Methyl 3-chloro-4-ethoxybenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 3-chloro-4-ethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-3-14-9-5-4-7(6-8(9)11)10(12)13-2/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVCZXIJTAKZMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60602569 | |
| Record name | Methyl 3-chloro-4-ethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60602569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192512-43-9 | |
| Record name | Methyl 3-chloro-4-ethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60602569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Spectroscopic Characterization of Methyl 3-chloro-4-ethoxybenzoate
Molecular Structure and Its Spectroscopic Implications
The structure of methyl 3-chloro-4-ethoxybenzoate combines several functional groups that each influence the molecule's spectroscopic behavior. The benzene ring is substituted with a methyl ester group (-COOCH₃), a chloro group (-Cl), and an ethoxy group (-OCH₂CH₃).
-
¹H and ¹³C NMR: The electron-withdrawing nature of the chloro and methyl ester groups, combined with the electron-donating effect of the ethoxy group, creates a distinct electronic environment for each proton and carbon atom. This results in a predictable pattern of chemical shifts in the NMR spectra.
-
Infrared (IR) Spectroscopy: The molecule possesses characteristic bonds, such as the carbonyl (C=O) of the ester, C-O bonds of the ether and ester, and C-Cl bond, which will give rise to distinct absorption bands in the IR spectrum.
-
Mass Spectrometry (MS): The molecule's mass and the stability of its fragments upon ionization will determine its fragmentation pattern, providing confirmation of its molecular weight and structural components.
Figure 1: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons, the methyl ester protons, and the ethoxy group protons. The solvent is assumed to be deuterated chloroform (CDCl₃).
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |
| Aromatic H-2 | ~7.95 | d | 1H | Located ortho to the electron-withdrawing ester group, causing a significant downfield shift. |
| Aromatic H-6 | ~7.85 | dd | 1H | Ortho to the ester and meta to the chloro group, resulting in a downfield shift. |
| Aromatic H-5 | ~6.90 | d | 1H | Ortho to the electron-donating ethoxy group, causing an upfield shift. |
| Methoxy (-OCH₃) | ~3.90 | s | 3H | Typical range for methyl ester protons.[2] |
| Ethoxy (-OCH₂CH₃) | ~4.15 | q | 2H | Methylene protons adjacent to an oxygen atom. |
| Ethoxy (-OCH₂CH₃) | ~1.45 | t | 3H | Methyl protons of the ethoxy group. |
Causality behind Predictions: The chemical shifts of the aromatic protons are influenced by the interplay of the substituents. The ester group at C1 is strongly de-shielding, pushing the ortho protons (H-2 and H-6) downfield. The ethoxy group at C4 is strongly shielding due to its oxygen lone pairs, moving the ortho proton (H-5) upfield. The chloro group at C3 has a moderate de-shielding effect. This combination leads to a well-resolved aromatic region.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show ten distinct signals, as there are no planes of symmetry in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |
| Carbonyl (C=O) | ~166 | Typical chemical shift for an ester carbonyl carbon.[3] |
| Aromatic C-4 | ~158 | Attached to the electron-donating ethoxy group, shifted downfield. |
| Aromatic C-1 | ~124 | Attached to the ester group. |
| Aromatic C-3 | ~122 | Attached to the chlorine atom. |
| Aromatic C-6 | ~132 | Unsubstituted aromatic carbon. |
| Aromatic C-2 | ~130 | Unsubstituted aromatic carbon. |
| Aromatic C-5 | ~114 | Shielded by the adjacent ethoxy group. |
| Methoxy (-OCH₃) | ~52 | Typical shift for a methyl ester carbon.[2] |
| Ethoxy (-OCH₂) | ~64 | Methylene carbon adjacent to oxygen. |
| Ethoxy (-CH₃) | ~15 | Aliphatic methyl carbon. |
Expert Insight: The chemical shifts of sp² hybridized carbons generally appear between 110 and 220 ppm, while sp³ hybridized carbons are found between 0 and 90 ppm.[3] The carbonyl carbon is the most de-shielded due to the direct attachment of two electronegative oxygen atoms.
Experimental Protocol for NMR Data Acquisition
Figure 2: General workflow for NMR sample preparation and data acquisition.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectra on a 400 MHz (or higher) spectrometer.
-
¹H NMR Parameters: Employ a standard pulse sequence with a spectral width of approximately 16 ppm, an acquisition time of at least 3 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Parameters: Use a proton-decoupled pulse sequence with a spectral width of about 240 ppm. A sufficient number of scans (e.g., 1024 or more) should be averaged to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| ~3000-3100 | C-H stretch (aromatic) | Medium |
| ~2850-2980 | C-H stretch (aliphatic -CH₃, -CH₂) | Medium-Strong |
| ~1720 | C=O stretch (ester) | Strong, Sharp |
| ~1600, ~1500 | C=C stretch (aromatic ring) | Medium |
| ~1250 | C-O stretch (ester, aryl ether) | Strong |
| ~1040 | C-O stretch (ester, aryl ether) | Strong |
| ~750-850 | C-Cl stretch | Medium-Strong |
Trustworthiness of Assignments: The most prominent and diagnostic peak in the IR spectrum will be the strong carbonyl (C=O) stretch of the ester group, expected around 1720 cm⁻¹. The presence of strong C-O stretching bands around 1250 cm⁻¹ and 1040 cm⁻¹ further confirms the presence of the ester and ether functionalities.
Experimental Protocol for IR Data Acquisition (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Scan the sample over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrum (Electron Ionization)
-
Molecular Ion (M⁺): The molecular weight of C₁₀H₁₁ClO₃ is 214.64 g/mol .[1] In mass spectrometry, we expect to see a molecular ion peak at m/z = 214. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), there will be an M+2 peak at m/z = 216 with about one-third the intensity of the M⁺ peak.
-
Key Fragmentation Pathways: Electron Ionization (EI) is a high-energy technique that leads to extensive fragmentation.
| m/z Value | Proposed Fragment | Formation Mechanism |
| 183 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester. |
| 169 | [M - CH₂CH₃]⁺ | Loss of the ethyl radical from the ethoxy group. |
| 155 | [M - COOCH₃]⁺ | Loss of the carbomethoxy radical. |
| 141 | [M - OCH₂CH₃ - CO]⁺ | Subsequent loss of carbon monoxide from a fragment. |
digraph "MS_Fragmentation" { bgcolor="transparent"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];M [label="[M]⁺˙\nm/z = 214/216"]; F1 [label="[M - OCH₃]⁺\nm/z = 183/185"]; F2 [label="[M - C₂H₅]⁺\nm/z = 185/187"]; F3 [label="[M - COOCH₃]⁺\nm/z = 155/157"]; M -> F1 [label="- •OCH₃"]; M -> F2 [label="- •C₂H₅"]; M -> F3 [label="- •COOCH₃"];
}
Figure 3: Predicted major fragmentation pathways for this compound in EI-MS.
Experimental Protocol for MS Data Acquisition (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent such as dichloromethane or ethyl acetate.
-
Gas Chromatography (GC): Inject the sample into a GC system equipped with a suitable capillary column (e.g., a nonpolar DB-5 or similar). The GC will separate the analyte from any impurities. The oven temperature program should be optimized to ensure good peak shape and separation.
-
Mass Spectrometry (MS): The eluent from the GC column is directed into the ion source of the mass spectrometer (typically an electron ionization source).
-
Data Acquisition: The mass spectrometer is set to scan a mass range (e.g., m/z 40-400) to detect the molecular ion and its fragments as they elute from the GC.
Conclusion
This guide provides a detailed, predicted spectroscopic profile for this compound based on fundamental principles and comparative data. The expected ¹H and ¹³C NMR spectra will be defined by the distinct electronic effects of the chloro, ethoxy, and methyl ester substituents. The IR spectrum will be dominated by a strong carbonyl absorption, and the mass spectrum will confirm the molecular weight and show characteristic fragmentation patterns related to the ester and ether groups. These data and protocols serve as a valuable resource for any researcher working on the synthesis, identification, or analysis of this compound.
References
-
The Royal Society of Chemistry. Supporting Information. Available at: [Link]
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The Royal Society of Chemistry. Supporting Information. Available at: [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0059898). Available at: [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Available at: [Link]
-
The Royal Society of Chemistry. Supplementary Information. Available at: [Link]
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PubChem. Methyl 3-Chloro-4-methylbenzoate. Available at: [Link]
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PubChem. Methyl 4-ethoxybenzoate. Available at: [Link]
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PubChem. Methyl 4-ethoxy-3-methoxybenzoate. Available at: [Link]
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PubChem. Ethyl 3-chloro-4-methylbenzoate. Available at: [Link]
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Wnuk, S., et al. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280. Available at: [Link]
-
Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Available at: [Link]
-
ResearchGate. EI mass spectra for the regioisomeric methyl ethoxybenzoates. Available at: [Link]
-
NIST WebBook. Methyl 4-chloro-3-methylbenzoate. Available at: [Link]
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An In-depth Technical Guide to the Synthesis of Methyl 3-chloro-4-ethoxybenzoate
This guide provides a comprehensive overview of the synthetic routes for preparing Methyl 3-chloro-4-ethoxybenzoate, a key intermediate in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of various starting materials and synthetic strategies, complete with experimental protocols and comparative analysis.
Introduction
This compound is a crucial building block in the synthesis of a variety of biologically active molecules. Its substituted benzene ring structure makes it a versatile intermediate for introducing the 3-chloro-4-ethoxyphenyl moiety into larger, more complex molecules. The strategic placement of the chloro, ethoxy, and methyl ester groups allows for a range of subsequent chemical transformations, making it a valuable precursor in medicinal chemistry and material science. This guide will delve into the primary synthetic pathways for this compound, providing practical insights into the selection of starting materials and reaction conditions.
Synthetic Pathways and Starting Materials
The synthesis of this compound can be approached from several different starting materials. The choice of a particular route often depends on the availability and cost of the starting materials, as well as the desired scale and purity of the final product. The most common strategies involve the synthesis of the core intermediate, 3-chloro-4-ethoxybenzoic acid, followed by its esterification.
Route 1: Synthesis from 3-Chloro-4-hydroxybenzoic Acid
This is one of the most direct and widely employed routes for the synthesis of 3-chloro-4-ethoxybenzoic acid, the immediate precursor to the target molecule.[1] The synthesis involves two key steps: the ethylation of the phenolic hydroxyl group and the subsequent esterification of the carboxylic acid.
Step 1: Ethylation of 3-Chloro-4-hydroxybenzoic Acid to 3-Chloro-4-ethoxybenzoic Acid
The ethylation of the hydroxyl group is typically achieved via a Williamson ether synthesis, where the phenoxide ion, generated by a base, acts as a nucleophile to attack an ethylating agent.
-
Reaction Mechanism: The reaction proceeds through the deprotonation of the phenolic hydroxyl group of 3-chloro-4-hydroxybenzoic acid by a suitable base (e.g., potassium carbonate, sodium hydroxide) to form a phenoxide ion. This is followed by a nucleophilic attack of the phenoxide on an ethylating agent, such as diethyl sulfate or ethyl bromide, to yield 3-chloro-4-ethoxybenzoic acid.[2]
Experimental Protocol: Synthesis of 3-Chloro-4-ethoxybenzoic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloro-4-hydroxybenzoic acid (1 equivalent) in a suitable polar aprotic solvent such as acetone or DMF.
-
Addition of Base: Add anhydrous potassium carbonate (2-3 equivalents) to the solution.
-
Addition of Ethylating Agent: Slowly add diethyl sulfate or ethyl bromide (1.1-1.5 equivalents) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. The solvent is then removed under reduced pressure.
-
Purification: The crude product is dissolved in water and acidified with a dilute mineral acid (e.g., HCl) to precipitate the 3-chloro-4-ethoxybenzoic acid. The precipitate is then filtered, washed with cold water, and dried. Recrystallization from a suitable solvent like ethanol/water can be performed for further purification.
Step 2: Esterification of 3-Chloro-4-ethoxybenzoic Acid to this compound
The final step is the esterification of the carboxylic acid to the methyl ester. Fischer esterification is a common method for this transformation.[3]
-
Reaction Mechanism: This acid-catalyzed reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the methyl ester.[4]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve 3-chloro-4-ethoxybenzoic acid (1 equivalent) in an excess of methanol.
-
Addition of Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Reaction Conditions: Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture and remove the excess methanol under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound. The product can be further purified by column chromatography or distillation.
Route 2: Synthesis from Vanillic Acid (4-Hydroxy-3-methoxybenzoic Acid)
An alternative route starts from the readily available and bio-based vanillic acid.[5] This pathway is more complex, involving multiple steps to introduce the chloro group and convert the methoxy group to an ethoxy group.
Step 1: Chlorination of Vanillic Acid
The introduction of a chlorine atom at the 3-position of the benzene ring is a key transformation. This can be achieved through electrophilic aromatic substitution.
Step 2: Conversion of Methoxy to Hydroxy Group (O-Demethylation)
The methoxy group needs to be converted to a hydroxyl group before ethylation. This can be achieved using strong acids like HBr or Lewis acids like BBr₃.
Step 3: Ethylation of the Hydroxyl Group
Similar to Route 1, the newly formed hydroxyl group is then ethylated using a Williamson ether synthesis.
Step 4: Esterification of the Carboxylic Acid
The final step is the esterification of the carboxylic acid to the methyl ester, as described in Route 1.
While this route is longer, the use of a renewable starting material like vanillic acid can be an advantage in certain applications.
Comparative Analysis of Synthetic Routes
| Feature | Route 1: From 3-Chloro-4-hydroxybenzoic Acid | Route 2: From Vanillic Acid |
| Number of Steps | 2 | 4+ |
| Starting Material Availability | Readily available | Readily available from natural sources |
| Overall Yield | Generally higher | Generally lower due to multiple steps |
| Process Complexity | Relatively simple and straightforward | More complex with multiple intermediates |
| Atom Economy | Good | Moderate |
| Key Advantages | High efficiency, direct route | Use of a renewable starting material |
| Key Disadvantages | Relies on a halogenated starting material | Longer synthesis, potentially lower overall yield |
Visualization of Synthetic Pathways
Diagram 1: Synthesis from 3-Chloro-4-hydroxybenzoic Acid
Caption: Synthetic pathway from 3-Chloro-4-hydroxybenzoic Acid.
Diagram 2: Synthesis from Vanillic Acid
Caption: Multi-step synthesis from Vanillic Acid.
Conclusion
The synthesis of this compound can be effectively achieved through multiple synthetic routes. The choice of the most suitable pathway depends on a careful evaluation of factors such as the cost and availability of starting materials, the desired scale of production, and the overall process efficiency. The direct, two-step synthesis from 3-chloro-4-hydroxybenzoic acid is often preferred for its simplicity and higher yields. However, the route starting from vanillic acid presents a more sustainable option by utilizing a renewable feedstock. This guide provides the foundational knowledge for researchers and professionals to make informed decisions in the synthesis of this important chemical intermediate.
References
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A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
- Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde. (n.d.). Google Patents.
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vanillic acid. (n.d.). Organic Syntheses. Retrieved January 13, 2026, from [Link]
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3-Chloro-4-hydroxybenzoic acid. (n.d.). AOBChem USA. Retrieved January 13, 2026, from [Link]
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Exploring the Chemical Synthesis Pathways of 4-Chloro-3-hydroxybenzoic Acid. (n.d.). AOBChem. Retrieved January 13, 2026, from [Link]
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Preparation of 3-amino-4-hydroxybenzoic acids. (n.d.). European Patent Office. Retrieved January 13, 2026, from [Link]
- Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid. (n.d.). Google Patents.
- Esterification of hydroxybenzoic acids. (n.d.). Google Patents.
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esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. (n.d.). Organic Syntheses. Retrieved January 13, 2026, from [Link]
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Esterification in acidic conditions-Carboxylic Acid to Ester mechanism. (2021, April 8). YouTube. Retrieved January 13, 2026, from [Link]
- Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid. (n.d.). Google Patents.
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Ethyl 3-chloro-4-methylbenzoate. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]
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esterification - alcohols and carboxylic acids. (n.d.). Chemguide. Retrieved January 13, 2026, from [Link]
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A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri. (n.d.). Royal Society of Chemistry. Retrieved January 13, 2026, from [Link]
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"reaction mechanism for the formation of Methyl 3-chloro-4-ethoxybenzoate"
An In-depth Technical Guide on the Formation of Methyl 3-chloro-4-ethoxybenzoate
Authored for: Researchers, Scientists, and Drug Development Professionals From: A Senior Application Scientist Perspective
Foreword: The Strategic Importance of Substituted Benzoates
This compound is more than a mere chemical compound; it is a versatile intermediate and a critical structural motif in medicinal chemistry and materials science. Its carefully arranged substituents—a chloro group, an ethoxy group, and a methyl ester—provide distinct electronic and steric properties, making it a valuable building block for synthesizing complex target molecules, including active pharmaceutical ingredients (APIs). A mastery of its synthesis is fundamental for any research program that relies on this scaffold. This guide provides a comprehensive exploration of the predominant reaction mechanism for its formation, a field-proven experimental protocol, and the analytical validation required for its successful synthesis.
PART 1: The Core Reaction Mechanism: Acid-Catalyzed Esterification
The most direct and industrially scalable method for synthesizing this compound is the Fischer-Speier Esterification . This reaction involves treating the parent carboxylic acid, 3-chloro-4-ethoxybenzoic acid, with methanol in the presence of a strong acid catalyst.[1] The reaction is a reversible, acid-catalyzed nucleophilic acyl substitution.[2] Understanding each step of the mechanism is critical for optimizing reaction conditions and maximizing yield.
The mechanism proceeds through six distinct, reversible stages:
-
Catalytic Activation (Protonation): The reaction commences with the protonation of the carbonyl oxygen of the 3-chloro-4-ethoxybenzoic acid by the acid catalyst (e.g., H₂SO₄). This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[2][3][4][5]
-
Nucleophilic Attack: A molecule of methanol, acting as the nucleophile, attacks the now-activated carbonyl carbon. This addition breaks the carbonyl π-bond, leading to the formation of a key tetrahedral intermediate.[3][6]
-
Proton Transfer (Tautomerization): The tetrahedral intermediate is unstable. A proton is transferred from the oxonium ion (the original methanol hydroxyl group) to one of the other hydroxyl groups. This intramolecular or solvent-mediated transfer converts a poor leaving group (-OH) into an excellent leaving group (-OH₂⁺, water).[6][7]
-
Elimination of Water: The intermediate collapses, driven by the reformation of the C=O double bond. This step expels a molecule of water, a thermodynamically favorable process that helps drive the equilibrium forward.[3][7]
-
Deprotonation: The resulting species is a protonated ester. A weak base in the mixture (such as another molecule of methanol or the conjugate base of the catalyst, HSO₄⁻) removes the proton from the carbonyl oxygen.
-
Product Formation & Catalyst Regeneration: This final step yields the target molecule, this compound, and regenerates the acid catalyst, allowing it to participate in another catalytic cycle.[8]
Visualizing the Mechanism
Caption: Mechanism of Fischer-Speier Esterification for this compound.
PART 2: Field-Proven Experimental Protocol
This protocol is designed as a self-validating system. The use of excess methanol and an acid catalyst drives the reaction equilibrium towards the product, while the work-up procedure is structured to systematically remove byproducts and unreacted starting materials.
Quantitative Data: Reagents and Materials
| Reagent | Formula | Molar Mass ( g/mol ) | Amount | Molar Equiv. | Purpose |
| 3-chloro-4-ethoxybenzoic acid | C₉H₉ClO₃ | 200.62[9] | 10.0 g | 1.0 | Starting Material |
| Methanol (Anhydrous) | CH₄O | 32.04 | 150 mL | Large Excess | Reagent & Solvent |
| Sulfuric Acid (Conc.) | H₂SO₄ | 98.08 | 2.0 mL | Catalytic | Catalyst |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~200 mL | - | Extraction Solvent |
| Sat. Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - | Neutralizing Agent |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | Drying Agent |
Experimental Workflow: A Step-by-Step Visualization
Caption: A validated workflow for the synthesis, purification, and analysis of the target ester.
Detailed Methodology
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-chloro-4-ethoxybenzoic acid (10.0 g). Add anhydrous methanol (150 mL) and stir until the solid dissolves.
-
Catalyst Addition: In a fume hood, carefully and slowly add concentrated sulfuric acid (2.0 mL) dropwise to the stirring solution. An exotherm will be observed.
-
Reflux: Heat the mixture to a gentle reflux (approx. 65-70 °C) and maintain for 4-6 hours.
-
Expertise Insight: The reaction is equilibrium-driven. Using a large excess of methanol as the solvent pushes the equilibrium toward the product side, as per Le Châtelier's principle.[5] Reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is no longer visible.[10]
-
-
Work-up - Solvent Removal: Allow the flask to cool to room temperature. Remove the bulk of the methanol using a rotary evaporator.
-
Extraction: Transfer the concentrated residue to a 500 mL separatory funnel using diethyl ether (~100 mL).
-
Neutralization: Carefully add saturated sodium bicarbonate solution (~50 mL) to the separatory funnel. Stopper and gently invert, venting frequently to release the CO₂ gas produced. Continue washing with fresh portions of NaHCO₃ solution until gas evolution ceases. This step is critical for removing the sulfuric acid catalyst and any unreacted carboxylic acid.
-
Washing: Wash the organic layer with brine (saturated NaCl solution, ~50 mL) to remove residual water and salts.
-
Drying: Drain the ether layer into an Erlenmeyer flask and add a sufficient amount of anhydrous magnesium sulfate. Swirl and let it stand for 15-20 minutes.
-
Isolation: Filter the solution to remove the drying agent. Rinse the flask and solid with a small amount of fresh diethyl ether. Concentrate the combined filtrate on a rotary evaporator to yield the crude this compound, which should solidify upon cooling.
-
Purification: For highest purity, the crude solid should be recrystallized from a suitable solvent system, such as a mixture of ethanol and water.
PART 3: Product Validation and Characterization
The identity and purity of the final product must be rigorously confirmed. The following data provide a benchmark for validation.
| Analytical Technique | Expected Result / Key Feature | Rationale |
| ¹H NMR (CDCl₃) | Signals for: ethoxy group (-CH₂- and -CH₃), three distinct aromatic protons, and a methyl ester singlet (-OCH₃). | Confirms the presence and connectivity of all proton environments in the molecule. |
| ¹³C NMR (CDCl₃) | Resonances for: ester carbonyl carbon (~165 ppm), aromatic carbons, ethoxy carbons, and methyl ester carbon. | Validates the complete carbon skeleton of the target compound. |
| IR Spectroscopy | A strong, sharp absorption peak in the range of 1720-1730 cm⁻¹. | Characteristic stretching frequency for the ester carbonyl (C=O) group. |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) corresponding to the exact mass of C₁₀H₁₁ClO₃. | Confirms the molecular formula and weight of the synthesized product. |
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A Technical Guide to the Fundamental Reactivity of Methyl 3-chloro-4-ethoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-chloro-4-ethoxybenzoate is a substituted aromatic ester that serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its chemical architecture, featuring an electron-rich ethoxy group and an electron-withdrawing chloro substituent on a benzene ring, coupled with a reactive methyl ester functionality, imparts a unique and valuable reactivity profile. Understanding the fundamental reactivity of this compound is paramount for its effective utilization in the synthesis of complex molecular targets. This guide provides an in-depth exploration of the synthesis, key reactions, and spectroscopic properties of this compound, offering insights for its strategic application in research and development. The presence of both electron-donating and electron-withdrawing groups on the aromatic ring makes it a valuable building block in the synthesis of more complex molecules.[1]
Physicochemical and Spectroscopic Characterization
| Property | Value | Source |
| Molecular Formula | C10H11ClO3 | |
| Molecular Weight | 214.64 g/mol | |
| Appearance | Expected to be a solid or liquid | N/A |
| Melting Point | Not readily available | N/A |
| Boiling Point | Not readily available | N/A |
| Solubility | Expected to be soluble in common organic solvents | N/A |
Spectroscopic Analysis (Predicted)
While specific experimental spectra for this compound are not widely published, its spectroscopic characteristics can be reliably predicted based on the analysis of structurally similar compounds.[2][3][4]
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons (3H): Three signals are expected in the aromatic region (δ 7.0-8.0 ppm). The proton ortho to the ester group will likely be the most downfield. The protons on the ring will exhibit splitting patterns (doublets and doublet of doublets) due to coupling with each other.
-
Ethoxy Group (5H): A quartet (CH₂) around δ 4.1 ppm and a triplet (CH₃) around δ 1.4 ppm.
-
Methyl Ester (3H): A singlet around δ 3.9 ppm.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Carbonyl Carbon: A signal around δ 165-170 ppm.
-
Aromatic Carbons (6C): Six distinct signals in the aromatic region (δ 110-160 ppm). The carbon bearing the ethoxy group will be significantly upfield, while the carbon attached to the chlorine and the ester group will be downfield.
-
Ethoxy Group (2C): Signals around δ 64 ppm (CH₂) and δ 14 ppm (CH₃).
-
Methyl Ester (1C): A signal around δ 52 ppm.
-
-
IR (Infrared) Spectroscopy:
-
C=O Stretch (Ester): A strong absorption band around 1720-1730 cm⁻¹.
-
C-O Stretch (Ester and Ether): Strong bands in the region of 1100-1300 cm⁻¹.
-
C-Cl Stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹.
-
Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.
-
Synthesis of this compound
The most direct and common method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 3-chloro-4-ethoxybenzoic acid, with methanol in the presence of an acid catalyst.[5][6][7][8][9][10][11]
Reaction Scheme:
Caption: Fischer Esterification of 3-chloro-4-ethoxybenzoic acid.
Detailed Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloro-4-ethoxybenzoic acid and an excess of methanol (which also acts as the solvent).
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain the temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[11]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a weak base, such as a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. The crude product can be further purified by column chromatography or distillation.
The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, a large excess of the alcohol is typically used, or the water formed during the reaction is removed.[5][8]
Core Reactivity
The reactivity of this compound is governed by three main functional groups: the ester, the chloro substituent, and the activated aromatic ring.
Reactions at the Ester Group
The ester functionality can be hydrolyzed to the corresponding carboxylic acid, 3-chloro-4-ethoxybenzoic acid, under either acidic or basic conditions.
-
Acid-Catalyzed Hydrolysis: This is the reverse of the Fischer esterification and is achieved by heating the ester with an excess of water in the presence of a strong acid catalyst. The reaction is an equilibrium process.[9]
-
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that proceeds by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. The reaction yields the carboxylate salt, which can then be acidified to obtain the carboxylic acid.[9]
Caption: Hydrolysis pathways for this compound.
The ester group can be reduced to a primary alcohol, (3-chloro-4-ethoxyphenyl)methanol, using a strong reducing agent like lithium aluminum hydride (LiAlH₄). This reaction is typically carried out in an anhydrous ether solvent.
Reactions at the Chloro Substituent: Nucleophilic Aromatic Substitution (SNAAr)
The chlorine atom on the aromatic ring can be displaced by strong nucleophiles through a nucleophilic aromatic substitution (SNAAr) mechanism. The presence of the electron-withdrawing ester group, particularly at the para position to the chlorine, activates the ring towards nucleophilic attack.
Common nucleophiles that can displace the chloride include:
-
Amines: Reaction with primary or secondary amines can introduce an amino group onto the aromatic ring, a common transformation in the synthesis of pharmaceuticals.
-
Alkoxides: Reaction with alkoxides can be used to introduce a different alkoxy group.
-
Hydroxide: Under forcing conditions, the chloro group can be displaced by a hydroxyl group.
The general mechanism involves the addition of the nucleophile to the carbon bearing the chlorine, forming a resonance-stabilized intermediate (Meisenheimer complex), followed by the elimination of the chloride ion.
Caption: General mechanism for Nucleophilic Aromatic Substitution.
Reactions on the Aromatic Ring: Electrophilic Aromatic Substitution (SEAr)
The aromatic ring of this compound is influenced by two competing electronic effects. The ethoxy group is a strongly activating, ortho, para-directing group due to its electron-donating resonance effect. The chloro and methyl ester groups are deactivating and meta-directing (relative to themselves). The overall outcome of an electrophilic aromatic substitution reaction will depend on the specific electrophile and reaction conditions, but substitution is generally directed to the positions ortho and para to the activating ethoxy group.
Applications in Drug Development
This compound and its derivatives are valuable intermediates in the synthesis of various pharmaceutical agents. The strategic positioning of the functional groups allows for sequential modifications to build complex molecular scaffolds.
-
Synthesis of Antidepressants: Structurally similar compounds, such as methyl 4-chloro-3-hydroxybenzoate, are used as key intermediates in the synthesis of antidepressants.[12] This highlights the potential of this compound as a precursor for novel CNS-active compounds.
-
Kinase Inhibitors: The quinazoline scaffold is a common feature in many kinase inhibitors used in cancer therapy. The synthesis of gefitinib, an EGFR tyrosine kinase inhibitor, has been reported starting from a structurally related compound, methyl 3-hydroxy-4-methoxybenzoate.[13] This suggests that this compound could be a valuable starting material for the synthesis of novel kinase inhibitors.
-
General Pharmaceutical Intermediates: Benzoic acid derivatives with methoxy and methyl substituents are recognized as important pharmaceutical intermediates for the synthesis of a range of drugs, including anti-inflammatory and cardiovascular agents.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. While specific toxicity data is limited, it is advisable to treat it as a potentially hazardous substance.
-
Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat when handling the compound.
-
Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is a strategically functionalized aromatic compound with a rich and versatile reactivity profile. Its ester and chloro functionalities provide orthogonal handles for a variety of chemical transformations, including hydrolysis, reduction, and nucleophilic aromatic substitution. The electronically biased aromatic ring also allows for selective electrophilic substitution. These reactive characteristics make it a valuable building block for the synthesis of complex organic molecules, particularly in the realm of drug discovery and development. A thorough understanding of its fundamental reactivity, as outlined in this guide, is essential for unlocking its full potential as a key synthetic intermediate.
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University of Colorado Boulder. (n.d.). Lab5 procedure esterification. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Retrieved from [Link]
-
Master Organic Chemistry. (2022). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
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Truman State University. (2017). Fischer Esterification of 3-nitrobenzoic acid. Retrieved from [Link]
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-
Autech Industry Co.,Ltd. (2025). Sourcing Methyl 3-Chloro-4-methylbenzoate: A Guide for R&D Chemists. Retrieved from [Link]
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-
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-
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-
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A Technical Guide to the Solubility of Methyl 3-chloro-4-ethoxybenzoate in Organic Solvents for Pharmaceutical Research and Development
This guide provides an in-depth exploration of the solubility characteristics of Methyl 3-chloro-4-ethoxybenzoate, a compound of interest in modern drug discovery pipelines. Recognizing the critical role of solubility in formulation, bioavailability, and overall therapeutic efficacy, this document offers a comprehensive framework for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings of its solubility, present a robust experimental protocol for its determination, and analyze the expected outcomes based on fundamental physicochemical principles.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a potential drug candidate from the laboratory to the clinic is fraught with challenges, with poor aqueous and organic solvent solubility being a primary contributor to high attrition rates. The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical parameter that influences every stage of development, from synthesis and purification to formulation and administration.[1] A thorough understanding of a compound's solubility profile enables informed decisions regarding:
-
Process Chemistry: Selection of appropriate solvents for reaction, crystallization, and purification, which directly impacts yield, purity, and cost-effectiveness.
-
Formulation Development: The ability to dissolve the API in a suitable solvent system is fundamental for creating stable and effective dosage forms, including oral solutions, injectables, and topical preparations.
-
Preclinical and Clinical Studies: Consistent and predictable solubility is essential for achieving reliable dosing and pharmacokinetic profiles in in vivo studies.
This compound, as a substituted benzoic acid ester, presents a unique set of physicochemical properties that govern its interaction with different solvent environments. This guide will provide the necessary tools to systematically investigate and understand these interactions.
Physicochemical Characterization of this compound
Molecular Structure:
Caption: Molecular structure of this compound.
Key Physicochemical Properties (Predicted):
| Property | Predicted Value/Characteristic | Rationale and Impact on Solubility |
| Molecular Weight | ~214.65 g/mol | Moderate molecular weight, generally favorable for solubility. |
| Polarity | Moderately polar | The presence of an ester and an ether group introduces polarity, while the chlorinated benzene ring is nonpolar. The overall polarity will be a balance of these features. |
| Hydrogen Bonding | Hydrogen bond acceptor | The oxygen atoms of the ester and ether groups can act as hydrogen bond acceptors. The molecule lacks hydrogen bond donors. |
| Melting Point | Likely a solid at room temperature | Based on similar substituted benzoates, a crystalline solid nature is expected, which will influence the energy required for dissolution. |
| LogP (Octanol-Water Partition Coefficient) | Estimated to be in the range of 2.5-3.5 | This suggests a preference for lipophilic (nonpolar) environments over aqueous ones. |
The interplay of these properties dictates that this compound will exhibit preferential solubility in solvents that can engage in dipole-dipole interactions and potentially accept hydrogen bonds. Its solubility in nonpolar, aliphatic solvents is expected to be lower.
Theoretical Framework for Solubility Prediction: Hansen Solubility Parameters (HSP)
Before embarking on extensive experimental work, theoretical models can provide valuable guidance in selecting a suitable range of solvents for screening. The Hansen Solubility Parameters (HSP) model is a powerful tool for predicting the miscibility and solubility of a solute in a solvent based on the principle of "like dissolves like".[2][3][4]
The HSP model decomposes the total Hildebrand solubility parameter into three components:
-
δD (Dispersion): Energy from atomic dispersion forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Every solvent and solute can be characterized by its unique set of (δD, δP, δH) parameters. The closer these parameters are for a solute and a solvent, the higher the likelihood of dissolution. The "distance" (Ra) between a solute and a solvent in the three-dimensional Hansen space can be calculated, and a smaller distance indicates a higher affinity.
Caption: Conceptual diagram of Hansen Solubility Parameter distances.
By estimating the HSP values for this compound (based on group contribution methods) and comparing them to known values for various organic solvents, we can pre-select a range of solvents for experimental validation that are most likely to be effective.
Experimental Determination of Solubility: A Validated Protocol
The following section outlines a robust, step-by-step protocol for the experimental determination of the solubility of this compound. This method is based on the widely accepted shake-flask technique, which is considered the gold standard for equilibrium solubility measurements.[5][6]
Materials and Equipment
-
This compound (purity >98%)
-
A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 4 mL or 8 mL)
-
Thermostatically controlled shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) and column
-
Volumetric flasks and pipettes
Experimental Workflow
Caption: Workflow for the experimental determination of solubility.
Detailed Step-by-Step Methodology
-
Preparation of Samples:
-
Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
To each vial, add a precise volume (e.g., 2.0 mL) of the selected organic solvent.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours). A preliminary time-to-equilibrium study can be conducted to confirm the required duration.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
-
Analysis:
-
Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase used for HPLC analysis) to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound. A calibration curve prepared with standards of known concentrations must be used for quantification.
-
-
Calculation:
-
Calculate the solubility of the compound in the solvent using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)
-
Analysis and Interpretation of Solubility Data
The experimentally determined solubility values should be tabulated for easy comparison across the different solvents.
Table 1: Expected Solubility of this compound in Common Organic Solvents at 25 °C (Hypothetical Data)
| Solvent | Solvent Polarity (Dielectric Constant) | Expected Solubility (mg/mL) |
| Hexane | 1.88 | < 1 (Low) |
| Toluene | 2.38 | 10 - 50 (Moderate) |
| Dichloromethane | 9.08 | > 100 (High) |
| Ethyl Acetate | 6.02 | > 100 (High) |
| Acetone | 20.7 | > 100 (High) |
| Ethanol | 24.5 | 50 - 100 (Moderate to High) |
| Methanol | 32.7 | 50 - 100 (Moderate to High) |
Interpretation:
-
High Solubility in Polar Aprotic Solvents: High solubility is anticipated in solvents like dichloromethane, ethyl acetate, and acetone. These solvents can engage in strong dipole-dipole interactions with the ester and chloro functional groups of the solute.
-
Moderate to High Solubility in Alcohols: Solvents like ethanol and methanol are polar and can act as hydrogen bond donors to the oxygen atoms of the solute, facilitating dissolution. However, their strong self-association through hydrogen bonding might slightly reduce their effectiveness compared to polar aprotic solvents.
-
Low Solubility in Nonpolar Solvents: The solubility in nonpolar solvents like hexane is expected to be poor. The energy required to break the solute-solute and solvent-solvent interactions is not sufficiently compensated by the weak solute-solvent interactions.
Conclusion and Future Directions
This guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical predictions with a robust experimental protocol, researchers can efficiently map the solubility profile of this compound, a critical step in its development as a potential therapeutic agent. The insights gained from these studies will enable the rational selection of solvent systems for synthesis, purification, and formulation, ultimately accelerating the path from discovery to clinical application.
Future work should focus on expanding the range of solvents tested, including biocompatible solvents and co-solvent systems, and investigating the temperature dependence of solubility to construct a complete thermodynamic profile of the dissolution process.
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Admescope. (2025). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. Retrieved from [Link]
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Knowledge UChicago. (2021). Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations. Retrieved from [Link]
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PubChem. (n.d.). Methyl 3-ethoxy-4-methoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloro-4-methylbenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]
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"structural elucidation of Methyl 3-chloro-4-ethoxybenzoate"
An In-Depth Technical Guide to the Structural Elucidation of Methyl 3-chloro-4-ethoxybenzoate
Authored by a Senior Application Scientist
This guide provides a comprehensive walkthrough of the analytical methodologies and data interpretation required for the definitive structural elucidation of this compound (C₁₀H₁₁ClO₃). Designed for researchers and professionals in drug development and chemical synthesis, this document moves beyond procedural lists to explain the causal reasoning behind experimental choices, ensuring a robust and self-validating analytical workflow.
Introduction and Strategic Overview
This compound is a substituted benzoate ester, a class of compounds frequently encountered as intermediates in the synthesis of pharmaceuticals and other high-value chemicals.[1] Accurate and unambiguous confirmation of its molecular structure is paramount for ensuring the integrity of subsequent synthetic steps and the purity of the final product.
The structural elucidation of an unknown organic compound is a systematic process of piecing together molecular fragments.[2][3] Our strategy employs a multi-technique approach, where each analytical method provides a unique and complementary piece of the structural puzzle. We will begin by determining the molecular formula and degree of unsaturation using mass spectrometry. Subsequently, infrared spectroscopy will identify the key functional groups present. The core of the elucidation will be driven by a suite of Nuclear Magnetic Resonance (NMR) experiments, including ¹H NMR, ¹³C NMR, and two-dimensional (2D) correlation techniques, which will definitively establish the connectivity of the atomic framework.
Caption: Overall workflow for the structural elucidation of this compound.
Molecular Formula and Degree of Unsaturation
Technique: High-Resolution Mass Spectrometry (HRMS)
The first step in any structural elucidation is to determine the molecular formula.[4][5] HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the calculation of a unique elemental composition.
For this compound (C₁₀H₁₁ClO₃), the expected monoisotopic mass is 214.0448 Da. A critical diagnostic feature is the presence of chlorine. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in a characteristic isotopic pattern in the mass spectrum, with two molecular ion peaks: [M]⁺ at m/z 214 and [M+2]⁺ at m/z 216, with the [M+2]⁺ peak having roughly one-third the intensity of the [M]⁺ peak. The observation of this pattern is strong evidence for the presence of a single chlorine atom in the molecule.
Degree of Unsaturation: Once the molecular formula (C₁₀H₁₁ClO₃) is confirmed, the degree of unsaturation (DoU) can be calculated to determine the total number of rings and/or multiple bonds.
DoU = C + 1 - (H/2) - (X/2) + (N/2) DoU = 10 + 1 - (11/2) - (1/2) + (0/2) DoU = 11 - 5.5 - 0.5 = 5
A degree of unsaturation of 5 is consistent with a substituted benzene ring (which accounts for 4 DoU: one ring and three double bonds) and one additional double bond, characteristic of a carbonyl group (C=O) from the ester.
Functional Group Identification
Technique: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[3]
Table 1: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Implication |
| ~1725 | Strong | C=O stretch | Ester carbonyl group |
| ~1600, ~1480 | Medium | C=C stretches | Aromatic ring |
| ~1250, ~1100 | Strong | C-O stretches | Ester and ether linkages |
| ~3000-2850 | Medium | C-H stretches | sp³ C-H (Alkyl groups) |
| >3000 | Weak | C-H stretches | sp² C-H (Aromatic ring) |
| ~800-600 | Medium | C-Cl stretch | Chloro substituent |
The presence of a strong absorption around 1725 cm⁻¹ is highly indicative of an ester carbonyl group. The strong bands in the 1250-1100 cm⁻¹ region correspond to the C-O stretching vibrations of both the ester and the ethoxy ether group. The combination of these signals provides compelling evidence for the methyl ester and ethoxy functionalities.[6]
Proton Environment Analysis (¹H NMR)
Technique: ¹H Nuclear Magnetic Resonance Spectroscopy
¹H NMR spectroscopy provides detailed information about the number of distinct proton environments, their electronic surroundings, and their proximity to other protons. For this compound, we expect signals corresponding to the aromatic protons, the ethoxy group protons, and the methyl ester protons.
Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment | Rationale |
| ~7.95 | d | 1H | ~2.0 | H-2 | Ortho to electron-withdrawing ester group, deshielded. Meta-coupled to H-6. |
| ~7.85 | dd | 1H | ~8.5, 2.0 | H-6 | Ortho to electron-withdrawing Cl group. Ortho-coupled to H-5 and meta-coupled to H-2. |
| ~6.90 | d | 1H | ~8.5 | H-5 | Ortho to strongly electron-donating ethoxy group, shielded. Ortho-coupled to H-6. |
| ~4.15 | q | 2H | ~7.0 | -OCH₂CH₃ | Methylene protons adjacent to an oxygen atom. Coupled to the methyl group. |
| ~3.90 | s | 3H | N/A | -COOCH₃ | Methyl ester protons, singlet as there are no adjacent protons. |
| ~1.45 | t | 3H | ~7.0 | -OCH₂CH₃ | Methyl protons coupled to the adjacent methylene group. |
The substitution pattern on the aromatic ring is the key determinant of the observed chemical shifts and coupling patterns. The powerful electron-donating effect of the ethoxy group at C-4 causes a significant upfield (shielding) shift for the ortho proton (H-5). Conversely, the electron-withdrawing ester and chloro groups deshield the protons ortho and para to them (H-2 and H-6).[7][8]
Carbon Skeleton Analysis (¹³C NMR & DEPT)
Technique: ¹³C Nuclear Magnetic Resonance and DEPT (Distortionless Enhancement by Polarization Transfer)
¹³C NMR reveals the number of unique carbon environments in the molecule. The DEPT experiment further clarifies the type of each carbon atom (CH₃, CH₂, CH, or quaternary C).
Table 3: Predicted ¹³C NMR and DEPT Data (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | DEPT-135 Phase | Assignment | Rationale |
| ~166.0 | None | C=O | Ester carbonyl carbon, highly deshielded.[9] |
| ~158.0 | None | C-4 | Aromatic carbon bonded to the highly electron-donating ethoxy group. |
| ~132.5 | Up (CH) | C-6 | Aromatic CH. |
| ~130.0 | Up (CH) | C-2 | Aromatic CH. |
| ~125.0 | None | C-1 | Quaternary aromatic carbon attached to the ester group. |
| ~123.0 | None | C-3 | Aromatic carbon bonded to chlorine. |
| ~112.0 | Up (CH) | C-5 | Aromatic CH, shielded by the adjacent ethoxy group. |
| ~64.5 | Down (CH₂) | -OCH₂CH₃ | Methylene carbon of the ethoxy group. |
| ~52.0 | Up (CH₃) | -COOCH₃ | Methyl carbon of the ester group.[10] |
| ~14.5 | Up (CH₃) | -OCH₂CH₃ | Methyl carbon of the ethoxy group. |
The combination of the broadband ¹³C spectrum (showing 10 distinct signals) and the DEPT-135 spectrum (identifying 3 CH, 1 CH₂, 2 CH₃, and 4 quaternary carbons) provides a complete census of the carbon skeleton, which perfectly matches the proposed structure.
Connectivity Confirmation (2D NMR)
While 1D NMR provides essential information about individual atoms, 2D NMR experiments are required to unambiguously connect these pieces.[11]
COSY (COrrelation SpectroscopY)
The COSY experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds).
Caption: Key COSY correlations expected for this compound.
Expected Correlations:
-
A strong cross-peak between the signals at ~4.15 ppm (-OCH₂-) and ~1.45 ppm (-CH₃), confirming the ethoxy fragment.
-
A cross-peak between the aromatic protons at ~7.85 ppm (H-6) and ~6.90 ppm (H-5), confirming their ortho relationship.
-
A weaker cross-peak may be visible between ~7.85 ppm (H-6) and ~7.95 ppm (H-2), corresponding to their meta coupling.
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates each proton with the carbon atom to which it is directly attached (a one-bond correlation).[12][13] This allows for the definitive assignment of each protonated carbon in the ¹³C spectrum.
Expected Correlations:
-
δH ~7.95 ppm (H-2) will correlate with δC ~130.0 ppm (C-2).
-
δH ~7.85 ppm (H-6) will correlate with δC ~132.5 ppm (C-6).
-
δH ~6.90 ppm (H-5) will correlate with δC ~112.0 ppm (C-5).
-
δH ~4.15 ppm (-OCH₂-) will correlate with δC ~64.5 ppm (-OCH₂-).
-
δH ~3.90 ppm (-COOCH₃) will correlate with δC ~52.0 ppm (-COOCH₃).
-
δH ~1.45 ppm (-OCH₂CH₃) will correlate with δC ~14.5 ppm (-OCH₂CH₃).
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment is arguably the most powerful tool for final structure confirmation. It reveals correlations between protons and carbons that are separated by two or three bonds (²J and ³J correlations).[14][15] This allows us to connect the isolated spin systems and assign the quaternary carbons.
Caption: Crucial HMBC correlations for assembling the molecular structure.
Key Diagnostic Correlations:
-
Ester Group Placement: The methyl ester protons (H₃C-O, ~3.90 ppm) will show a strong correlation to the carbonyl carbon (C=O, ~166.0 ppm). The aromatic proton H-2 (~7.95 ppm) will also show a three-bond correlation to this carbonyl carbon, definitively linking the ester group to C-1.
-
Ethoxy Group Placement: The methylene protons of the ethoxy group (-OCH₂-, ~4.15 ppm) will show a three-bond correlation to the aromatic carbon C-4 (~158.0 ppm), confirming the position of this substituent.
-
Substituent Arrangement:
-
The aromatic proton H-5 (~6.90 ppm) will show correlations to C-4, C-3, and C-1. The correlation to the chlorine-bearing carbon (C-3) is critical for confirming the relative positions of the ethoxy and chloro groups.
-
The aromatic proton H-6 (~7.85 ppm) will show correlations to C-4 and C-2, bridging the top and bottom halves of the ring.
-
The aromatic proton H-2 (~7.95 ppm) will correlate to C-6 and C-4, further confirming the overall substitution pattern.
-
Summary and Conclusion
The collective data from mass spectrometry, infrared spectroscopy, and a full suite of 1D and 2D NMR experiments provides unequivocal evidence for the structure of this compound. HRMS established the molecular formula C₁₀H₁₁ClO₃ and the presence of a single chlorine atom. FTIR confirmed the presence of ester, ether, and aromatic functionalities. ¹H and ¹³C NMR provided a complete inventory of all proton and carbon environments. Finally, COSY, HSQC, and particularly HMBC experiments connected these individual components, confirming the 1,3,4-substitution pattern on the benzene ring and the precise placement of the methyl ester, chloro, and ethoxy groups. The self-consistency across all datasets imparts high confidence in the final structural assignment.
Experimental Protocols
General: All solvents used for sample preparation should be of high purity (e.g., deuterated solvents for NMR with low residual water).
1. High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Acquisition: Infuse the sample solution into the ESI source. Acquire data in positive ion mode over a mass range of m/z 50-500. Calibrate the instrument using a known standard immediately prior to analysis to ensure high mass accuracy.
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be collected prior to sample analysis.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire data using a standard pulse sequence. Key parameters include a 30° pulse angle, an acquisition time of ~3 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C{¹H} NMR Acquisition: Acquire data using a standard proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required due to the lower sensitivity of the ¹³C nucleus.
-
2D NMR (COSY, HSQC, HMBC) Acquisition: Utilize standard, vendor-provided pulse sequences. Optimize key parameters, such as the evolution delays in HSQC and HMBC, based on typical one-bond (~145 Hz) and long-range (~8 Hz) J(C,H) coupling constants, respectively.[13]
References
- Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. (2022). PubMed.
- Structure Elucidation of Small Molecules. (n.d.). Fiehn Lab.
- Advances in structure elucidation of small molecules using mass spectrometry. (2011). PMC - NIH.
- Structure elucidation – Knowledge and References. (n.d.). Taylor & Francis.
- Getting the Most Out of HSQC and HMBC Spectra. (2016). ResearchGate.
- Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. (2019). SciSpace.
- Quantitative ¹H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. (2017). NIH.
- HSQC and HMBC. (n.d.). NMR Core Facility - Columbia University.
- ¹³C n.m.r. studies. X. ¹³C spectra of some substituted methyl benzoates. (1967). Canadian Science Publishing.
- ¹⁷O NMR study of ortho and alkyl substituent effects in substituted phenyl and alkyl esters of benzoic acids. (2002). ResearchGate.
- nmr hsqc hmbc: Topics by Science.gov. (n.d.). Science.gov.
- Two Dimensional Heteronuclear NMR Spectroscopy. (2023). Chemistry LibreTexts.
- 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube.
- Methyl 3-ethyl-4-ethoxybenzoate. (n.d.). Benchchem.
- Characteristics of ¹³C NMR Spectroscopy. (2024). Chemistry LibreTexts.
- Solvent effects on infrared spectra of methyl 4-hydroxybenzoate in pure organic solvents and in ethanol/CCl4 binary solvents. (2007). PubMed.
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- 7. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. youtube.com [youtube.com]
Methodological & Application
Application and Protocol Guide: The Strategic Use of Methyl 3-chloro-4-ethoxybenzoate in Pharmaceutical Synthesis
Introduction: The Versatility of a Substituted Benzoate in Modern Drug Discovery
In the landscape of pharmaceutical synthesis, the selection of starting materials is a critical determinant of efficiency, scalability, and the ultimate success of a drug development program. Methyl 3-chloro-4-ethoxybenzoate, a halogenated and ether-substituted aromatic ester, represents a highly versatile scaffold. Its unique arrangement of functional groups—an activatable ester, a directing chloro group, and a stable ethoxy ether—renders it a valuable precursor for the synthesis of a diverse array of complex heterocyclic systems at the core of many therapeutic agents. This application note serves as a comprehensive guide for researchers, medicinal chemists, and process development scientists on the strategic implementation of this compound in the synthesis of pharmaceutically relevant molecules, with a particular focus on the pyrazolo[3,4-b]pyridine class of compounds, which are prominent as kinase inhibitors in oncology and immunology.
Physicochemical Properties and Strategic Advantages
The utility of this compound as a synthetic intermediate is rooted in its distinct chemical characteristics. The electron-withdrawing nature of the chloro and carboxyl groups influences the reactivity of the aromatic ring, while the ethoxy group provides steric and electronic modulation.
| Property | Value | Significance in Synthesis |
| Molecular Formula | C₁₀H₁₁ClO₃ | Provides a foundational scaffold with key functionalities. |
| Molecular Weight | 214.64 g/mol | A moderate molecular weight suitable for multi-step syntheses. |
| Appearance | White to off-white crystalline solid | Indicates a stable, easy-to-handle solid. |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | Facilitates its use in a wide range of reaction conditions. |
| Key Functional Groups | Methyl Ester, Chloro, Ethoxy | Offers multiple reaction sites for diversification and elaboration. |
The chloro substituent not only serves as a key pharmacophoric element in some final drug molecules but also directs further electrophilic aromatic substitution. The methyl ester is a versatile handle for conversion into amides, hydrazides, or carboxylic acids, enabling the construction of heterocyclic rings.
Application in the Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis for numerous kinase inhibitors. The synthesis of this bicyclic heterocycle can be efficiently achieved using this compound as a key building block. The following section outlines a representative synthetic strategy.
Synthetic Workflow Overview
The overall strategy involves the initial functionalization of the benzoate ring, followed by the construction of the pyrazole ring, and subsequent cyclization to form the desired pyrazolo[3,4-b]pyridine core.
Caption: Proposed synthetic workflow from this compound to a pyrazolo[3,4-b]pyridine core.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key transformations in the synthesis of a pyrazolo[3,4-b]pyridine derivative starting from this compound.
Protocol 1: Nitration of this compound
Objective: To introduce a nitro group onto the aromatic ring, which will be subsequently reduced to an amine to facilitate pyrazole ring formation.
Materials:
-
This compound (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Dichloromethane (DCM)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Separatory funnel
-
Sodium bicarbonate (sat. aq. solution)
-
Brine (sat. aq. solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
In a clean, dry round bottom flask, dissolve this compound (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add concentrated sulfuric acid, maintaining the temperature at 0 °C.
-
In a separate flask, prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid at 0 °C.
-
Add the nitrating mixture dropwise to the solution of the starting material over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture over crushed ice.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product, Methyl 3-chloro-4-ethoxy-5-nitrobenzoate.
-
Purify the crude product by recrystallization or column chromatography.
Causality: The use of a strong acid mixture (H₂SO₄ and HNO₃) is essential for the generation of the nitronium ion (NO₂⁺), the active electrophile for this aromatic substitution. The reaction is performed at low temperatures to control the exothermic nature of the reaction and to minimize side product formation.
Protocol 2: Reduction of the Nitro Group
Objective: To reduce the nitro group to an amine, a key functionality for the subsequent cyclization step.
Materials:
-
Methyl 3-chloro-4-ethoxy-5-nitrobenzoate (1.0 eq)
-
Iron powder (Fe) or Tin(II) chloride (SnCl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH) or Acetic Acid
-
Sodium hydroxide (aq. solution)
-
Ethyl acetate
-
Celite®
Procedure (using Iron/HCl):
-
To a suspension of the nitro compound in ethanol and water, add iron powder and a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux (approximately 70-80 °C) and stir vigorously. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts.
-
Wash the Celite® pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Basify the aqueous layer with a sodium hydroxide solution to pH > 8 and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the desired aniline, Methyl 5-amino-3-chloro-4-ethoxybenzoate.
Causality: The reduction of the nitro group is a classic transformation. The use of a metal in acidic media (like Fe/HCl) is a robust and cost-effective method for this conversion on a laboratory scale. The final basic workup is necessary to deprotonate the anilinium salt and isolate the free amine.
Protocol 3: Construction of the Pyrazolo[3,4-b]pyridine Ring
Objective: To cyclize the aniline intermediate with a suitable 1,3-dicarbonyl compound to form the target heterocyclic core.
Materials:
-
Methyl 5-amino-3-chloro-4-ethoxybenzoate (1.0 eq)
-
Ethyl acetoacetate (or another suitable 1,3-dicarbonyl compound) (1.1 eq)
-
Polyphosphoric acid (PPA) or Dowtherm A
-
High-temperature reaction setup
Procedure:
-
Combine the aniline intermediate and ethyl acetoacetate in a reaction vessel.
-
Add polyphosphoric acid as a catalyst and solvent.
-
Heat the reaction mixture to a high temperature (typically 120-150 °C) and stir for several hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and carefully quench by pouring it onto ice.
-
Neutralize the mixture with a strong base (e.g., NaOH solution) until a precipitate forms.
-
Filter the solid, wash with water, and dry to obtain the crude pyrazolo[3,4-b]pyridine derivative.
-
Purify the product by recrystallization from a suitable solvent system.
Causality: This reaction proceeds via a condensation mechanism. The amino group of the aniline attacks one of the carbonyls of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and dehydration to form the fused pyridine ring. The high temperature is necessary to drive the reaction to completion.
Logical Relationships in the Synthetic Pathway
Caption: Logical progression from starting material to the target heterocyclic core.
Conclusion and Future Perspectives
This compound is a strategically valuable and economically viable starting material for the synthesis of complex pharmaceutical intermediates, particularly for the construction of the pyrazolo[3,4-b]pyridine scaffold. The protocols outlined in this application note provide a robust framework for the synthesis of these and other related heterocyclic systems. The versatility of the functional groups present in the starting material allows for a wide range of chemical modifications, making it an ideal candidate for library synthesis in early-stage drug discovery and a reliable building block for process development. Further exploration into the diverse reactivity of this compound is warranted and is likely to uncover novel synthetic routes to other important classes of therapeutic agents.
References
-
Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. Journal of Cellular Biochemistry. Available at: [Link]
-
Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules. Available at: [Link]
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Synthesis of novel pyrazolo[3,4-b]pyridine derivatives in aqueous medium. ARKIVOC. Available at: [Link]
-
Synthesis of (b) 4-Chloro-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine. PrepChem. Available at: [Link]
Application Notes and Protocols: Methyl 3-chloro-4-ethoxybenzoate as a Key Intermediate for Agrochemicals
For: Researchers, scientists, and drug development professionals in the agrochemical sector.
Introduction
In the intricate landscape of modern agriculture, the development of effective and selective agrochemicals is paramount to ensuring global food security. Central to this endeavor is the synthesis of complex active ingredients, a process often reliant on versatile and strategically functionalized building blocks known as intermediates. Methyl 3-chloro-4-ethoxybenzoate has emerged as a crucial intermediate in the synthesis of a range of agrochemicals, particularly a class of potent herbicides. Its specific substitution pattern—a chlorine atom and an ethoxy group on a benzoate scaffold—provides a unique chemical handle for constructing the toxophores of modern crop protection agents.
This document serves as a comprehensive technical guide for researchers and process chemists. It details the physicochemical properties, a robust synthesis protocol for this compound, and its application in the synthesis of a commercially significant herbicide. The protocols and insights provided herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure reproducibility and scalability.
Physicochemical Properties and Characterization of this compound
Accurate characterization of an intermediate is fundamental to its successful application in multi-step synthesis. The quality and purity of this compound directly impact the yield and impurity profile of the final active ingredient.
| Property | Value | Source |
| CAS Number | 192512-43-9 | [1] |
| Molecular Formula | C₁₀H₁₁ClO₃ | [1] |
| Molecular Weight | 214.64 g/mol | [1] |
| Appearance | White to off-white solid/powder | General knowledge |
| Melting Point | 49-53 °C | [2] |
| Topological Polar Surface Area | 35.5 Ų | [1] |
| Rotatable Bond Count | 4 | [1] |
Analytical Methods for Quality Control
To ensure the suitability of this compound for downstream applications, a panel of analytical techniques should be employed:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is ideal for determining the purity of the intermediate and quantifying any related impurities. A C18 column with a mobile phase gradient of acetonitrile and water (with 0.1% formic acid) typically provides excellent resolution.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying volatile impurities and confirming the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation and confirmation. The spectra should be consistent with the assigned structure of this compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of key functional groups, such as the ester carbonyl (C=O) and the ether (C-O-C) linkages.
Synthesis Protocol for this compound
The synthesis of this compound is typically achieved through the ethylation of a phenolic precursor, methyl 3-chloro-4-hydroxybenzoate. This Williamson ether synthesis is a reliable and high-yielding method.
Experimental Protocol: Ethylation of Methyl 3-chloro-4-hydroxybenzoate
Objective: To synthesize this compound from methyl 3-chloro-4-hydroxybenzoate.
Materials:
-
Methyl 3-chloro-4-hydroxybenzoate (1.0 eq)
-
Ethyl iodide or Diethyl sulfate (1.1-1.5 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5-2.0 eq)
-
Acetone or N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add methyl 3-chloro-4-hydroxybenzoate (1.0 eq) and anhydrous potassium carbonate (1.5-2.0 eq).
-
Add a suitable volume of anhydrous acetone or DMF to suspend the solids.
-
Commence stirring and add ethyl iodide (1.2 eq) to the suspension.
-
Heat the reaction mixture to reflux (for acetone, ~56°C; for DMF, a lower temperature of 60-80°C is often sufficient) and maintain for 4-8 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or HPLC, observing the disappearance of the starting material.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Dissolve the resulting residue in dichloromethane.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Causality of Experimental Choices:
-
Base (K₂CO₃): Potassium carbonate is a mild and inexpensive base sufficient to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide. Its insolubility in acetone drives the reaction forward.
-
Solvent (Acetone/DMF): Acetone is a good choice due to its appropriate boiling point for reflux and its ability to dissolve the organic reactants while leaving the inorganic base largely undissolved. DMF can be used for less reactive alkylating agents due to its higher boiling point and ability to dissolve all reactants.
-
Ethylating Agent: Ethyl iodide is a reactive ethylating agent. Diethyl sulfate is a less expensive but more toxic alternative.
-
Work-up: The aqueous washes are crucial to remove any remaining base, unreacted starting material, and inorganic byproducts, ensuring a clean product upon solvent removal.
Synthesis Workflow Diagram
Caption: Synthesis of the intermediate.
Application in Agrochemical Synthesis: The Case of HPPD Inhibitor Herbicides
Benzoic acid and its derivatives are precursors to a number of herbicides.[3][4][5][6][7] this compound is a key building block for the synthesis of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor herbicides.[8][9] These herbicides act by inhibiting a crucial enzyme in plants, leading to the bleaching of new growth and eventual plant death.[8][9][10] This mode of action is effective against a broad spectrum of weeds, including those resistant to other herbicide classes.[10][11][12]
From Intermediate to Active Ingredient: A Generalized Synthetic Pathway
The conversion of this compound to a final herbicidal product, such as a pyrazole-based HPPD inhibitor, typically involves a multi-step synthesis. A generalized pathway is outlined below.
Generalized Protocol for Herbicide Synthesis
Part 1: Saponification to 3-chloro-4-ethoxybenzoic acid
-
Hydrolysis: The methyl ester of this compound is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide or potassium hydroxide in a mixture of water and a co-solvent like methanol or ethanol. The reaction is typically heated to reflux to ensure complete conversion.
-
Acidification: After cooling, the reaction mixture is acidified with a strong acid (e.g., HCl) to precipitate the 3-chloro-4-ethoxybenzoic acid.
-
Isolation: The precipitated acid is collected by filtration, washed with cold water, and dried.
Part 2: Formation of the Acid Chloride
-
Activation: The carboxylic acid is converted to the more reactive acid chloride by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent (e.g., dichloromethane or toluene) with a catalytic amount of DMF. This reaction is usually performed under anhydrous conditions.
-
Isolation: The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 3-chloro-4-ethoxybenzoyl chloride, which is often used immediately in the next step without further purification.
Part 3: Coupling with a Pyrazole Moiety (Friedel-Crafts Acylation)
-
Reaction: The 3-chloro-4-ethoxybenzoyl chloride is reacted with a suitable pyrazole derivative (e.g., a substituted 5-hydroxypyrazole) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or via a base-mediated coupling.
-
Rearrangement: In many syntheses of HPPD inhibitors, this acylation is followed by a rearrangement (e.g., a Fries rearrangement) to achieve the desired connectivity of the benzoyl group to the pyrazole ring.
-
Work-up and Purification: The reaction is quenched, followed by an extractive work-up. The final product is then purified by chromatography or recrystallization to yield the active herbicidal compound.
Synthetic Pathway Diagram
Caption: Multi-step herbicide synthesis.
Safety and Handling
As with all chemical syntheses, appropriate safety precautions must be observed.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Handling of Reagents:
-
Ethyl iodide/Diethyl sulfate: These are toxic and potential carcinogens. Handle with extreme care.
-
Thionyl chloride/Oxalyl chloride: These reagents are corrosive and react violently with water, releasing toxic gases. They must be handled in a dry environment.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
This compound is a valuable and versatile intermediate in the agrochemical industry. Its structured synthesis and strategic application enable the efficient production of high-performance herbicides that are critical for modern crop protection. The protocols and scientific rationale detailed in this application note provide a solid foundation for researchers and chemists to utilize this key building block in the development of new and effective agricultural solutions.
References
-
4-Hydroxyphenylpyruvate dioxygenase inhibitor. (n.d.). In Wikipedia. Retrieved from [Link]
-
Jhala, A. J., Kumar, V., et al. (2022). "4-Hydroxyphenylpyruvate Dioxygenase (HPPD)-Inhibiting Herbicides: Past". UNL Digital Commons - University of Nebraska–Lincoln. Retrieved from [Link]
-
Albo, A. M., et al. (2013). 4-Hydroxyphenylpyruvate dioxygenase inhibitors in combination with safeners: solutions for modern and sustainable agriculture. PubMed. Retrieved from [Link]
-
Fluttert, B. A., et al. (2022). 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future. Weed Technology, Cambridge Core. Retrieved from [Link]
-
BASF Agricultural Solutions. (n.d.). HPPD Inhibitor Herbicides & Growing Weed Resistance. Retrieved from [Link]
- Nufarm. (2016). Benzoic acid herbicide composition. Google Patents.
-
PubChem. (n.d.). Methyl 3-Chloro-4-methylbenzoate. Retrieved from [Link]
-
PubChem. (n.d.). Benzoic Acid. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-chloro-4-hydroxybenzoate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic route for pyrazolone herbicide Pyrasulfotole 157. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-chloro-4-methylbenzoate. Retrieved from [Link]
- Nufarm. (2016). Benzoic acid herbicide composition. Google Patents.
- Nufarm. (n.d.). Benzoic acid herbicide composition. Google Patents.
-
University of Hertfordshire. (n.d.). Benzoic acid. AERU. Retrieved from [Link]
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- 4. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future | Weed Technology | Cambridge Core [cambridge.org]
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Application Notes and Protocols for the Fischer Esterification of 3-chloro-4-ethoxybenzoic acid to Ethyl 3-chloro-4-ethoxybenzoate
For: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 3-chloro-4-ethoxybenzoate is a valuable intermediate in the synthesis of a variety of organic molecules, finding applications in medicinal chemistry and materials science. The Fischer-Speier esterification is a classical and widely utilized method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1] This application note provides a detailed protocol for the synthesis of ethyl 3-chloro-4-ethoxybenzoate from 3-chloro-4-ethoxybenzoic acid and ethanol using sulfuric acid as a catalyst. The principles discussed and the protocol provided are grounded in established methodologies for the esterification of substituted benzoic acids.[2][3]
The Fischer esterification is a reversible reaction. To achieve high yields, the equilibrium must be shifted towards the formation of the ester. This is typically accomplished by using a large excess of the alcohol, which also conveniently serves as the solvent, and/or by removing the water that is formed as a byproduct of the reaction.[2]
Reaction Principle and Mechanism
The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (sulfuric acid). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (ethanol). The subsequent steps involve proton transfer, elimination of a water molecule, and finally, deprotonation to yield the ester and regenerate the acid catalyst.[4]
Data Presentation
Table 1: Reactant Properties and Stoichiometry
| Reactant | Chemical Formula | Molecular Weight ( g/mol ) | Molar Ratio |
| 3-chloro-4-ethoxybenzoic acid | C₉H₉ClO₃ | 200.62 | 1.0 |
| Ethanol | C₂H₆O | 46.07 | Excess (Solvent) |
| Sulfuric Acid (concentrated) | H₂SO₄ | 98.08 | Catalytic |
Table 2: Product Properties
| Product | Chemical Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Ethyl 3-chloro-4-ethoxybenzoate | C₁₁H₁₃ClO₃ | 228.67 | 49-53 |
Experimental Protocol
This protocol is adapted from established procedures for the Fischer esterification of substituted benzoic acids.[2][3]
Materials:
-
3-chloro-4-ethoxybenzoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (98%)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
pH paper or pH meter
Diagram of Experimental Workflow:
Caption: A typical workflow for the Fischer esterification of 3-chloro-4-ethoxybenzoic acid.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloro-4-ethoxybenzoic acid in a large excess of absolute ethanol (e.g., 10-20 equivalents). The ethanol will serve as both a reactant and the solvent.[2]
-
Catalyst Addition: While stirring the solution, carefully and slowly add a catalytic amount of concentrated sulfuric acid (approximately 0.1 equivalents) to the reaction mixture.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction time can vary from 1 to 10 hours depending on the scale and specific conditions.[2]
-
Work-up: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. If a large excess of ethanol was used, it is advisable to remove the bulk of the ethanol under reduced pressure using a rotary evaporator.[3]
-
Extraction: Dilute the residue with ethyl acetate and transfer the solution to a separatory funnel. Wash the organic layer with deionized water.
-
Neutralization: Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining sulfuric acid and any unreacted carboxylic acid. Continue washing until the effervescence of carbon dioxide ceases.[3][5]
-
Final Washing and Drying: Wash the organic layer with brine to remove any remaining water-soluble impurities. Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.[3]
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude ethyl 3-chloro-4-ethoxybenzoate. The crude product can be further purified by recrystallization or distillation.[2]
Safety Precautions
-
3-chloro-4-ethoxybenzoic acid: Handle with care. While specific data is limited, related compounds like 3-chloro-4-methoxybenzoic acid are classified as acutely toxic if swallowed and hazardous to the aquatic environment.[6] Assume this compound has similar properties.
-
Ethyl 3-chloro-4-ethoxybenzoate: The final product should be handled in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Sulfuric Acid: Concentrated sulfuric acid is highly corrosive and a strong oxidizing agent. Handle with extreme care in a fume hood and wear appropriate PPE, including acid-resistant gloves and safety goggles.
-
Ethanol: Ethanol is a flammable liquid. Ensure that the heating of the reaction mixture is carried out in a well-ventilated area, away from open flames or sparks.
Troubleshooting
-
Low Yield: If the yield of the ester is low, it may be due to an incomplete reaction. The Fischer esterification is an equilibrium process. To drive the reaction to completion, consider increasing the excess of ethanol or removing the water formed during the reaction using a Dean-Stark apparatus.[2] Also, ensure the reaction has been allowed to proceed for a sufficient amount of time.[2]
-
Side Reactions: For substituted benzoic acids, side reactions are possible. However, for 3-chloro-4-ethoxybenzoic acid, the primary functional groups are relatively stable under the reaction conditions. The ethoxy group is generally stable, and the chloro group is unreactive towards Fischer esterification conditions.
Conclusion
The Fischer esterification provides a reliable and straightforward method for the synthesis of ethyl 3-chloro-4-ethoxybenzoate from 3-chloro-4-ethoxybenzoic acid. By employing a large excess of ethanol and a catalytic amount of sulfuric acid, high yields of the desired ester can be achieved. Careful adherence to the work-up and purification procedures is crucial for obtaining a pure product. As with any chemical synthesis, proper safety precautions must be followed throughout the experimental process.
References
-
ResearchGate. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Silica Sulphuric Acid Catalyzed Fischer Esterification Reaction under Solventless Condition. Retrieved from [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Fischer-Speier Esterification: Sulfuric acid removal following creation of ester. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-chloro-4-hydroxybenzoate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of ethyl 4-ethoxybenzoate. Retrieved from [Link]
-
AA Blocks. (2025). Safety Data Sheet: 4-Amino-5-chloro-2-ethoxybenzoic Acid-d5. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. ACS Publications. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Ethyl 3,3-diethoxypropanoate. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis of ethyl 4-haloacetoacetoacetates.
-
The Good Scents Company. (n.d.). ethyl 4-ethoxybenzoate. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
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- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
Application Notes and Protocols for the Laboratory-Scale Synthesis of Methyl 3-chloro-4-ethoxybenzoate
Introduction
Methyl 3-chloro-4-ethoxybenzoate is a substituted aromatic ester with potential applications as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Its structure, featuring a chlorinated and ethoxylated benzene ring, makes it a versatile building block for introducing this specific substitution pattern into more complex molecules. This document provides a comprehensive guide for the laboratory-scale synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The synthesis is presented as a two-step process, commencing with the ethylation of 3-chloro-4-hydroxybenzoic acid via a Williamson ether synthesis, followed by the Fischer esterification of the resulting 3-chloro-4-ethoxybenzoic acid. This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and methods for the characterization of the final product.
Overall Synthetic Scheme
The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the O-alkylation of 3-chloro-4-hydroxybenzoic acid to form the ether linkage. The subsequent step is the esterification of the carboxylic acid group to yield the final methyl ester.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of 3-chloro-4-ethoxybenzoic acid (Williamson Ether Synthesis)
The initial step in the synthesis is the ethylation of the phenolic hydroxyl group of 3-chloro-4-hydroxybenzoic acid. The Williamson ether synthesis is a reliable and well-established method for this transformation. It involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to attack an ethylating agent.
Mechanism of Williamson Ether Synthesis
The reaction proceeds via an SN2 mechanism. The hydroxide ion deprotonates the acidic phenolic hydroxyl group of 3-chloro-4-hydroxybenzoic acid to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic ethyl group of diethyl sulfate, displacing the sulfate as a leaving group to form the ether linkage.
Caption: Mechanism of the Williamson Ether Synthesis.
Experimental Protocol
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 3-Chloro-4-hydroxybenzoic acid | 172.57 | 10.0 g | 0.058 | 1.0 |
| Sodium hydroxide (NaOH) | 40.00 | 4.64 g | 0.116 | 2.0 |
| Diethyl sulfate (Et₂SO₄) | 154.18 | 9.8 mL (11.5 g) | 0.075 | 1.3 |
| Water (H₂O) | 18.02 | 100 mL | - | - |
| Hydrochloric acid (HCl), concentrated | 36.46 | As needed | - | - |
| Diethyl ether | 74.12 | As needed | - | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 g (0.058 mol) of 3-chloro-4-hydroxybenzoic acid and 4.64 g (0.116 mol) of sodium hydroxide in 100 mL of water.
-
Heat the mixture to a gentle reflux with stirring.
-
Carefully add 9.8 mL (11.5 g, 0.075 mol) of diethyl sulfate dropwise through the condenser over a period of 30 minutes. Caution: Diethyl sulfate is a suspected carcinogen and is corrosive. Handle with extreme care in a well-ventilated fume hood.[1][2][3]
-
Continue to reflux the reaction mixture for 2-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture by the slow addition of concentrated hydrochloric acid until the pH is approximately 2. A white precipitate of 3-chloro-4-ethoxybenzoic acid will form.
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be recrystallized from an ethanol/water mixture to afford pure 3-chloro-4-ethoxybenzoic acid.
-
Dry the purified product in a vacuum oven.
Part 2: Synthesis of this compound (Fischer Esterification)
The final step is the esterification of the synthesized 3-chloro-4-ethoxybenzoic acid with methanol in the presence of an acid catalyst. The Fischer esterification is a classic and effective method for this purpose.
Mechanism of Fischer Esterification
The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution. The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. Methanol, acting as a nucleophile, then attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule yield the final ester product.
Caption: Mechanism of the Fischer Esterification.
Experimental Protocol
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 3-chloro-4-ethoxybenzoic acid | 200.62 | 5.0 g | 0.025 | 1.0 |
| Methanol (MeOH) | 32.04 | 50 mL | - | Solvent |
| Sulfuric acid (H₂SO₄), concentrated | 98.08 | 1.0 mL | - | Catalyst |
| Dichloromethane (DCM) | 84.93 | As needed | - | - |
| Saturated sodium bicarbonate solution (NaHCO₃) | 84.01 | As needed | - | - |
| Brine (saturated NaCl solution) | 58.44 | As needed | - | - |
| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | As needed | - | - |
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5.0 g (0.025 mol) of 3-chloro-4-ethoxybenzoic acid in 50 mL of methanol.
-
Carefully add 1.0 mL of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to a gentle reflux and maintain for 4-6 hours.[1][4] Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in 50 mL of dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: effervescence), and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent such as methanol or by column chromatography on silica gel.
Results and Discussion
Expected Yield and Physical Properties
The overall yield for this two-step synthesis is expected to be in the range of 60-80%, depending on the efficiency of each step and the purification losses.
-
3-chloro-4-ethoxybenzoic acid: Typically obtained as a white solid.
-
This compound: Expected to be a white to off-white solid. The melting point of the purified product should be determined and compared to literature values if available.
Characterization Data
The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the aromatic protons, the methyl ester protons, and the ethoxy group protons (a triplet and a quartet).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display the expected number of signals corresponding to the different carbon atoms in the molecule, including the carbonyl carbon of the ester.
-
IR (Infrared) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the ester carbonyl group (C=O) typically around 1720-1740 cm⁻¹, and C-O stretching bands for the ester and ether linkages.
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.
-
3-chloro-4-hydroxybenzoic acid: May cause skin, eye, and respiratory irritation.[5][6]
-
Diethyl sulfate: Is a suspected carcinogen and is corrosive.[1][2][3] It is extremely hazardous and must be handled with extreme caution. Avoid inhalation and skin contact.
-
Sodium hydroxide: Is a corrosive solid. Handle with care to avoid skin and eye burns.
-
Concentrated Sulfuric and Hydrochloric Acids: Are highly corrosive and should be handled with extreme care. Always add acid to water, never the other way around.
-
Thionyl Chloride (if used as an alternative for esterification): Is a corrosive and toxic liquid that reacts violently with water.[7][8][9] It should be handled in a fume hood with appropriate safety measures.
-
Organic Solvents: Dichloromethane and diethyl ether are flammable and volatile. Methanol is flammable and toxic. Avoid open flames and ensure proper ventilation.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Step 1 | Incomplete reaction; Insufficient base; Inactive ethylating agent. | Increase reaction time; Ensure 2 equivalents of NaOH are used; Use fresh diethyl sulfate. |
| Low yield in Step 2 | Incomplete reaction; Presence of water in starting material. | Increase reflux time; Ensure 3-chloro-4-ethoxybenzoic acid is thoroughly dry. |
| Product is an oil or impure | Incomplete reaction; Presence of starting materials or byproducts. | Purify the product by recrystallization or column chromatography. |
Conclusion
This application note provides a detailed and reliable protocol for the laboratory-scale synthesis of this compound. By following the outlined procedures for the Williamson ether synthesis and Fischer esterification, and by adhering to the specified safety precautions, researchers can effectively prepare this valuable chemical intermediate for further applications in their research and development endeavors. The characterization data provided will aid in the confirmation of the final product's identity and purity.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Diethyl sulfate. Retrieved from [Link]
-
Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Fischer Esterification Procedure. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloro-4-hydroxybenzoic acid. Retrieved from [Link]
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- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0059898) [hmdb.ca]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. personal.tcu.edu [personal.tcu.edu]
- 5. Chemistry 211 Experiment 4 [home.miracosta.edu]
- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967) [hmdb.ca]
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- 9. The Williamson Ether Synthesis [cs.gordon.edu]
Application Note: Methyl 3-chloro-4-ethoxybenzoate as a Versatile Precursor for the Synthesis of Novel Heterocyclic Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the landscape of medicinal chemistry and materials science, the development of novel heterocyclic compounds remains a cornerstone of innovation. Heterocycles are integral scaffolds in a vast array of pharmaceuticals and functional materials. The strategic selection of starting materials is paramount to the efficient construction of molecular complexity. Methyl 3-chloro-4-ethoxybenzoate is an exemplary building block, offering a unique combination of functional groups—an ester, an aryl chloride, and an ether—that can be selectively manipulated. The substitution pattern on the aromatic ring provides a scaffold ripe for derivatization into more complex, fused heterocyclic systems.
This technical guide moves beyond a simple recitation of reactions and instead presents a comprehensive, field-proven strategy for leveraging this compound. We will demonstrate how this readily available precursor can be transformed into key intermediates, which are then elaborated into high-value heterocyclic systems such as benzoxazinones and quinazolinones. The protocols and insights provided herein are designed to be self-validating, explaining the causal logic behind experimental choices to ensure reproducibility and successful implementation in the laboratory.
Core Strategic Workflow
The successful synthesis of complex heterocycles from this compound is not typically a single-step process. A more robust and versatile approach involves a strategic functionalization of the starting material to generate a key intermediate, which then serves as a platform for various cyclization reactions. The overall workflow is outlined below.
Caption: Strategic workflow for converting this compound into advanced heterocyclic systems.
Part 1: Synthesis of the Key Synthetic Intermediate
The primary limitation of the starting material is the absence of a nucleophilic group required for most common cyclization strategies. Therefore, the critical first step is the introduction of an amine. This is reliably achieved via a two-step nitration-reduction sequence.
Protocol 1.1: Nitration of this compound
Principle: Electrophilic aromatic substitution is directed by the existing substituents. The ethoxy group is a strongly activating, ortho-, para- director, while the chloro and methyl ester groups are deactivating meta- directors. The most electronically favorable and sterically accessible position for nitration is C5, which is ortho to the powerful ethoxy directing group.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Methanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath to 0-5 °C, slowly add this compound (1.0 eq) to concentrated H₂SO₄. Stir until fully dissolved.
-
Prepare a nitrating mixture by slowly adding concentrated HNO₃ (1.1 eq) to concentrated H₂SO₄ in a separate flask, maintaining the temperature below 10 °C.
-
Add the nitrating mixture dropwise to the solution of the starting material, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, slowly pour the mixture onto crushed ice with vigorous stirring.
-
The precipitated solid, methyl 3-chloro-4-ethoxy-5-nitrobenzoate, is collected by vacuum filtration.
-
Wash the solid thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from methanol to yield the purified nitro-intermediate. A similar nitration procedure is described for a related substituted benzoic acid.[1]
Protocol 1.2: Reduction to Methyl 5-amino-3-chloro-4-ethoxybenzoate
Principle: The nitro group is readily reduced to a primary amine using various methods. Reduction with iron powder in an acidic medium is a classic, cost-effective, and high-yielding method. This transformation provides the crucial amino-anthranilate intermediate.
Materials:
-
Methyl 3-chloro-4-ethoxy-5-nitrobenzoate
-
Iron powder (Fe)
-
Concentrated Hydrochloric Acid (HCl) or Acetic Acid
-
Ethanol (EtOH) / Water (H₂O) mixture
-
Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
Procedure:
-
Create a suspension of the nitro-intermediate (1.0 eq) and iron powder (3.0-5.0 eq) in a mixture of EtOH/H₂O.
-
Heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring.
-
Add concentrated HCl or acetic acid (catalytic to 1.0 eq) dropwise to the refluxing suspension. The reaction is exothermic.
-
Maintain reflux for 2-4 hours, monitoring by TLC until the starting material is consumed. A similar reduction of a substituted nitrobenzene is achieved in 2 hours.[2]
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with hot ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the remaining aqueous solution with saturated NaHCO₃ solution until the pH is ~7-8.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the target amine, methyl 5-amino-3-chloro-4-ethoxybenzoate. This key intermediate is typically pure enough for the next step without further purification.
Part 2: Synthesis of Benzoxazinone Heterocycles
With the key amino-anthranilate intermediate in hand, the path to fused N-heterocycles is open. The first target is the benzoxazinone ring system, a valuable scaffold in its own right and a precursor to quinazolinones.
Protocol 2.1: Synthesis of 6-Chloro-7-ethoxy-2-methyl-4H-benzo[d][3][4]oxazin-4-one
Principle: The synthesis of benzoxazinones from anthranilic acid derivatives is a well-established transformation.[3][4] The reaction proceeds via N-acylation of the amino group, followed by an acid-catalyzed cyclodehydration to form the heterocyclic ring. Using acetic anhydride serves as both the acylating agent and the dehydrating medium.
Materials:
-
Methyl 5-amino-3-chloro-4-ethoxybenzoate
-
Acetic Anhydride (Ac₂O)
-
Pyridine (catalytic amount)
Procedure:
-
Dissolve the amino-intermediate (1.0 eq) in acetic anhydride (5.0-10.0 eq).
-
Add a catalytic amount of pyridine (e.g., 0.1 eq).
-
Heat the mixture to reflux (approx. 120-140 °C) for 3-5 hours. Monitor the reaction by TLC. The formation of the benzoxazinone from an N-acyl intermediate is a common synthetic step.[4][5]
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to hydrolyze the excess acetic anhydride.
-
The precipitated benzoxazinone product is collected by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum. This method typically yields a high-purity product.
Part 3: Elaboration to Quinazolinone Scaffolds
Quinazolinones are a privileged class of heterocycles in medicinal chemistry. Benzoxazinones are excellent electrophilic intermediates for their synthesis, as the ring can be opened by a nucleophile and then re-closed to form the new heterocyclic system.
Protocol 3.1: Synthesis of 3-Amino-6-chloro-7-ethoxy-2-methylquinazolin-4(3H)-one
Principle: The benzoxazinone ring is susceptible to nucleophilic attack. Hydrazine hydrate attacks the carbonyl carbon, leading to ring opening and formation of an acyl hydrazide intermediate. Subsequent intramolecular cyclization with the elimination of water forms the thermodynamically stable quinazolinone ring. This reaction provides a direct route to 3-amino-substituted quinazolinones.[3]
Materials:
Procedure:
-
Suspend the benzoxazinone (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.2-1.5 eq) dropwise at room temperature.
-
Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture. The product often precipitates from the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol and dry under vacuum to obtain the purified quinazolinone derivative.
Mechanistic Pathway: Benzoxazinone to Quinazolinone
The transformation of the benzoxazinone into the quinazolinone is a robust and high-yielding reaction driven by the formation of the stable six-membered di-aza-heterocycle.
Caption: Mechanism for the conversion of a benzoxazinone to a 3-amino-quinazolinone using hydrazine.
Data Summary Table
| Step | Reaction | Key Reagents | Intermediate/Product | Rationale & Key Insights |
| 1.1 | Nitration | HNO₃ / H₂SO₄ | Methyl 3-chloro-4-ethoxy-5-nitrobenzoate | Introduces the precursor to the essential amine group. Position controlled by the powerful ethoxy director. |
| 1.2 | Reduction | Fe / HCl | Methyl 5-amino-3-chloro-4-ethoxybenzoate | Converts the nitro group to the key nucleophilic amine, enabling cyclization strategies. |
| 2.1 | Benzoxazinone Formation | Acetic Anhydride | 6-Chloro-7-ethoxy-2-methyl-4H-benzo[d][6][7]oxazin-4-one | A robust cyclization that forms the first heterocyclic ring system. The product is a stable, isolable solid. |
| 3.1 | Quinazolinone Formation | Hydrazine Hydrate | 3-Amino-6-chloro-7-ethoxy-2-methylquinazolin-4(3H)-one | Ring transformation to a medicinally relevant scaffold. The use of hydrazine directly installs the N-amino group. |
Conclusion
This compound, while seemingly simple, is a highly effective precursor for constructing complex heterocyclic architectures. The key to unlocking its potential lies in a strategic, multi-step approach focused on the initial installation of an amino group via nitration and reduction. This generates a versatile anthranilate intermediate that serves as a direct precursor for the synthesis of benzoxazinones. These, in turn, are excellent electrophilic partners for ring-transformation reactions to produce highly decorated quinazolinones. The methodologies outlined in this guide are based on reliable, well-established chemical principles and provide a clear and reproducible pathway for researchers to access novel and valuable heterocyclic compounds for drug discovery and materials science applications.
References
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Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Institutes of Health (NIH). [Link]
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Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. ResearchGate. [Link]
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Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d][6][7]–oxazin–4–one and 3–amino-7-chloro-2–methyl-quinazolin-4(3h)–one. GSC Online Press. [Link]
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Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. National Institutes of Health (PMC). [Link]
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A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. National Institutes of Health (PMC). [Link]
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Application Notes & Protocols: Synthetic Routes for the Preparation of 3-Chloro-4-ethoxybenzoic Acid
Abstract
3-Chloro-4-ethoxybenzoic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structure combines a carboxylic acid handle for further derivatization with a substituted phenyl ring, influencing the lipophilicity and metabolic stability of target molecules. This document provides a detailed guide for researchers, scientists, and drug development professionals on the practical synthesis of 3-chloro-4-ethoxybenzoic acid. We present a comparative overview of viable synthetic strategies and offer a detailed, field-proven protocol for the most direct and efficient route, including reaction setup, workup, purification, and characterization.
Introduction and Strategic Overview
The synthesis of substituted benzoic acids like 3-chloro-4-ethoxybenzoic acid is a common task in medicinal and process chemistry. The choice of synthetic route is often dictated by the availability and cost of starting materials, desired scale, and safety considerations. The most logical and widely practiced approach for this target molecule is the Williamson ether synthesis, a robust and versatile method for forming ether linkages.[1][2]
This method involves the O-alkylation of a phenoxide with an alkyl halide.[3] For the synthesis of 3-chloro-4-ethoxybenzoic acid, the most direct precursor is 3-chloro-4-hydroxybenzoic acid.[4][5] This starting material is commercially available and allows for a straightforward, one-step conversion to the desired product.
The core transformation is the ethylation of the hydroxyl group. This is achieved by first deprotonating the phenol with a suitable base to form the more nucleophilic phenoxide ion, which then attacks an ethylating agent, such as ethyl iodide or diethyl sulfate, in an SN2 reaction.[2][6]
Comparative Analysis of Synthetic Precursors
While other multi-step routes commencing from precursors like p-chlorobenzoic acid or 4-hydroxybenzoic acid are conceivable (involving sequential chlorination, nitration, reduction, diazotization, and/or etherification), they add complexity, reduce overall yield, and introduce challenging purification steps.[7][8] The direct ethylation of 3-chloro-4-hydroxybenzoic acid is superior in terms of atom economy and operational simplicity.
| Property | Route 1: Direct Ethylation | Route 2: Multi-step from p-chlorobenzoic acid |
| Starting Material | 3-Chloro-4-hydroxybenzoic acid | p-Chlorobenzoic acid |
| Key Transformation | Williamson Ether Synthesis | Nitration, Reduction, Diazotization, Ethylation |
| Number of Steps | 1 | 4+ |
| Typical Overall Yield | Good to Excellent (>85%) | Low to Moderate |
| Key Advantages | High efficiency, simple procedure | Starting material may be cheaper |
| Key Disadvantages | Cost of starting material | Low overall yield, complex, hazardous reagents |
Recommended Synthetic Protocol: Williamson Ether Synthesis
This protocol details the ethylation of 3-chloro-4-hydroxybenzoic acid. The reaction proceeds by forming the dipotassium salt of the starting material, which enhances the nucleophilicity of the phenolic oxygen, followed by alkylation with ethyl iodide.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Quantity (10 mmol scale) |
| 3-Chloro-4-hydroxybenzoic acid | 3964-58-7 | 172.57 g/mol | 1.73 g (10.0 mmol) |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 g/mol | 3.46 g (25.0 mmol) |
| Ethyl Iodide (C₂H₅I) | 75-03-6 | 155.97 g/mol | 2.34 g, 1.2 mL (15.0 mmol) |
| Acetone, anhydrous | 67-64-1 | 58.08 g/mol | 50 mL |
| Hydrochloric Acid (HCl), 1 M | 7647-01-0 | 36.46 g/mol | ~25 mL |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | 100 mL |
| Brine (Saturated NaCl solution) | N/A | N/A | 30 mL |
| Sodium Sulfate (Na₂SO₄), anhydrous | 7757-82-6 | 142.04 g/mol | ~5 g |
Experimental Workflow Diagram
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The Strategic Application of Methyl 3-chloro-4-ethoxybenzoate in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: Unveiling the Potential of a Versatile Building Block
In the intricate landscape of drug discovery and development, the selection of foundational chemical scaffolds is a critical determinant of a program's success. Methyl 3-chloro-4-ethoxybenzoate, a substituted aromatic ester, has emerged as a valuable and versatile building block in medicinal chemistry. Its unique substitution pattern—featuring a reactive methyl ester, a directing ethoxy group, and a strategically placed chlorine atom—offers a powerful toolkit for the synthesis of complex and biologically active molecules. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and insights into its strategic deployment in the synthesis of targeted therapeutics.
The structural features of this compound offer several advantages in molecular design. The methyl ester provides a convenient handle for derivatization, primarily through hydrolysis to the corresponding carboxylic acid followed by amide bond formation, a cornerstone of medicinal chemistry. The 4-ethoxy group can participate in hydrogen bonding and influences the molecule's lipophilicity and metabolic stability. The 3-chloro substituent serves not only as a point for further functionalization through cross-coupling reactions but also modulates the electronic properties of the aromatic ring, which can be crucial for target engagement.
Core Synthetic Transformations: From Ester to Bioactive Amide
The journey from this compound to a diverse array of bioactive compounds typically begins with two fundamental transformations: hydrolysis of the methyl ester to the carboxylic acid, followed by coupling of the resulting acid with a suitable amine.
Workflow for the Synthesis of Bioactive Amides
Caption: Synthetic workflow from this compound to bioactive amides.
Experimental Protocols
Protocol 1: Hydrolysis of this compound to 3-chloro-4-ethoxybenzoic acid
This protocol details the saponification of the methyl ester to its corresponding carboxylic acid, a critical intermediate for further derivatization.
Rationale: Base-catalyzed hydrolysis is a robust and high-yielding method for the conversion of esters to carboxylic acids.[1][2] Lithium hydroxide (LiOH) or sodium hydroxide (NaOH) are commonly used bases. The choice of solvent system (e.g., a mixture of tetrahydrofuran (THF), methanol, and water) is crucial to ensure the solubility of both the starting material and the hydroxide salt.
Materials:
-
This compound (1.0 eq)
-
Lithium hydroxide monohydrate (or Sodium Hydroxide) (1.5 - 3.0 eq)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in a mixture of THF, MeOH, and H₂O (e.g., a 3:1:1 ratio).
-
Add the chosen hydroxide (LiOH or NaOH) to the solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the organic solvents under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like hexane to remove any unreacted starting material.
-
Acidify the aqueous layer to a pH of approximately 2-3 with 1 M HCl. A precipitate of 3-chloro-4-ethoxybenzoic acid should form.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
The product can be further purified by recrystallization if necessary.
Self-Validation: The identity and purity of the resulting 3-chloro-4-ethoxybenzoic acid (CAS 213598-15-3) can be confirmed by melting point analysis (211-215 °C) and spectroscopic methods (¹H NMR, ¹³C NMR, and MS).[3]
Protocol 2: Amide Coupling of 3-chloro-4-ethoxybenzoic acid with a Primary Amine
This protocol describes the formation of an amide bond, a key step in the synthesis of many biologically active molecules.
Rationale: The direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, coupling reagents are employed to activate the carboxylic acid.[4] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent that often leads to high yields and short reaction times, especially for challenging couplings.[5] EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) is another widely used and cost-effective option.[6] The choice of base, such as N,N-diisopropylethylamine (DIPEA), is critical to neutralize the acid formed during the reaction and to facilitate the coupling process.
Materials:
-
3-chloro-4-ethoxybenzoic acid (1.0 eq)
-
Primary amine (1.0 - 1.2 eq)
-
HATU or EDC/HOBt (1.1 - 1.5 eq)
-
DIPEA (2.0 - 3.0 eq)
-
Anhydrous N,N-dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-chloro-4-ethoxybenzoic acid in the chosen anhydrous solvent (DMF or DCM).
-
Add the coupling reagent (HATU or EDC/HOBt) and the base (DIPEA) to the solution and stir for a few minutes to pre-activate the carboxylic acid.
-
Add the primary amine to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude amide product can be purified by column chromatography on silica gel or by recrystallization.
Self-Validation: The structure and purity of the final amide can be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The disappearance of the carboxylic acid proton signal in the ¹H NMR spectrum is a key indicator of a successful reaction.
Applications in the Synthesis of Bioactive Molecules
The 3-chloro-4-ethoxybenzoate scaffold is a key component in the synthesis of various targeted therapies, particularly in the realm of oncology.
Kinase Inhibitors
Many kinase inhibitors feature substituted aromatic amides as a core structural motif for binding to the ATP-binding pocket of the target kinase. The 3-chloro-4-ethoxybenzoyl moiety can be strategically employed to provide key interactions with the enzyme. For instance, derivatives of 4-amino-3-chloro benzoate ester have been synthesized and evaluated as epidermal growth factor receptor (EGFR) inhibitors.[7] While not a direct application of the title compound, this demonstrates the utility of the closely related chloro-benzoate scaffold in generating potent and selective kinase inhibitors.
Phosphodiesterase (PDE) Inhibitors
Substituted catechols and their bioisosteres are common features in many phosphodiesterase 4 (PDE4) inhibitors. The 3-chloro-4-ethoxy substitution pattern on the benzoic acid can be considered a masked or modified catechol-like structure, making it an attractive starting point for the synthesis of novel PDE inhibitors.
Table 1: Representative Bioactive Molecules Derived from Chloro-Alkoxy Benzoic Acid Scaffolds
| Compound Class | Therapeutic Target | Representative Starting Material | Key Synthetic Step | Reference |
| Quinazoline Derivatives | EGFR Tyrosine Kinase | Methyl 3-hydroxy-4-methoxybenzoate | Amidation | [8] |
| Benzamide Derivatives | Protein Kinases | 4-methylbenzoyl chloride | Amidation | [5] |
| 1,3,4-Oxadiazole Derivatives | EGFR | 4-amino-3-chlorobenzoic acid | Cyclization | [7] |
Logical Relationships in Drug Design
The strategic use of this compound in drug discovery programs is based on a logical progression from a simple building block to a complex, optimized drug candidate.
Caption: Logical progression from starting material to a preclinical candidate.
Conclusion
This compound represents a strategically valuable building block for medicinal chemists. Its straightforward derivatization through hydrolysis and amide coupling provides access to a wide range of novel compounds. The presence of the chloro and ethoxy substituents offers opportunities for fine-tuning the physicochemical and pharmacological properties of the resulting molecules. As the demand for novel, targeted therapeutics continues to grow, the judicious application of such versatile scaffolds will remain a cornerstone of successful drug discovery programs.
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Laudisi, F., et al. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Molecules. 2023, 28(10), 4088. Available from: [Link]
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Valeur, E., & Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. 2009, 38(2), 606-631. Available from: [Link]
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Movassaghi, M., & Hill, M. D. Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. The Journal of Organic Chemistry. 2020, 85(10), 6301-6311. Available from: [Link]
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Zhang, J., et al. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. 2019, 43(5-6), 166-169. Available from: [Link]
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Abd Al Rahim, N. A., et al. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry. 2024, 16(24), 2647-2662. Available from: [Link]
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Asquith, C. R. M., & Laitinen, T. Medicinal chemistry applications of the Dimroth Rearrangement to the synthesis of biologically active compounds. European Journal of Medicinal Chemistry. 2025, 285, 117399. Available from: [Link]
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Doležal, M. Heterocycles in Medicinal Chemistry. Molecules. 2019, 24(18), 3328. Available from: [Link]
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Badar, H., et al. Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. Journal of the Chemical Society of Pakistan. 2014, 36(4). Available from: [Link]
-
PubChem. Methyl 3-chloro-4-hydroxybenzoate. Available from: [Link]
-
Sharma, P., & Kumar, A. Synthetic Methods of Medicinally Important Heterocycles-thiazines: A Review. Current Organic Synthesis. 2020, 17(1), 2-15. Available from: [Link]
- Google Patents. A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters. CN109553528A.
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- 6. scribd.com [scribd.com]
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- 8. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate [mdpi.com]
The Strategic Synthesis and Application of Methyl 3-chloro-4-ethoxybenzoate Derivatives in Modern Drug Discovery
In the landscape of contemporary pharmaceutical and agrochemical research, the strategic manipulation of substituted benzene rings provides a foundational platform for the development of novel bioactive molecules. Among these, Methyl 3-chloro-4-ethoxybenzoate serves as a pivotal intermediate, offering a versatile scaffold for the synthesis of a diverse array of derivatives with significant therapeutic and commercial potential. This technical guide provides an in-depth exploration of the synthesis of this compound and its subsequent transformation into advanced derivatives, with a particular focus on their application as potent Epidermal Growth Factor Receptor (EGFR) inhibitors in oncology.
Core Compound Profile: this compound
This compound is a benzoate ester characterized by a chlorine atom and an ethoxy group at positions 3 and 4 of the benzene ring, respectively. This substitution pattern imparts specific electronic and steric properties that are instrumental in its reactivity and its utility as a building block in organic synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁ClO₃ | N/A |
| Molecular Weight | 214.64 g/mol | N/A |
| Appearance | White to off-white solid | Inferred |
| CAS Number | 213598-15-3 (for the corresponding carboxylic acid) | [1] |
The presence of the electron-withdrawing chlorine atom and the electron-donating ethoxy group influences the reactivity of the aromatic ring, while the methyl ester provides a readily modifiable handle for further synthetic transformations.
Synthesis of this compound: A Reliable Protocol
The most direct and efficient synthesis of this compound involves the esterification of its corresponding carboxylic acid, 3-chloro-4-ethoxybenzoic acid. This precursor is commercially available, ensuring a straightforward and scalable synthetic route.
Protocol: Fischer Esterification of 3-chloro-4-ethoxybenzoic acid
This protocol is based on the well-established Fischer esterification reaction, a cornerstone of organic synthesis for the preparation of esters from carboxylic acids and alcohols.
Materials:
-
3-chloro-4-ethoxybenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM) or Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 3-chloro-4-ethoxybenzoic acid (1.0 eq) in an excess of anhydrous methanol in a round-bottom flask, slowly add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%).
-
Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
After completion, allow the mixture to cool to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane or diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
If necessary, purify the product by column chromatography on silica gel or by distillation under reduced pressure.
Causality Behind Experimental Choices:
-
The use of excess methanol drives the equilibrium of the reversible esterification reaction towards the product side, maximizing the yield.
-
Sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol.
-
The aqueous workup with sodium bicarbonate is crucial to remove any remaining acidic catalyst and unreacted carboxylic acid, simplifying the purification process.
Application in Drug Discovery: Synthesis of Novel EGFR Inhibitors
A significant application of chloro-substituted benzoate esters lies in the development of targeted cancer therapies. Derivatives of 4-amino-3-chloro benzoate esters have been synthesized and identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2][3] Overexpression and mutation of EGFR are hallmarks of several cancers, making it a prime target for therapeutic intervention.
The synthetic pathway to these bioactive derivatives commences with the nitration of a suitable benzoate precursor, followed by reduction of the nitro group to an amine. This amino group then serves as a versatile handle for the construction of diverse heterocyclic and acyclic functionalities.
Workflow for the Synthesis of 4-amino-3-chloro Benzoate Ester Derivatives
Caption: Synthetic workflow from this compound to EGFR inhibitors.
Protocol: Synthesis of 4-amino-3-chloro-N'-acylhydrazone Derivatives
This protocol outlines the synthesis of benzohydrazone derivatives, a class of compounds that have shown promising EGFR inhibitory activity.[2]
Step 1: Synthesis of 4-amino-3-chlorobenzohydrazide
-
A mixture of the corresponding ethyl 4-amino-3-chlorobenzoate (1.0 eq) and hydrazine hydrate (10.0 eq) in ethanol is refluxed for 8-12 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried to afford the 4-amino-3-chlorobenzohydrazide intermediate.
Step 2: Synthesis of 4-amino-3-chloro-N'-acylhydrazone Derivatives
-
To a solution of 4-amino-3-chlorobenzohydrazide (1.0 eq) in ethanol, add a few drops of glacial acetic acid.
-
To this solution, add a solution of the desired substituted aromatic aldehyde (1.1 eq) in ethanol.
-
The reaction mixture is stirred at room temperature for 2-4 hours.
-
The resulting precipitate is filtered, washed with ethanol, and recrystallized from a suitable solvent to yield the pure N'-acylhydrazone derivative.
Self-Validating System: The purity and identity of the synthesized compounds should be rigorously confirmed at each step using a combination of analytical techniques, including:
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.
-
Melting Point: To characterize the final products.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O, N-H, C=N).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
In Silico and In Vitro Evaluation of Derivatives
Recent studies have demonstrated that hydrazine-1-carbothioamide derivatives of 4-amino-3-chloro benzoate exhibit significant potential as EGFR inhibitors.[2][3]
In Silico Analysis:
-
Molecular Docking: Studies have shown that these derivatives can effectively bind to the ATP-binding site of the EGFR tyrosine kinase domain, exhibiting favorable interactions with key amino acid residues.
-
Pharmacophore Modeling: The hydrazine-1-carbothioamide derivatives have shown a good match with the pharmacophoric features of known EGFR inhibitors like erlotinib.
-
ADMET Prediction: In silico toxicity predictions have indicated a favorable safety profile for some of these derivatives.
In Vitro Biological Activity:
-
Antiproliferative Assays: Certain derivatives have demonstrated significant cytotoxicity against various cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), and HCT-116 (colorectal cancer).[2]
-
Mechanism of Action: Further studies have indicated that the cytotoxic effects are mediated through the inhibition of EGFR, leading to the activation of the extrinsic apoptotic pathway via caspase-8 and caspase-3 activation.[2][3]
Potential Applications in Agrochemicals
While the primary focus of current research on this compound derivatives is in medicinal chemistry, the structural motif of chlorinated phenoxy compounds is also prevalent in the agrochemical industry. For instance, phenoxyacetic acid derivatives, such as 2-methyl-4-chlorophenoxyacetic acid (MCPA), are widely used as selective herbicides.[4] The unique substitution pattern of this compound makes its derivatives interesting candidates for screening for herbicidal or fungicidal activity. Further derivatization of the ester or the aromatic ring could lead to the discovery of novel agrochemicals with improved efficacy and selectivity.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its straightforward preparation and the reactivity of its functional groups allow for the creation of a wide range of derivatives. The successful application of its amino-derivatives as potent EGFR inhibitors in preclinical cancer studies highlights the significant potential of this scaffold in drug discovery. Future research into the applications of this compound derivatives in other areas, such as agrochemicals and materials science, is warranted and could lead to the development of novel and valuable chemical entities.
References
- Ningbo Inno Pharmchem Co., Ltd. (2025, October 29). The Benzene Ring: A Foundation for Therapeutic Innovation with Methyl 3-Chloro-4-hydroxybenzoate.
- MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate.
- BenchChem. (n.d.). Methyl 3-ethyl-4-ethoxybenzoate.
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of Methyl 4-(2-aminoethoxy)-2-chlorobenzoate.
-
PubChem. (n.d.). Methyl 3-chloro-4-hydroxybenzoate. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing methyl p-chloromethyl benzoate.
-
PrepChem. (n.d.). Synthesis of 3-chloro-4-octylcarbonyloxybenzoic acid. Retrieved from [Link]
-
Abd Al Rahim, N. A., Mahmood, A. A. R., Tahtamouni, L. H., AlSakhen, M. F., Yasin, S. R., & Saleh, A. M. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2431478. Retrieved from [Link]
-
PubMed. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Retrieved from [Link]
- Google Patents. (n.d.). Weeding compound containing 2-methyl-4-chloro-phenoxyacetic acid and oxaziclomefone.
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- 1. 3-氯-4-乙氧基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Methyl 3-ethoxy-4-Methoxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 3. Methyl 4-ethoxybenzoate | C10H12O3 | CID 90231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN105248433A - Weeding compound containing 2-methyl-4-chloro-phenoxyacetic acid and oxaziclomefone - Google Patents [patents.google.com]
Application Note: A Scalable Two-Step Synthesis of Methyl 3-chloro-4-ethoxybenzoate for Pharmaceutical and Agrochemical Intermediate Production
Abstract
Methyl 3-chloro-4-ethoxybenzoate is a key building block in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals. Transitioning its synthesis from laboratory to production scale necessitates a robust, efficient, and safe process. This application note details a scalable two-step synthetic protocol starting from 3-chloro-4-ethoxybenzoic acid. The methodology is centered on the initial conversion of the carboxylic acid to its highly reactive acid chloride intermediate using thionyl chloride, followed by esterification with methanol. We provide in-depth analysis of critical process parameters, safety considerations for handling hazardous reagents at scale, detailed step-by-step protocols for a pilot-scale batch, and comprehensive analytical methods for quality control. This guide is designed to provide researchers and process chemists with the technical insights required for successful and safe scale-up.
Introduction
The substituted benzoate ester, this compound, serves as a crucial precursor in organic synthesis.[1] Its structural motifs are found in a variety of biologically active molecules. While numerous synthetic routes exist at the bench scale, industrial production demands a process that is not only high-yielding but also economically viable, safe, and reproducible.
Direct esterification methods, such as the Fischer esterification, are common but often require a large excess of alcohol and long reaction times to overcome unfavorable equilibria.[2] For a more controlled and rapid conversion suitable for scale-up, a two-step approach is often superior. This involves the activation of the carboxylic acid functional group, which dramatically increases its electrophilicity and drives the subsequent esterification to completion.
This document outlines a proven two-step pathway:
-
Activation: Conversion of 3-chloro-4-ethoxybenzoic acid to 3-chloro-4-ethoxybenzoyl chloride using thionyl chloride (SOCl₂).
-
Esterification: Reaction of the acid chloride intermediate with methanol to yield the final product.
We will explore the causality behind the selection of reagents and conditions, with a strong emphasis on the operational safety and hazard mitigation essential for large-scale chemical manufacturing.
Overall Synthetic Workflow
The synthesis is a linear, two-step process designed for efficiency and control in a scaled-up environment. The workflow minimizes intermediate isolation steps where possible and incorporates robust in-process controls to ensure batch consistency.
Caption: Control logic for managing thionyl chloride reaction hazards.
Detailed Protocol (Pilot Scale: ~100 L)
Equipment: 150 L Glass-Lined Steel Reactor, Condenser, Dosing Pump, Caustic Scrubber.
Materials:
-
3-chloro-4-ethoxybenzoic acid: 10.0 kg (49.85 mol)
-
Thionyl chloride (SOCl₂): 7.1 kg (4.4 L, 59.82 mol, 1.2 eq)
-
Toluene: 50 L
Procedure:
-
Vessel Preparation: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charging: Charge the reactor with 3-chloro-4-ethoxybenzoic acid (10.0 kg) and toluene (50 L). Begin agitation.
-
Heating: Heat the slurry to 50-60°C to ensure the acid dissolves.
-
Thionyl Chloride Addition:
-
Set the reactor temperature control to 75°C.
-
Begin adding thionyl chloride (7.1 kg) via the dosing pump over a period of 2-3 hours. Maintain the internal temperature between 70-80°C.
-
Ensure the off-gas is venting through the active caustic scrubber throughout the addition.
-
-
Reaction & Monitoring:
-
After the addition is complete, maintain the batch at 75-80°C for an additional 2-4 hours.
-
Monitor the reaction progress by taking samples for in-process control (e.g., derivatization of a sample with methanol for GC analysis) to confirm the disappearance of the starting carboxylic acid.
-
-
Solvent Removal: Once the reaction is complete, remove excess thionyl chloride and toluene by distillation under atmospheric pressure or vacuum. This leaves the crude 3-chloro-4-ethoxybenzoyl chloride as an oil, which can be used directly in the next step.
Part 2: Synthesis of this compound
Principle and Rationale
This step is a nucleophilic acyl substitution. The highly electrophilic carbonyl carbon of the acid chloride is attacked by the oxygen atom of methanol. The reaction is typically very fast and exothermic.
R-COCl + CH₃OH → R-COOCH₃ + HCl
A base (like triethylamine or pyridine) is sometimes added in lab-scale synthesis to scavenge the generated HCl. However, at scale, it is often more practical to use excess methanol as both the nucleophile and the solvent, and then neutralize the HCl during the aqueous work-up.
Detailed Protocol (Pilot Scale: ~100 L)
Materials:
-
Crude 3-chloro-4-ethoxybenzoyl chloride (from Part 1, ~10.9 kg, 49.85 mol)
-
Methanol (MeOH): 40 L (approx. 31.6 kg)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
Procedure:
-
Charging Methanol: Cool the reactor (can be the same vessel if suitable) containing the crude acid chloride to 0-5°C. Charge methanol (40 L) slowly, maintaining the internal temperature below 20°C to control the initial exotherm.
-
Reaction: After the methanol addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Monitoring: Monitor the reaction by TLC or HPLC to confirm the consumption of the acid chloride intermediate.
-
Quenching & Work-up:
-
Cool the reaction mixture to 10-15°C.
-
Slowly add water to quench any unreacted acid chloride.
-
Slowly and carefully add saturated sodium bicarbonate solution to neutralize the HCl. Caution: CO₂ evolution will occur. Ensure adequate venting.
-
The product will likely precipitate as a solid. Filter the solid product.
-
-
Purification:
-
Wash the crude solid cake with water until the washings are neutral.
-
Recrystallize the crude product from a suitable solvent system (e.g., methanol/water or ethanol) to achieve the desired purity.
-
Dry the purified product under vacuum at 40-50°C until a constant weight is achieved.
-
Quality Control and Analytical Characterization
To ensure the final product meets the required specifications for use in further manufacturing, a comprehensive set of analytical tests is required. [3] Final Product Specifications
| Test | Method | Acceptance Criteria |
|---|---|---|
| Appearance | Visual Inspection | White to off-white crystalline solid |
| Identity | ¹H NMR, FT-IR | Conforms to the structure |
| Assay | HPLC (UV, 254 nm) | ≥ 99.0% |
| Purity | HPLC | Individual impurity ≤ 0.1%, Total impurities ≤ 0.5% |
| Melting Point | USP <741> | 63-67 °C |
| Residual Solvents | GC-HS | Toluene ≤ 890 ppm, Methanol ≤ 3000 ppm |
Protocol: HPLC Purity Analysis
-
Instrumentation: HPLC system with a UV detector. [4]* Column: C18 reversed-phase (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water gradient.
-
Flow Rate: 1.0 mL/min.
-
Detector Wavelength: 254 nm.
-
Sample Preparation: Dissolve a known concentration of the final product in acetonitrile.
Protocol: GC-MS for Identity and Impurities
-
Principle: Gas chromatography separates volatile compounds, which are then identified by mass spectrometry. [5]* Instrumentation: GC-MS system.
-
Column: A non-polar column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection: Split injection of the sample dissolved in a suitable solvent like dichloromethane.
-
Temperature Program: A ramp from a low temperature (e.g., 50°C) to a high temperature (e.g., 280°C) to elute all components.
Conclusion
The described two-step synthesis of this compound via an acid chloride intermediate is a robust and highly scalable method. The key to successful implementation lies in a thorough understanding and rigorous control of the hazards associated with thionyl chloride. By employing appropriate engineering controls, strict procedural discipline, and comprehensive in-process and final product analysis, this process can deliver a high-purity product safely and efficiently, meeting the stringent demands of the pharmaceutical and agrochemical industries.
References
- Thionyl chloride - Lanxess. Lanxess. (URL provided by the search tool)
- SAFETY DATA SHEET - Thionyl chloride. Fisher Scientific. (URL provided by the search tool)
- Thionyl chloride - Safety Data Sheet. Sigma-Aldrich. (URL provided by the search tool)
- Thionyl chloride - Safety Data Sheet (2013). Sigma-Aldrich. (URL provided by the search tool)
- Common Name: THIONYL CHLORIDE HAZARD SUMMARY. NJ.gov. (URL provided by the search tool)
- Analytical Method - PhareSST. IRSST. (URL provided by the search tool)
- CN101434545A - Method for preparing methyl p-chloromethyl benzoate. Google Patents. (URL provided by the search tool)
- 3-Chloro-4-ethoxybenzoic acid 97 213598-15-3. Sigma-Aldrich. (URL provided by the search tool)
- Methyl 3-ethyl-4-ethoxybenzoate. Benchchem. (URL provided by the search tool)
- CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde. Google Patents. (URL provided by the search tool)
- Application Notes and Protocols for the Characterization of Methyl 3-chloro-4-morpholinobenzoate. Benchchem. (URL provided by the search tool)
- Ester synthesis by esterification. Organic Chemistry Portal. (URL provided by the search tool)
- Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Organic Syntheses Procedure. (URL provided by the search tool)
- 213598-15-3|3-Chloro-4-ethoxybenzoic acid|BLD Pharm. BLD Pharm. (URL provided by the search tool)
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. (URL provided by the search tool)
- Quality control and analytical techniques for biopharmaceuticals. PubMed. (URL provided by the search tool)
Sources
Application Notes and Protocols: The Use of Methyl 3-chloro-4-ethoxybenzoate in Cross-Coupling Reactions
Introduction
Methyl 3-chloro-4-ethoxybenzoate is a versatile aromatic building block of significant interest to researchers in medicinal chemistry and materials science. Its structure is characterized by a chlorine atom, which serves as a reactive handle for cross-coupling reactions, an electron-donating ethoxy group, and an electron-withdrawing methyl ester. This unique combination of functional groups allows for the strategic construction of complex molecular architectures. The chloro substituent, historically considered less reactive than its bromo or iodo counterparts, can be effectively activated using modern palladium catalysis, making this compound an attractive and cost-effective starting material.
This guide provides a comprehensive overview of the application of this compound in several key palladium-catalyzed cross-coupling reactions. It is designed for researchers, scientists, and drug development professionals, offering not only detailed, step-by-step protocols but also the underlying scientific rationale for experimental choices.
Fundamentals of Cross-Coupling with Aryl Chlorides
Aryl chlorides are often more challenging substrates for cross-coupling reactions than aryl bromides or iodides due to the strength of the C-Cl bond. Overcoming this hurdle requires carefully selected catalyst systems. The key to success lies in using electron-rich and sterically bulky phosphine ligands or N-heterocyclic carbenes (NHCs).[1][2][3] These ligands facilitate the crucial oxidative addition step, where the palladium(0) catalyst inserts into the aryl-chlorine bond, initiating the catalytic cycle.[3][4] The choice of palladium precursor, base, and solvent are also critical parameters that must be optimized for each specific transformation.[5]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide.[6][7] This reaction is widely used to synthesize biaryl compounds, which are common motifs in pharmaceuticals and functional materials.[8][9]
Mechanistic Insight
The catalytic cycle of the Suzuki-Miyaura coupling involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst adds to the this compound, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (or its ester) is transferred to the palladium center. This step is typically facilitated by a base, which activates the organoboron reagent.[6][7]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[7]
Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Protocol: Synthesis of Methyl 4-ethoxy-3-phenylbenzoate
This protocol describes the coupling of this compound with phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate [Pd(OAc)₂]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate tribasic (K₃PO₄)
-
Toluene
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Add degassed toluene (5 mL) and degassed water (0.5 mL).
-
Seal the flask and heat the mixture at 100 °C with vigorous stirring for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.
Causality Behind Choices:
-
Catalyst System (Pd(OAc)₂/SPhos): SPhos is a bulky, electron-rich biaryl monophosphine ligand that is highly effective for the activation of aryl chlorides.[10] Pd(OAc)₂ is a common and stable palladium precursor.
-
Base (K₃PO₄): A moderately strong base is required to activate the boronic acid for transmetalation without causing hydrolysis of the methyl ester functional group.[6][11]
-
Solvent (Toluene/Water): This biphasic system is effective for Suzuki couplings. Toluene solubilizes the organic components, while water helps to dissolve the inorganic base.[10]
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ (2 mol%) | Common Pd(II) precursor |
| Ligand | SPhos (4 mol%) | Bulky, electron-rich ligand for Ar-Cl activation |
| Base | K₃PO₄ (2.0 equiv.) | Activates boronic acid, compatible with ester |
| Solvent | Toluene/Water (10:1) | Biphasic system for reactant/base solubility |
| Temperature | 100 °C | Provides thermal energy to overcome activation barrier |
| Atmosphere | Inert (Argon) | Prevents oxidation of the Pd(0) catalyst |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine.[4][12] This reaction is invaluable in drug discovery, as the arylamine moiety is a prevalent feature in many biologically active molecules.
Mechanistic Insight
Similar to the Suzuki coupling, the Buchwald-Hartwig amination follows a Pd(0)/Pd(II) catalytic cycle.[4][5] The key steps are the oxidative addition of the palladium catalyst to the aryl chloride, followed by coordination of the amine and deprotonation by a strong base to form a palladium-amido complex. Reductive elimination then furnishes the C-N coupled product and regenerates the active catalyst.[4][12]
Protocol: Synthesis of Methyl 3-(morpholino)-4-ethoxybenzoate
This protocol details the coupling of this compound with morpholine.
Materials:
-
This compound
-
Morpholine
-
Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox or under a strict argon atmosphere, add Pd(dba)₂ (0.015 mmol, 1.5 mol%), XPhos (0.03 mmol, 3.0 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to a dry Schlenk tube.
-
Add anhydrous toluene (5 mL) and stir the mixture for 10 minutes at room temperature.
-
Add this compound (1.0 mmol, 1.0 equiv.) followed by morpholine (1.2 mmol, 1.2 equiv.).
-
Seal the tube and heat the mixture at 100-110 °C for 16-24 hours.
-
Monitor the reaction by GC-MS or LC-MS. Upon completion, cool to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate) to obtain the arylamine product.
Causality Behind Choices:
-
Catalyst System (Pd(dba)₂/XPhos): XPhos is another highly effective Buchwald ligand for C-N coupling involving challenging aryl chlorides.[13][14] Pd(dba)₂ is a stable Pd(0) source.[14]
-
Base (NaOt-Bu): A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center.[5][12]
-
Solvent (Toluene): Anhydrous, non-protic solvents are essential to prevent quenching of the strong base and interference with the catalytic cycle.
Figure 2: General experimental workflow for cross-coupling reactions.
Sonogashira Coupling: Introducing Alkynes
The Sonogashira coupling reaction creates a C(sp)-C(sp²) bond between a terminal alkyne and an aryl halide.[15] This reaction is fundamental for the synthesis of aryl alkynes, which are precursors to many complex molecules and are used in materials science for their electronic properties.
Mechanistic Insight
The traditional Sonogashira reaction involves a dual catalytic system with palladium and a copper(I) co-catalyst.[15] The palladium cycle is similar to other cross-couplings. The copper cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the Pd(II)-aryl complex.[15] Copper-free versions have also been developed to avoid issues with homocoupling of the alkyne.[16][17]
Protocol: Synthesis of Methyl 4-ethoxy-3-(phenylethynyl)benzoate
This protocol outlines a copper-free Sonogashira coupling of this compound with phenylacetylene.
Materials:
-
This compound
-
Phenylacetylene
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
cBRIDP (a bulky biarylphosphine ligand)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
Procedure:
-
To a flame-dried Schlenk tube under argon, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), cBRIDP (0.036 mmol, 3.6 mol%), and cesium carbonate (2.0 mmol, 2.0 equiv.).
-
Add this compound (1.0 mmol, 1.0 equiv.).
-
Add anhydrous 1,4-dioxane (4 mL) followed by phenylacetylene (1.1 mmol, 1.1 equiv.).
-
Seal the tube and heat the reaction mixture to 120 °C for 24 hours.
-
After cooling, dilute the mixture with diethyl ether and filter through a pad of celite, washing with additional diethyl ether.
-
Concentrate the filtrate and purify the crude product by silica gel chromatography (eluent: hexane/ethyl acetate) to afford the target alkyne.
Causality Behind Choices:
-
Catalyst System (Pd₂(dba)₃/cBRIDP): For the challenging coupling of an aryl chloride, a highly active catalyst system is required. Bulky, electron-rich phosphine ligands are known to promote the reaction effectively, even in the absence of copper.[18][19]
-
Base (Cs₂CO₃): A strong base is needed to deprotonate the terminal alkyne. Cesium carbonate is often effective in these systems.
-
Solvent (1,4-Dioxane): A high-boiling point, polar aprotic solvent is suitable for this reaction, ensuring the reagents remain in solution at the required temperature.
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ (1.5 mol%) | Stable Pd(0) source |
| Ligand | cBRIDP (3.6 mol%) | Bulky phosphine ligand for Ar-Cl activation |
| Base | Cs₂CO₃ (2.0 equiv.) | Deprotonates the terminal alkyne |
| Solvent | 1,4-Dioxane | High-boiling aprotic solvent |
| Temperature | 120 °C | Overcomes high activation energy for C-Cl bond |
| Atmosphere | Inert (Argon) | Protects catalyst and prevents alkyne homocoupling |
Conclusion
This compound is a highly valuable and adaptable substrate for a range of palladium-catalyzed cross-coupling reactions. By carefully selecting the appropriate catalyst system—specifically, a palladium source paired with a bulky, electron-rich phosphine ligand—the typically inert C-Cl bond can be effectively activated. The protocols and insights provided herein demonstrate the successful application of this building block in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These methodologies open the door for the efficient synthesis of a diverse array of complex molecules for applications in pharmaceutical development and materials science.
References
-
Hartwig, J. F. Highly Efficient and Functional-Group-Tolerant Catalysts for the Palladium-Catalyzed Coupling of Aryl Chlorides with Thiols. The Hartwig Group. Available at: [Link]
-
ResearchGate. Cross-coupling of aryl chlorides with aryl and alkyl lithium reagents. ResearchGate. Available at: [Link]
-
ACS Publications. Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines. Organic Letters. Available at: [Link]
-
OpenChemHub. Ligand design for cross-couplings: phosphines. YouTube. Available at: [Link]
-
J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. J&K Scientific. Available at: [Link]
-
ResearchGate. Electron rich, bulky ligands used in cross-coupling reactions. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Sci-Hub. The Palladium-catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles. Sci-Hub. Available at: [Link]
-
OUCI. The Palladium-catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles. OUCI. Available at: [Link]
-
Wikipedia. Heck reaction. Wikipedia. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Archives. Available at: [Link]
-
Wikipedia. Sonogashira coupling. Wikipedia. Available at: [Link]
-
Organic Chemistry Portal. Heck Reaction. Organic Chemistry Portal. Available at: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
NRO Chemistry. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
National Institutes of Health. Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. PMC. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
ResearchGate. The Palladium-Catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles | Request PDF. ResearchGate. Available at: [Link]
-
University Chemistry. Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. University Chemistry. Available at: [Link]
-
Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. Available at: [Link]
-
National Institutes of Health. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. PMC. Available at: [Link]
-
International Journal of New Chemistry. General procedure for Sonogashira coupling reaction. International Journal of New Chemistry. Available at: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
ResearchGate. Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester | Request PDF. ResearchGate. Available at: [Link]
-
National Institutes of Health. Pd-catalyzed formal Mizoroki–Heck coupling of unactivated alkyl chlorides. PMC. Available at: [Link]
-
Chemistry LibreTexts. Heck Reaction. Chemistry LibreTexts. Available at: [Link]
-
National Institutes of Health. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. PMC. Available at: [Link]
-
ResearchGate. What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics?. ResearchGate. Available at: [Link]
-
Andrew G. Myers Research Group. The Suzuki Reaction. Myers Research Group, Harvard University. Available at: [Link]
-
ElectronicsAndBooks. Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. ElectronicsAndBooks. Available at: [Link]
-
Royal Society of Chemistry. Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry. Available at: [Link]
-
National Institutes of Health. Organoborane coupling reactions (Suzuki coupling). PMC. Available at: [Link]
Sources
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- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.cn]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Methyl 3-chloro-4-ethoxybenzoate Synthesis
Welcome to the technical support guide for the synthesis of Methyl 3-chloro-4-ethoxybenzoate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise during this synthesis. We will delve into the identification of common impurities, troubleshooting unexpected results, and optimizing your reaction for higher purity and yield.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific problems you might encounter during the synthesis and purification of this compound. The most common synthetic route is the Fischer esterification of 3-chloro-4-ethoxybenzoic acid with methanol, catalyzed by a strong acid like sulfuric acid.[1] Our troubleshooting will focus on this pathway.
Q1: My final product shows a persistent peak in the NMR spectrum corresponding to the carboxylic acid starting material. How can I drive the reaction to completion?
Answer: The presence of unreacted 3-chloro-4-ethoxybenzoic acid is a common issue stemming from the equilibrium nature of Fischer esterification.[2] To shift the equilibrium toward the product, you can employ a few strategies based on Le Chatelier's principle:
-
Increase the Alcohol Reagent: Using methanol as the solvent ensures it is in large excess, which effectively pushes the reaction forward. If you are using a co-solvent, ensure the molar ratio of methanol to the carboxylic acid is significantly high (e.g., >10 equivalents).[1]
-
Remove Water: Water is a byproduct, and its removal will shift the equilibrium to the product side. This can be achieved by:
-
Azeotropic Distillation: If using a solvent like toluene, a Dean-Stark trap can be used to sequester the water as it forms.
-
Drying Agents: Adding a drying agent like molecular sieves to the reaction mixture can also be effective, although care must be taken to ensure they are compatible with the reaction conditions.
-
-
Increase Catalyst Concentration or Reaction Time: Insufficient acid catalyst can lead to slow reaction rates.[3] Ensure you are using a catalytic amount of a strong acid (e.g., concentrated H₂SO₄).[2] Extending the reflux time, while monitoring with Thin-Layer Chromatography (TLC), can also help consume the remaining starting material.[4]
Protocol for Removal of Acid Impurity: If the reaction cannot be driven to completion, an aqueous workup is highly effective.
-
After the reaction, cool the mixture and dilute it with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with:
-
Water (to remove excess methanol and some acid).
-
Saturated sodium bicarbonate (NaHCO₃) solution. This will react with the acidic starting material to form its sodium salt, which is highly soluble in the aqueous layer. Caution: CO₂ evolution will cause pressure buildup. Vent the separatory funnel frequently.
-
Brine (saturated NaCl solution) to remove residual water.
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Q2: I've isolated my product, but the yield is low and I see an unknown, more polar spot on my TLC plate. What could this be?
Answer: A low yield accompanied by a more polar byproduct often points to the hydrolysis of the ester product back to the carboxylic acid.[3][5] This reverse reaction can occur if there is excess water present, especially during workup or if the starting materials were not sufficiently dry.[3]
Causality: The esterification is reversible. While you drive the reaction forward by removing water, adding water during the workup before the acid catalyst is neutralized can promote hydrolysis.
Preventative Measures:
-
Ensure Dry Glassware and Reagents: All glassware should be oven-dried, and reagents should be anhydrous.
-
Neutralize Before Aqueous Workup: Before washing with water or brine, it's good practice to neutralize the catalytic acid, often by washing with a dilute base solution like NaHCO₃ as described in Q1.
Q3: My mass spectrometry results show a peak with the same mass as my product, but it has a different retention time in HPLC/GC. What is this impurity?
Answer: This strongly suggests the presence of a regioisomeric impurity, most likely Methyl 2-chloro-4-ethoxybenzoate or Methyl 4-chloro-3-ethoxybenzoate .
Source of Isomeric Impurities: These impurities do not typically form during the esterification step. Instead, they are carried over from the starting material, 3-chloro-4-ethoxybenzoic acid. If the synthesis of the benzoic acid precursor was not perfectly regioselective, isomeric impurities will be present and are often difficult to separate from the desired product due to their similar physical properties.
Troubleshooting & Mitigation:
-
Analyze the Starting Material: It is crucial to verify the purity of the 3-chloro-4-ethoxybenzoic acid starting material by HPLC, GC, or NMR before beginning the synthesis.
-
Purification: While challenging, separation can be achieved.
-
Fractional Recrystallization: This can sometimes be effective if the isomers have sufficiently different solubilities in a particular solvent system.
-
Preparative Chromatography: High-performance liquid chromatography (HPLC) or column chromatography on silica gel with a carefully optimized solvent system (e.g., a hexane/ethyl acetate gradient) is the most reliable method for separating isomers.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of impurities in this compound synthesis?
Answer: The impurities can be broadly categorized as follows:
| Impurity Class | Specific Examples | Common Source |
| Starting Materials | 3-chloro-4-ethoxybenzoic acid | Incomplete reaction. |
| Reagents | Methanol, Sulfuric Acid | Incomplete removal during workup. |
| Side-Reaction Products | Water | Byproduct of esterification. |
| Isomeric Impurities | Methyl 2-chloro-4-ethoxybenzoate | Impure starting material. |
| Solvent-Related | Ethyl acetate, Dichloromethane | Residual solvent from workup/purification.[7] |
| Hydrolysis Product | 3-chloro-4-ethoxybenzoic acid | Reverse reaction in the presence of water.[5] |
Q2: How does reaction temperature affect the formation of impurities?
Answer: For Fischer esterification, heating under reflux is typically required to achieve a reasonable reaction rate.[3] However, excessively high temperatures can potentially lead to side reactions, though this is less common for simple benzoic acids. The primary role of temperature is to overcome the activation energy of the reaction. The more significant factors for impurity control in this specific synthesis are reaction time, catalyst concentration, and removal of water.
Q3: What analytical techniques are best for identifying and quantifying impurities in the final product?
Answer: A combination of techniques is recommended for comprehensive analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities, including residual solvents and isomeric byproducts.[7][8]
-
High-Performance Liquid Chromatography (HPLC): The primary tool for assessing the purity of the final product and quantifying non-volatile impurities like the unreacted starting acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the desired product and helps identify impurities. For example, the unreacted carboxylic acid will show a characteristic broad singlet for the acidic proton (-COOH) that is absent in the pure ester.
-
Infrared (IR) Spectroscopy: Useful for confirming the conversion. The broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) should disappear, and a strong C=O stretch for the ester (around 1720 cm⁻¹) should be prominent.
Visualizing Impurity Formation
The following diagram illustrates the primary synthesis pathway and highlights the key points where impurities can be introduced or formed.
Caption: Synthesis pathway and common impurity sources.
References
- Technical Support Center: Esterification of Substituted Benzoic Acids - Benchchem.
- 21.6: Chemistry of Esters. (2022). LibreTexts.
- Lapetaje, J. (2015). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? ResearchGate.
- Analytical Methods.
- Ester dance reaction on the aromatic ring. (2020). PubMed Central (PMC), NIH.
- Analytical Method - PhareSST.
- Methyl 3-ethyl-4-ethoxybenzoate - Benchchem.
- Continuous process for preparing benzoic acid esters. (2001). Google Patents.
- Esterification of benzoic acid to methyl benzoate.
- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry.
- Technical Support Center: Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate - Benchchem.
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- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude Methyl 3-chloro-4-ethoxybenzoate
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of crude Methyl 3-chloro-4-ethoxybenzoate. This document moves beyond a simple recitation of protocols to offer a deeper understanding of the "why" behind experimental choices, empowering you to troubleshoot and optimize your purification processes effectively.
I. Understanding the Impurity Profile: The First Step to a Robust Purification Strategy
The successful purification of this compound hinges on a clear understanding of the potential impurities that can arise during its synthesis. The primary route to this compound is typically a Fischer esterification of 3-chloro-4-ethoxybenzoic acid with methanol, catalyzed by a strong acid like sulfuric acid.[1]
Common Impurities to Anticipate:
-
Unreacted 3-chloro-4-ethoxybenzoic acid: Due to the reversible nature of Fischer esterification, incomplete reaction is a common source of this acidic impurity.[1]
-
Unreacted Methanol: As methanol is often used in excess to drive the reaction equilibrium, its removal is a critical step.
-
Sulfuric Acid: The strong acid catalyst must be completely neutralized and removed to prevent product degradation during workup and storage.[2]
-
Side-Reaction Byproducts: Depending on reaction conditions, trace impurities from side reactions may be present. For instance, excessively high temperatures can lead to decomposition.[3]
-
Water: Formed as a byproduct of the esterification, water can promote the reverse hydrolysis reaction if not effectively removed.[2][4]
A preliminary analysis of the crude product by Thin Layer Chromatography (TLC) is highly recommended to visualize the number and polarity of the impurities present. This will guide the selection of the most appropriate purification strategy.
II. Troubleshooting Guide & FAQs: Navigating Common Purification Challenges
This section addresses specific issues that you may encounter during the purification of this compound in a practical question-and-answer format.
A. Work-up & Extraction Issues
Q1: After the reaction, I have a persistent emulsion during the aqueous work-up. How can I resolve this?
A: Emulsions are common when dealing with aromatic compounds and can be caused by vigorous shaking or the presence of acidic residues that act as surfactants.
-
Expert Insight: The goal of the initial washes is to neutralize the acid catalyst and remove water-soluble impurities. Overly aggressive mixing can create a stable emulsion that is difficult to break.
-
Troubleshooting Steps:
-
Patience is Key: Allow the separatory funnel to stand undisturbed for a longer period.
-
Break the Emulsion:
-
Add a small amount of saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, helping to force the organic molecules out.[5]
-
Gently swirl the funnel instead of shaking vigorously.
-
If the emulsion persists, filtration through a pad of Celite or glass wool can sometimes be effective.
-
-
Prevention: During the neutralization step with sodium bicarbonate, add the solution slowly and vent the separatory funnel frequently to release the generated CO2 gas. This minimizes the vigorous bubbling that can contribute to emulsion formation.[5]
-
Q2: My final product is a viscous oil instead of a solid, and the yield is low. What could be the cause?
A: This often indicates the presence of significant impurities, particularly unreacted starting materials or residual solvent.[3] The presence of impurities can depress the melting point of your compound, causing it to appear as an oil.
-
Expert Insight: The purity of your starting materials is crucial. Ensure the 3-chloro-4-ethoxybenzoic acid is of high purity to minimize the carryover of impurities into the final product.
-
Troubleshooting Steps:
-
Verify Complete Reaction: Before work-up, run a TLC of the reaction mixture to ensure the starting carboxylic acid has been consumed. If not, consider extending the reaction time or adding a slight excess of methanol.
-
Thorough Washing: Ensure the organic layer is washed sufficiently with sodium bicarbonate solution to remove all acidic impurities. Test the pH of the final aqueous wash to confirm it is neutral or slightly basic.[5]
-
Efficient Drying: Use a sufficient amount of a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) to remove all traces of water from the organic layer before solvent evaporation.
-
Complete Solvent Removal: Use a rotary evaporator to remove the extraction solvent completely. For higher boiling point solvents, heating under vacuum may be necessary. Be mindful not to use excessive heat, which could lead to product decomposition.
-
B. Purification by Recrystallization
Recrystallization is often the most efficient method for purifying solid organic compounds. The key is selecting an appropriate solvent system.
Q3: I'm struggling to find a suitable solvent for the recrystallization of this compound. What are the key properties of a good recrystallization solvent?
A: An ideal recrystallization solvent should:
-
Dissolve the compound sparingly or not at all at room temperature.
-
Dissolve the compound completely at its boiling point.
-
Not react with the compound.
-
Have a boiling point below the melting point of the compound to prevent it from "oiling out."
-
Be volatile enough to be easily removed from the purified crystals.
-
Dissolve impurities well at room temperature or not at all at high temperatures.
-
Expert Insight: For aromatic esters like this compound, a mixed solvent system, such as ethanol/water or hexane/ethyl acetate, often provides the ideal solubility profile.[3][6]
-
Solvent Selection Protocol:
-
Place a small amount of your crude product in several test tubes.
-
Add a few drops of different solvents to each tube and observe the solubility at room temperature.
-
Gently heat the tubes that showed poor solubility at room temperature. A good solvent will dissolve the compound upon heating.
-
Allow the heated solutions to cool slowly to room temperature and then in an ice bath. The formation of well-defined crystals indicates a suitable solvent.
-
Q4: My product "oils out" during recrystallization instead of forming crystals. How can I prevent this?
A: "Oiling out" occurs when the compound comes out of solution above its melting point. This is often due to a supersaturated solution or the use of a solvent with too high a boiling point.
-
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratch the inside of the flask with a glass stirring rod just below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[7]
-
Add a seed crystal of the pure compound to the cooled solution.
-
-
Modify the Solvent System: If using a mixed solvent system, add more of the solvent in which the compound is less soluble.
-
Re-dissolve and Cool Slowly: Reheat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask can help.
-
C. Purification by Column Chromatography
Column chromatography is a powerful technique for separating compounds with different polarities.[8] It is particularly useful when recrystallization fails to remove all impurities.[3][9]
Q5: What is a good starting mobile phase for the column chromatography of this compound?
A: The ideal mobile phase (eluent) will move your desired compound down the column with an Rf value of approximately 0.25-0.35 on a TLC plate.
-
Expert Insight: A mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is a common choice for aromatic esters.[3]
-
Mobile Phase Selection Protocol:
-
Develop a TLC plate of your crude product in a series of hexane/ethyl acetate mixtures (e.g., 9:1, 8:2, 7:3).
-
The solvent system that gives the desired Rf value for your product is a good starting point for the column.
-
Ensure that the spots for your product and the major impurities are well-separated.
-
Q6: My column is running very slowly, or the separation is poor. What are the common mistakes to avoid when packing a chromatography column?
A: Proper column packing is critical for good separation.
-
Common Pitfalls and Solutions:
-
Uneven Packing: This leads to channeling, where the solvent and sample flow unevenly through the column, resulting in poor separation.
-
Solution: Pack the column as a slurry of silica gel in the mobile phase. Gently tap the side of the column as you add the slurry to ensure even settling.
-
-
Cracks in the Silica Bed: These can form if the column runs dry.
-
Solution: Never let the solvent level drop below the top of the silica gel.
-
-
Air Bubbles: These also lead to channeling.
-
Solution: Ensure the silica gel is fully wetted with the solvent before packing, and avoid introducing air when adding the sample or more eluent.
-
-
III. Experimental Protocols
Protocol 1: General Work-up Procedure for Fischer Esterification
-
Cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).[5]
-
Carefully add a saturated aqueous solution of sodium bicarbonate to the combined organic extracts to neutralize any remaining acid. Vent the separatory funnel frequently.[1]
-
Wash the organic layer with deionized water, followed by a wash with saturated sodium chloride (brine).[5]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
Protocol 2: Recrystallization of this compound
-
Transfer the crude product to an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot recrystallization solvent (or solvent mixture) to just dissolve the solid.
-
If there are insoluble impurities, perform a hot gravity filtration.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, cool the flask in an ice bath to maximize crystal formation.[7]
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.
-
Dry the crystals thoroughly to remove any residual solvent.
IV. Visualization of the Purification Workflow
The following diagram illustrates a typical decision-making workflow for the purification of crude this compound.
Sources
- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. personal.tcu.edu [personal.tcu.edu]
- 6. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 7. csub.edu [csub.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
Technical Support Center: Optimizing the Synthesis of Methyl 3-chloro-4-ethoxybenzoate
Prepared by the Senior Application Scientist Team
This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of Methyl 3-chloro-4-ethoxybenzoate. Our goal is to provide in-depth, field-proven insights to help you navigate common experimental challenges, optimize reaction yields, and ensure the highest purity of your final product. This document moves beyond standard protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively.
Section 1: Overview of the Primary Synthetic Route
The synthesis of this compound is most commonly and efficiently achieved via a two-step process starting from 4-ethoxybenzoic acid. This route involves an initial electrophilic aromatic substitution followed by a classic acid-catalyzed esterification.
-
Step 1: Electrophilic Chlorination. 4-Ethoxybenzoic acid is chlorinated to selectively install a chlorine atom at the 3-position, yielding 3-chloro-4-ethoxybenzoic acid. The regioselectivity is directed by the activating ortho, para-directing ethoxy group and the deactivating meta-directing carboxylic acid group.
-
Step 2: Fischer-Speier Esterification. The resulting 3-chloro-4-ethoxybenzoic acid is then esterified using methanol in the presence of an acid catalyst to produce the target molecule, this compound.
Caption: Directing effects favoring chlorination at the 3-position.
-
Causality: Very high temperatures or highly aggressive, non-selective chlorinating agents can sometimes lead to a loss of selectivity.
-
Optimization Strategies:
-
Control Temperature: Avoid excessive heating. Run the reaction at the lowest temperature that provides a reasonable rate.
-
Choice of Reagent: Bulky chlorinating agents may exhibit different selectivity. Experiment with SO₂Cl₂ versus NCS to see which gives a cleaner product profile in your system.
-
Part B: Fischer-Speier Esterification
Q3: My esterification yield is consistently low (<70%), even after refluxing for several hours. Why is this happening?
A3: This is the most common issue in Fischer esterification, and it is almost always due to the reversible nature of the reaction. The reaction between a carboxylic acid and an alcohol produces an ester and water. As water accumulates, the reverse reaction (ester hydrolysis) begins to compete, establishing an equilibrium that limits the maximum achievable yield. [1][2]
-
Causality (Le Chatelier's Principle): To maximize product formation, the equilibrium must be shifted to the right. This can be achieved by either using a large excess of one of the reactants or by removing a product as it is formed. [3]* Solutions:
-
Use Excess Methanol: The simplest and most common solution is to use methanol as the limiting reagent's solvent. Using a large excess (e.g., 10-20 equivalents or more) pushes the equilibrium towards the formation of the methyl ester. [3][4] 2. Remove Water: For larger-scale reactions where using a vast excess of methanol is impractical, water can be removed as it forms. This is often done using a Dean-Stark apparatus with a co-solvent like toluene that forms an azeotrope with water. [3] 3. Ensure Anhydrous Conditions: The presence of water at the start of the reaction will inhibit the forward reaction. [5][6]Use anhydrous methanol and a dry acid catalyst. Ensure all glassware is thoroughly dried. [7]
-
Q4: The reaction starts but seems to stall before completion. Could the acid catalyst be the problem?
A4: Yes, insufficient catalyst activity is a primary reason for a stalled reaction.
-
Causality: The acid catalyst's role is to protonate the carbonyl oxygen of the carboxylic acid, which makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the alcohol. If the catalyst is weak, old, or neutralized, this crucial activation step is inefficient.
-
Troubleshooting Steps:
-
Catalyst Choice & Amount: Concentrated sulfuric acid (H₂SO₄) is a highly effective catalyst due to its strength and dehydrating properties. A typical catalytic amount is 3-5 mol% relative to the carboxylic acid. p-Toluenesulfonic acid (p-TsOH) is another excellent alternative. [6] * Catalyst Quality: Ensure your acid catalyst has not been contaminated with water. Use a fresh bottle if in doubt.
-
Reaction Monitoring: Use TLC or HPLC to confirm the reaction has truly stalled and is not just proceeding slowly. [8]
-
Q5: My final product is difficult to crystallize and appears oily, and my TLC shows a persistent spot at the baseline. What's the issue?
A5: This strongly suggests the presence of unreacted 3-chloro-4-ethoxybenzoic acid in your final product.
-
Causality: The carboxylic acid starting material is significantly more polar than the ester product and is often non-volatile and crystalline. Its presence as an impurity can disrupt the crystal lattice of the product, leading to an oil or a low-melting solid. The baseline spot on a silica gel TLC plate is characteristic of a carboxylic acid.
-
Solution: Effective Work-up Protocol:
-
After the reaction is complete, neutralize the acid catalyst with a mild base.
-
Perform a liquid-liquid extraction. After diluting the reaction mixture with an organic solvent (like ethyl acetate), wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
The basic wash will deprotonate the unreacted carboxylic acid, forming its sodium salt, which is highly soluble in the aqueous layer and will be removed from the organic phase.
-
Wash the organic layer subsequently with water and then brine to remove residual salts before drying and concentrating.
-
Troubleshooting Summary Table
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Ester Yield | 1. Reaction at equilibrium. [1][3] 2. Water present in reagents. [6] 3. Insufficient reaction time/temp. | 1. Use a large excess of methanol (as solvent). 2. Use anhydrous reagents and dry glassware. [7] 3. Increase reflux time and monitor by TLC. |
| Stalled Reaction | 1. Inactive or insufficient acid catalyst. 2. Low reaction temperature. | 1. Use 3-5 mol% of fresh concentrated H₂SO₄ or p-TsOH. 2. Ensure the reaction is refluxing properly. |
| Product is Oily / Acidic Impurity | Unreacted carboxylic acid remaining after work-up. | During extraction, wash the organic layer thoroughly with saturated NaHCO₃ solution to remove the acidic starting material. |
| Multiple Isomers in Chlorination | Lack of regioselectivity due to harsh conditions. | Conduct the reaction at the lowest practical temperature. Screen different chlorinating agents (e.g., SO₂Cl₂, NCS). |
Section 3: Detailed Experimental Protocols
These protocols are provided as a validated starting point. Optimization may be required based on your specific laboratory conditions and scale.
Protocol 1: Chlorination of 4-Ethoxybenzoic Acid
Materials:
-
4-Ethoxybenzoic acid (1.0 eq)
-
Sulfuryl chloride (SO₂Cl₂) (1.1 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (approx. 5-10 mL per gram of starting material)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with a gas outlet connected to a scrubber), dissolve 4-ethoxybenzoic acid in the chosen solvent.
-
With vigorous stirring, add sulfuryl chloride dropwise at room temperature. The addition may be slightly exothermic.
-
Heat the reaction mixture to a gentle reflux (approx. 40 °C for DCM) and monitor the progress by TLC (e.g., using 30% ethyl acetate in hexanes). The product, 3-chloro-4-ethoxybenzoic acid, should have a slightly higher Rf than the starting material.
-
Once the starting material is consumed (typically 2-4 hours), cool the reaction to room temperature.
-
Slowly pour the reaction mixture into a beaker of ice water to quench any unreacted SO₂Cl₂.
-
The solid product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
The crude 3-chloro-4-ethoxybenzoic acid is often pure enough for the next step. If necessary, it can be recrystallized from an ethanol/water mixture.
Protocol 2: Fischer-Speier Esterification to this compound
Materials:
-
3-Chloro-4-ethoxybenzoic acid (1.0 eq)
-
Anhydrous Methanol (MeOH) (used as solvent, >20 eq)
-
Concentrated Sulfuric Acid (H₂SO₄) (0.05 eq)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Suspend 3-chloro-4-ethoxybenzoic acid in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Carefully and slowly, add the catalytic amount of concentrated sulfuric acid to the stirring suspension.
-
Heat the mixture to reflux. The suspension should dissolve as the reaction progresses.
-
Monitor the reaction by TLC until the starting carboxylic acid spot has disappeared (typically 3-6 hours).
-
Cool the reaction mixture to room temperature and remove the bulk of the methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with:
-
Saturated NaHCO₃ solution (2x) (Caution: CO₂ evolution!)
-
Water (1x)
-
Brine (1x)
-
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by recrystallization from a suitable solvent like hexanes or isopropanol to obtain a pure, crystalline solid.
Section 4: References
-
Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. (n.d.). ResearchGate. Retrieved from [Link]
-
Esterification of benzoic acid to methyl benzoate. (n.d.). Retrieved from [Link]
-
Draw the product and a complete mechanism for its formation, for the Fischer esterification of benzoic acid. (n.d.). Study.com. Retrieved from [Link]
-
Organic Mechanism Fischer Esterification 004. (2012, April 10). YouTube. Retrieved from [Link]
-
Mechanism of the esterification between benzoic acid (and derivatives)... (n.d.). ResearchGate. Retrieved from [Link]
-
Troubleshooting: How to Improve Yield. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Initial considerations and optimization of the reaction conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved from [Link]
-
Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. (2020, April 3). Quora. Retrieved from [Link]
-
Highly selective aromatic chlorination. Part 4. The chlorination of aromatic hydrocarbons with N-chloroamines in acidic solution. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Optimization of the reaction conditions. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. personal.tcu.edu [personal.tcu.edu]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Esterification of 3-Chloro-4-ethoxybenzoic Acid
Welcome to the technical support center for the esterification of 3-chloro-4-ethoxybenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific transformation. Here, we will address common challenges and provide in-depth troubleshooting advice to help you navigate potential side reactions and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the esterification of 3-chloro-4-ethoxybenzoic acid?
A1: The esterification of 3-chloro-4-ethoxybenzoic acid, while often straightforward, can be complicated by a few key factors. The substituents on the benzoic acid ring, a chloro group (electron-withdrawing) and an ethoxy group (electron-donating), create a specific electronic environment that can influence reactivity. The most common challenges include achieving complete conversion due to the equilibrium nature of Fischer esterification, and the potential for side reactions under harsh acidic or high-temperature conditions.[1][2]
Q2: I'm observing incomplete conversion in my Fischer esterification. What can I do to drive the reaction to completion?
A2: Incomplete conversion is a common issue in Fischer esterification as it is an equilibrium-controlled process.[1][3] To shift the equilibrium towards the product, you can:
-
Use an excess of the alcohol: Using the alcohol as the solvent is a common strategy to push the reaction forward.[4]
-
Remove water: As water is a product, its removal will drive the reaction to completion according to Le Chatelier's principle.[3] This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.
-
Increase reaction time and/or temperature: Monitoring the reaction by TLC is crucial to determine the optimal reaction time, which can range from 1 to 10 hours.[1] Microwave-assisted synthesis can also be an effective method to reduce reaction times and improve yields.[2][5]
Q3: My TLC analysis shows multiple spots, even after a prolonged reaction time. What are the likely side products?
A3: Multiple spots on a TLC plate suggest the presence of your starting material, the desired ester, and one or more side products.[1] For 3-chloro-4-ethoxybenzoic acid, the most probable side products are:
-
3-Chloro-4-hydroxybenzoic acid: This can result from the acid-catalyzed cleavage of the ethoxy group, especially under harsh conditions (strong acids, high temperatures).
-
Decarboxylation product (2-chloro-1-ethoxybenzene): While less common under standard esterification conditions, decarboxylation can occur at very high temperatures.[6]
-
Products of electrophilic aromatic substitution: If using a strong acid catalyst like concentrated sulfuric acid, sulfonation of the aromatic ring is a possibility, though the existing substituents will direct this substitution.
It is recommended to isolate and characterize these byproducts using techniques like NMR or mass spectrometry to confirm their identities.
Troubleshooting Guide: Side Reactions
Issue 1: Formation of 3-Chloro-4-hydroxybenzoic Acid (Ether Cleavage)
Symptoms:
-
A polar byproduct is observed on TLC.
-
NMR analysis of the crude product shows a phenolic -OH peak.
-
The mass spectrum indicates a loss of an ethyl group (28 Da) from the starting material or product.
Root Cause: The ethoxy group on the benzoic acid is an ether linkage, which can be susceptible to cleavage under strong acidic conditions.[7][8] The mechanism involves protonation of the ether oxygen by the acid catalyst, followed by nucleophilic attack by a halide ion (if present) or water, leading to the formation of a phenol and an alkyl halide or alcohol.[9]
Solutions & Mitigation Strategies:
| Strategy | Rationale | Experimental Protocol |
| Use a Milder Acid Catalyst | Strong acids like concentrated H₂SO₄ can promote ether cleavage. Milder catalysts like p-toluenesulfonic acid (p-TsOH) or acidic resins are less likely to cause this side reaction.[4] | Substitute concentrated H₂SO₄ with an equimolar amount of p-TsOH. Monitor the reaction progress by TLC. |
| Optimize Reaction Temperature | Higher temperatures increase the rate of ether cleavage. | Conduct the reaction at the lowest effective temperature. For instance, start with refluxing in ethanol (approx. 78°C) and only increase the temperature if the reaction is too slow. |
| Control Reaction Time | Prolonged exposure to acidic conditions can lead to increased side product formation. | Monitor the reaction closely by TLC and stop the reaction as soon as the starting material is consumed. |
Issue 2: Potential for Decarboxylation
Symptoms:
-
Gas evolution (CO₂) is observed during the reaction.
-
A non-polar byproduct is seen on TLC.
-
GC-MS analysis reveals the presence of 2-chloro-1-ethoxybenzene.
Root Cause: While benzoic acids are generally stable, decarboxylation can be induced at high temperatures, sometimes facilitated by the presence of copper salts or by heating in a high-boiling solvent like quinoline.[6] For substituted benzoic acids, the electronic nature of the substituents can influence the ease of decarboxylation.
Solutions & Mitigation Strategies:
| Strategy | Rationale | Experimental Protocol |
| Strict Temperature Control | Decarboxylation of benzoic acids typically requires high temperatures, often above 200°C.[6] | Maintain the reaction temperature below 150°C. Use an oil bath with a thermostat for precise temperature control. |
| Avoid Certain Catalysts | While not typically used in esterification, be aware that certain metal catalysts can promote decarboxylation. | Stick to standard acid catalysts for Fischer esterification. |
Issue 3: Friedel-Crafts-type Side Reactions
Symptoms:
-
Formation of complex, high molecular weight byproducts.
-
A complex mixture is observed on the TLC plate that is difficult to separate.
Root Cause: Under strongly acidic conditions, the carboxylic acid can be activated to form an acylium ion. This electrophile could potentially react with another molecule of the electron-rich 3-chloro-4-ethoxybenzoic acid or the product ester in a Friedel-Crafts acylation-type reaction. However, the carboxylic acid group is deactivating, making the aromatic ring less susceptible to electrophilic attack.[10] Therefore, this side reaction is less common but still a possibility under forcing conditions.
Solutions & Mitigation Strategies:
| Strategy | Rationale | Experimental Protocol |
| Use Stoichiometric Control | Ensure the alcohol is in excess to favor the desired esterification pathway over intermolecular acylation. | Use the alcohol as the reaction solvent to maintain a high concentration relative to the carboxylic acid. |
| Moderate Reaction Conditions | Avoid the use of strong Lewis acids (e.g., AlCl₃) that are typically used to promote Friedel-Crafts reactions.[10] | Use standard Brønsted acid catalysts like H₂SO₄ or p-TsOH. |
Visualizing Reaction Pathways
Below are diagrams illustrating the main esterification reaction and the key side reactions.
Caption: Main and side reaction pathways in the esterification.
Recommended Protocol for Minimizing Side Reactions
This protocol is optimized for the synthesis of an ethyl ester of 3-chloro-4-ethoxybenzoic acid.
Materials:
-
3-chloro-4-ethoxybenzoic acid
-
Anhydrous ethanol
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Molecular sieves (4Å)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask, add 3-chloro-4-ethoxybenzoic acid (1 equivalent).
-
Add anhydrous ethanol (10-20 equivalents, serving as both reactant and solvent).
-
Add p-TsOH·H₂O (0.05-0.1 equivalents) as the catalyst.
-
Add activated 4Å molecular sieves to the flask to absorb the water produced.
-
Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 78°C) with stirring.
-
Monitor the reaction progress every hour using TLC.
-
Once the starting material is consumed (typically 4-8 hours), cool the reaction to room temperature.
-
Filter off the molecular sieves.
-
Remove the excess ethanol under reduced pressure.
-
Proceed with a standard aqueous workup and purification by recrystallization or column chromatography.
Caption: Optimized experimental workflow for esterification.
References
- BenchChem. (2025).
- Request PDF. (2025). Mechanisms of decarboxylation of ortho-substituted benzoic acids.
- National Institutes of Health (NIH). (n.d.).
- SpringerLink. (2025). Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution.
- THE CLEAVAGE OF ETHERS. (n.d.).
- Wikipedia. (n.d.). Benzoic acid.
- ACS Publications. (2020).
- Pearson. (n.d.). Propose a mechanism for the reaction of benzoic acid with acetyl chloride to give acetic benzoic anhydride.
- CurlyArrows Organic Chemistry. (n.d.). Why Benzoic acid (benzene carboxylic acid) will not undergo Friedel-Craft Reaction?.
- ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
- ResearchGate. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
- Wikipedia. (n.d.). Ether cleavage.
- Longdom Publishing. (n.d.). Synthesis and Cleavage of Ethers.
- Reddit. (2018).
- Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage.
- Esterification of benzoic acid to methyl benzo
- Journal of Physical Science. (n.d.).
- Google Patents. (n.d.).
- ResearchGate. (2015).
- ResearchGate. (n.d.). Analysis of acylation reactions with para-substituted benzoyl chlorides.
- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific
- Chemistry LibreTexts. (2024). 21.3: Reactions of Carboxylic Acids.
- YouTube. (2018).
- National Institutes of Health (NIH). (2021).
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- 2. researchgate.net [researchgate.net]
- 3. personal.tcu.edu [personal.tcu.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Improved Fischer Esterification of Substituted Benzoic Acid [jps.usm.my]
- 6. Benzoic acid - Wikipedia [en.wikipedia.org]
- 7. Ether cleavage - Wikipedia [en.wikipedia.org]
- 8. longdom.org [longdom.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. curlyarrows.com [curlyarrows.com]
Technical Support Center: Troubleshooting Low Yield in the Preparation of Methyl 3-chloro-4-ethoxybenzoate
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of Methyl 3-chloro-4-ethoxybenzoate. As Senior Application Scientists, we provide in-depth, field-proven insights to help you diagnose and resolve issues leading to low product yields. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and optimize the synthesis for your specific laboratory conditions.
Section 1: Foundational Knowledge - The Fischer-Speier Esterification
The preparation of this compound from its corresponding carboxylic acid and methanol is most commonly achieved via the Fischer-Speier esterification. Understanding this reaction's mechanism is the first step in effective troubleshooting.
Q1: What is the fundamental reaction mechanism for the acid-catalyzed esterification of 3-chloro-4-ethoxybenzoic acid with methanol?
A1: The Fischer-Speier esterification is a classic acid-catalyzed nucleophilic acyl substitution.[1] The entire process is a series of equilibria.[2][3] The primary role of the acid catalyst, such as concentrated sulfuric acid (H₂SO₄), is to activate the carboxylic acid toward nucleophilic attack by the alcohol, which is a relatively weak nucleophile.[4][5]
The mechanism proceeds through several key steps:
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the 3-chloro-4-ethoxybenzoic acid. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack.[1][6]
-
Nucleophilic Attack: A molecule of methanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[5]
-
Proton Transfer: A proton is transferred from the oxonium ion (the part that was the alcohol) to one of the hydroxyl groups. This converts a hydroxyl group into a good leaving group (water).[3]
-
Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.[5]
-
Deprotonation: The protonated ester is deprotonated (often by another molecule of methanol or the conjugate base of the catalyst) to regenerate the acid catalyst and yield the final ester product, this compound.[3]
Because every step in this mechanism is reversible, the overall reaction exists in an equilibrium that does not inherently favor the products completely.[2][7] This reversibility is the root cause of many low-yield issues.
Caption: The reversible mechanism of Fischer-Speier Esterification.
Section 2: Troubleshooting Guide - A Systematic Approach
Low yields are rarely due to a single catastrophic failure. More often, they result from a combination of suboptimal conditions. Use the following workflow and Q&A guide to systematically diagnose the issue.
Caption: Systematic workflow for troubleshooting low esterification yield.
Category A: Reagents and Reaction Setup
Q2: My 3-chloro-4-ethoxybenzoic acid starting material is not fully dissolving in methanol at room temperature. Is this a problem?
A2: Not necessarily at the start, but it is something to monitor. While complete dissolution at room temperature is ideal, many substituted benzoic acids have limited solubility in methanol. The solubility will increase significantly upon heating to reflux temperature. However, if a large amount of solid remains even at reflux, it could indicate that the reaction is limited by the rate of dissolution. In this case, you can consider increasing the volume of methanol, though this may require longer reaction times to remove the proportionally larger amount of water formed.
Q3: What grade of reagents should I use, and how critical is water content?
A3: Reagent purity is crucial.
-
Methanol: Use at least ACS grade or higher. The most critical factor is water content. "Wet" methanol will adversely affect the reaction equilibrium from the very beginning by starting the reaction with a product already present.[2] Using anhydrous methanol is highly recommended.
-
3-chloro-4-ethoxybenzoic acid: Ensure the purity is high (>98%). Non-acidic impurities are less of a concern than other carboxylic acids, which would compete in the esterification.
-
Sulfuric Acid: Use concentrated (95-98%) sulfuric acid. Dilute acid contains a significant amount of water, which will inhibit the reaction.[2]
Category B: During the Reaction
Q4: My reaction has been refluxing for hours, but TLC analysis shows a significant amount of starting material remains. What are the primary causes and solutions?
A4: This is the most common issue and points directly to the reversible nature of the Fischer esterification.[7][8] If the reaction has stalled, you need to shift the equilibrium towards the products.
| Probable Cause | Underlying Principle (Why it Happens) | Recommended Solution |
| Water Accumulation | Water is a product of the reaction. Its accumulation pushes the equilibrium back towards the starting materials (Le Châtelier's Principle).[1][2] | 1. Use Excess Methanol: Methanol is often both a reagent and the solvent. Using it in large excess (10-fold or more) helps drive the equilibrium forward.[3] 2. Water Removal: If practical, use a Dean-Stark apparatus with a co-solvent like toluene to azeotropically remove water as it forms.[7] Alternatively, add a drying agent like molecular sieves to the reaction flask. |
| Insufficient Catalyst | The catalyst concentration may be too low to effectively protonate the carboxylic acid and accelerate the slow reaction rate.[1][4] | Increase the amount of concentrated H₂SO₄. A typical catalytic amount is 3-5 mol% relative to the carboxylic acid, but this can be increased to 10 mol% for sluggish reactions. |
| Low Temperature | The reaction rate is slow.[7] If the reflux temperature is not being reached or maintained (e.g., due to poor heating or flask insulation), the reaction will proceed very slowly. | Ensure a steady reflux is maintained. Use an oil bath for consistent heating and insulate the flask neck if necessary. Typical reaction temperatures are 60–110 °C.[7] |
Q5: My TLC plate shows the starting material is consumed, but there are multiple new spots. What are the likely side products?
A5: While Fischer esterification is generally a clean reaction, side products can form under certain conditions.
-
Major Spot (Product): The main, less polar spot should be your target ester.
-
Minor Spots:
-
Self-esterification/Anhydride Formation: Though less common under these conditions, two molecules of the carboxylic acid could potentially form an anhydride, which would then react with methanol. This would likely appear as an intermediate on the TLC.
-
Sulfonation: With concentrated sulfuric acid at high temperatures, there is a small possibility of electrophilic aromatic substitution (sulfonation) on the benzene ring.[4] This would create a highly polar byproduct that would likely remain near the baseline of the TLC.
-
Impurity in Starting Material: An impurity in your starting acid could be reacting to form a different ester, leading to an extra spot.[9]
-
Caption: Potential main and side reaction pathways.
Category C: Work-up and Purification
Q6: I seem to lose most of my product during the aqueous work-up. Why is this happening and how can I prevent it?
A6: This is a very common source of yield loss and is almost always due to premature hydrolysis of the ester back to the carboxylic acid.
-
The Problem: After the reaction, the mixture is acidic. If you add water or a brine solution directly, the acidic conditions can drive the reverse reaction (hydrolysis). When you later add a basic solution (like saturated sodium bicarbonate) to neutralize the acid, you might deprotonate the unreacted starting material, trapping it in the aqueous layer and making it appear as if your product was lost.
-
The Solution: The work-up must be performed carefully.
-
Cool the reaction mixture to room temperature.
-
Remove excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a water-immiscible organic solvent like diethyl ether or ethyl acetate.
-
Carefully neutralize the acid. Slowly wash the organic layer with a saturated aqueous solution of sodium bicarbonate until CO₂ evolution ceases.[10] This neutralizes the sulfuric acid catalyst and removes any unreacted carboxylic acid by converting it to its water-soluble sodium salt.
-
Wash with brine to remove residual water and break up any emulsions.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to obtain the crude product.[11]
-
Q7: My final product is a discolored oil instead of a solid. How do I purify it?
A7: this compound should be a solid at room temperature. An oily or discolored appearance indicates the presence of impurities.[12]
-
Discoloration: This may be due to decomposition products from excessive heating.[12]
-
Oily State: This suggests the presence of residual solvent or low-melting impurities that are disrupting the crystal lattice of the product.
Purification Strategy:
-
Column Chromatography: This is the most effective method for removing both more polar and less polar impurities. Use silica gel with a gradient eluent system, such as ethyl acetate in hexanes.[10][13]
-
Recrystallization: If the crude product is mostly pure, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can yield highly pure solid material.[12]
Section 3: Optimized Experimental Protocol
This protocol incorporates best practices to maximize yield for the Fischer esterification of 3-chloro-4-ethoxybenzoic acid.
Protocol 1: High-Yield Fischer-Speier Esterification
-
Materials:
-
3-chloro-4-ethoxybenzoic acid (1.0 eq)
-
Anhydrous Methanol (serves as solvent, >20 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, 0.05 eq)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-4-ethoxybenzoic acid (1.0 eq).
-
Add a large excess of anhydrous methanol (>20 eq). Stir to suspend the acid.
-
Carefully and slowly, add concentrated sulfuric acid (0.05 eq) to the stirring suspension.
-
Heat the mixture to a steady reflux (approx. 65-70°C) using an oil bath.
-
Maintain the reflux for 4-8 hours. Monitor the reaction's progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), comparing the reaction mixture to a spot of the starting acid. The reaction is complete when the starting acid spot has disappeared.[10][12]
-
Cool the flask to room temperature. Remove the excess methanol on a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (e.g., 50 mL). Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated NaHCO₃ solution (2 x 30 mL). Caution: CO₂ evolution. Vent the funnel frequently.
-
Water (1 x 30 mL)
-
Brine (1 x 30 mL)
-
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purify the crude product by recrystallization or flash column chromatography as needed.[12]
-
References
-
Wikipedia contributors. (2024). Fischer–Speier esterification. In Wikipedia, The Free Encyclopedia. [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. [Link]
-
Quora. (2016). What are the advantages and disadvantages of Fischer esterification in synthesizing esters?[Link]
-
Raber, D. J., et al. (1977). Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Organic Syntheses, 56, 59. [Link]
-
Master Organic Chemistry. (2023). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
- Google Patents. (2009).
-
Gassman, P. G., & Gruetzmacher, G. (1977). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses, 56, 15. [Link]
-
Master Organic Chemistry. (2022). Carboxylic Acid to Ester Under Acidic Conditions (Fischer Esterification). [Link]
- Google Patents. (2013).
-
MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]
-
The Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. [Link]
- Google Patents. (2014). CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
-
Indo American Journal of Pharmaceutical Research. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. [Link]
-
Organic Syntheses. (1962). m-CHLOROPERBENZOIC ACID. [Link]
-
University of Calgary. (n.d.). Preparation of Methyl Benzoate. [Link]
-
ResearchGate. (2015). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol?[Link]
-
MDPI. (2009). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link]
-
Chemguide. (n.d.). esterification - alcohols and carboxylic acids. [Link]
-
PubMed. (1998). Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. [Link]
- Google Patents. (2016). CN105384620A - 3-chloro methyl benzoic acid synthetic method.
- Google Patents. (2021). CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.
Sources
- 1. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 2. quora.com [quora.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Recrystallization Methods for Methyl 3-chloro-4-ethoxybenzoate
Welcome to the technical support guide for the purification of Methyl 3-chloro-4-ethoxybenzoate (CAS: 192512-43-9). As a key intermediate in pharmaceutical and agrochemical research, achieving high purity is paramount.[1][2] Recrystallization is a powerful and efficient technique for this purpose, far surpassing chromatography in scalability and cost-effectiveness when optimized correctly.[3]
This guide is structured to move from fundamental principles to practical, actionable protocols and troubleshooting advice. We will explore how to logically select a solvent system and address the common challenges encountered in the laboratory, ensuring you can achieve a crystalline product of high purity and yield.
Part 1: Core Principles & Solvent Selection
This section addresses the foundational questions of choosing an appropriate solvent system, which is the most critical factor for a successful recrystallization.[4]
Frequently Asked Questions (FAQs)
Q: What is the fundamental principle of recrystallization?
A: Recrystallization is a purification technique for nonvolatile organic solids.[5] It operates on the principle that the solubility of most solids increases with temperature.[4] The process involves dissolving the impure compound in a suitable hot solvent to create a saturated solution. As this solution cools, the solubility of the desired compound decreases, causing it to crystallize out while the impurities, which are present in lower concentrations, remain dissolved in the "mother liquor."[5] Subsequent filtration separates the pure crystals.[5]
Q: What defines an ideal recrystallization solvent for this compound?
A: An ideal solvent must meet several criteria. The key is finding a solvent with a high "temperature coefficient" for the solute.[5] This means the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[4][5]
For this compound, an aromatic ester, we must consider its structural features:
-
Ester Group (-COOCH₃): Suggests compatibility with moderately polar solvents like ethyl acetate.[6]
-
Aromatic Ring: Indicates potential solubility in solvents like toluene.[6]
-
Ether Group (-OCH₂CH₃): Adds some polarity.
-
Chloro Group (-Cl): Slightly increases polarity over a simple alkyl group.
Beyond the solubility profile, the solvent should also be:
-
Chemically Inert: It must not react with the compound.[5][7]
-
Volatile: It should have a relatively low boiling point to be easily removed from the crystals after filtration.[5]
-
Non-toxic and Safe: The solvent should be safe to handle under standard laboratory conditions.[7]
Systematic Solvent Selection Protocol
The choice of a solvent is often empirical and requires small-scale testing.[8] This protocol guides you through an efficient screening process.
Workflow: Solvent Selection for Recrystallization
Caption: A decision workflow for selecting a suitable recrystallization solvent.
Candidate Solvents Data Table
Based on the structure of this compound and common laboratory practice, the following solvents are recommended for initial screening.
| Solvent | Boiling Point (°C) | Polarity | Rationale & Notes |
| Ethanol | 78 | Polar Protic | Often a good choice for aromatic compounds with polar groups. A related patent uses ethanol for recrystallization of a similar structure.[9] |
| Methanol | 65 | Polar Protic | Similar to ethanol but more volatile. Can sometimes lead to lower yields due to higher room temperature solubility.[8] |
| Ethyl Acetate | 77 | Polar Aprotic | A good starting point for many esters.[6] |
| Toluene | 111 | Nonpolar | Aromatic compounds often crystallize well from toluene.[6] Its higher boiling point can be advantageous for less soluble compounds. |
| Hexane/Ethyl Acetate | Variable | Mixed | An anti-solvent system. Dissolve in minimal hot ethyl acetate, then add hexane until cloudy, reheat to clarify, and cool. |
| Ethanol/Water | Variable | Mixed | An anti-solvent system. Dissolve in minimal hot ethanol, then add water dropwise until persistent cloudiness appears, reheat, and cool.[10] |
Part 2: Troubleshooting Guide
Even with a good solvent, experimental issues can arise. This section provides direct answers to common problems.
Q: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is often due to the solution being too concentrated or cooling too rapidly.[10][11]
-
Immediate Fix: Reheat the flask to redissolve the oil. Add a small amount of additional hot solvent (10-15% more) to lower the saturation point.[10] Allow the solution to cool much more slowly. Insulating the flask by placing it on a cork ring or paper towels can help.[10]
-
Underlying Cause: The compound may be significantly impure, leading to melting point depression. If the problem persists, a pre-purification step (like a quick filtration through a silica plug) or using activated charcoal to remove impurities might be necessary.[10]
Q: I've cooled the solution, but no crystals have formed. How can I induce crystallization?
A: This is a classic case of a supersaturated solution, where the solute remains dissolved even though its concentration is above its normal solubility limit at that temperature.[11]
-
Solution 1: Scratching. Gently scratch the inside surface of the flask with a glass rod at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[11]
-
Solution 2: Seeding. If you have a small crystal of the pure product, add it to the solution. This "seed crystal" acts as a template for other molecules to crystallize upon.[11]
-
Solution 3: Reduce Volume. You may have used too much solvent.[11][12] Gently heat the solution again and boil off a portion of the solvent to increase the concentration. Then, attempt to cool and crystallize again.[10]
-
Solution 4: Deep Cooling. If room temperature cooling is unsuccessful, place the flask in an ice-water bath to further decrease solubility.[11]
Q: My final yield of crystals is very low. What are the most common reasons for this?
A: A low yield is disappointing but often correctable. The most frequent culprits are related to solvent volume and handling.
-
Excess Solvent: This is the most common cause.[11] Using more than the minimum amount of hot solvent required for dissolution means a significant amount of your product will remain in the mother liquor upon cooling.[12] Always use the minimum volume necessary.
-
Premature Crystallization: If crystals form during a hot filtration step (used to remove insoluble impurities), you will lose product. Ensure your funnel and receiving flask are pre-heated.
-
Incomplete Cooling: Ensure you have allowed sufficient time for cooling and have used an ice bath to maximize the precipitation of the solid from the solution.[12]
-
Excessive Washing: Washing the collected crystals with too much cold solvent can dissolve some of your product.[12] Use a minimal amount of ice-cold solvent for rinsing.
Q: The crystals formed instantly as a fine powder when I cooled the flask. Is this a problem?
A: Yes, this is likely a problem. Very rapid crystallization, or "crashing out," tends to trap impurities within the crystal lattice, defeating the purpose of the purification.[10]
-
Cause: The solution was likely too concentrated, or it was cooled too quickly.
-
Solution: The goal is slow, methodical crystal growth.[4][12] Reheat the solution to redissolve the solid. Add a small amount of extra solvent (5-10%) and allow the flask to cool slowly in an insulated environment before moving it to an ice bath.[10] This gives purer, larger crystals.
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. RSC Education. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., & Kriz, G. S. (1976). Solvent selection for recrystallization: An undergraduate organic experiment.
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
Mohrig, J. R., Alberg, D. G., Hofmeister, G. E., Schatz, P. F., & Hammond, C. N. (n.d.). Recrystallization. Retrieved from [Link]
-
YouTube. (2022, July 8). How to choose solvent for recrystallization || Recrystallization || Crystallization. Retrieved from [Link]
- CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde. (n.d.). Google Patents.
-
Reddit. (2020, October 30). Recrystallisation Help. r/Chempros. Retrieved from [Link]
-
University of California, Davis, Department of Chemistry. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
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- 5. Recrystallization [sites.pitt.edu]
- 6. Reagents & Solvents [chem.rochester.edu]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde - Google Patents [patents.google.com]
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- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. web.mnstate.edu [web.mnstate.edu]
"byproducts formed during the synthesis of Methyl 3-chloro-4-ethoxybenzoate"
Welcome to the technical support guide for the synthesis of Methyl 3-chloro-4-ethoxybenzoate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this multi-step synthesis. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction mechanisms and the causality behind the formation of impurities, enabling you to optimize your process for higher purity and yield.
Understanding the Synthetic Landscape
The synthesis of this compound is typically achieved via a two-step process. First, the phenolic hydroxyl group of 3-chloro-4-hydroxybenzoic acid is ethylated using a Williamson ether synthesis.[1][2][3][4] The resulting 3-chloro-4-ethoxybenzoic acid is then esterified, commonly through a Fischer esterification, to yield the final product.[5][6] Understanding this pathway is critical, as impurities can be introduced at either stage and carried through to the final product.
Caption: Overall synthetic route to this compound.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter. The questions are categorized by the synthetic step where the issue most likely originates.
Category A: Issues Originating from Precursor (3-chloro-4-ethoxybenzoic acid) Synthesis
Question 1: After my final esterification, I see a persistent, highly polar impurity on my TLC plate that is difficult to remove. What is it?
Answer: This is very likely unreacted 3-chloro-4-hydroxybenzoic acid [7], the starting material for the initial Williamson ether synthesis. If the etherification reaction in Step 1 is incomplete, this starting material will be carried into the esterification step. While it has a carboxylic acid group that could be esterified, the reaction conditions for Fischer esterification are generally not sufficient to also ethylate the phenolic hydroxyl group.
-
Causality: The Williamson ether synthesis requires a base to deprotonate the phenolic hydroxyl, making it a potent nucleophile.[4][8] Incomplete deprotonation, insufficient ethylating agent, or non-optimal reaction temperature can lead to incomplete conversion.
-
Troubleshooting Protocol:
-
Verify Completion of Step 1: Before proceeding to esterification, confirm the absence of 3-chloro-4-hydroxybenzoic acid via TLC or HPLC.
-
Optimize Etherification: Ensure at least one full equivalent of a suitable base (e.g., K₂CO₃, NaH) is used to deprotonate the phenol.[3] Using a polar aprotic solvent like DMF or acetonitrile can accelerate the Sₙ2 reaction.[4]
-
Purification: If the precursor is already contaminated, it must be purified before use. A simple acid-base extraction or recrystallization can often remove the unreacted starting material.
-
Question 2: My mass spectrometry and NMR data suggest the presence of an isomer. How is this possible?
Answer: You are likely observing a byproduct resulting from C-alkylation instead of the desired O-alkylation during the Williamson ether synthesis.[3] While the phenoxide ion is a soft nucleophile and preferentially attacks the ethylating agent at the oxygen (O-alkylation), some degree of reaction can occur at the electron-rich carbon positions on the aromatic ring, especially ortho to the activating hydroxyl group.
-
Causality: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites (oxygen and the ring carbons). The reaction's regioselectivity can be influenced by the solvent and counter-ion.
-
Troubleshooting Protocol:
-
Solvent Choice: Using polar aprotic solvents (e.g., DMF, DMSO) generally favors O-alkylation.[3] Protic solvents can solvate the oxygen atom, leaving the carbon atoms more available for attack.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize side reactions.
-
Characterization: Use 2D NMR techniques (like HMBC and HSQC) to definitively identify the structure of the isomeric byproduct.
-
Category B: Issues Originating from the Final Esterification Step
Question 3: My esterification reaction stalls and TLC analysis shows significant unreacted 3-chloro-4-ethoxybenzoic acid remaining. How can I improve the conversion?
Answer: This is a classic challenge with Fischer esterification, which is a reversible equilibrium reaction.[5][6] To achieve high conversion, you must shift the equilibrium toward the products.
-
Causality (Le Châtelier's Principle): The reaction between a carboxylic acid and an alcohol produces an ester and water.[6] To favor product formation, you must either use a large excess of one reactant (typically the alcohol) or remove one of the products (water) as it is formed.
-
Troubleshooting Protocol:
-
Use Excess Alcohol: The simplest approach is to use the alcohol (methanol, in this case) as the solvent, creating a large molar excess that drives the reaction forward.[6]
-
Water Removal: For larger-scale reactions, removing water using a Dean-Stark apparatus is highly effective.
-
Choice of Catalyst: Ensure you are using a strong acid catalyst, such as concentrated sulfuric acid or dry HCl gas in methanol.[5][9]
-
Alternative Reagents: For acid-sensitive substrates, consider alternative esterification methods that are not equilibrium-driven, such as reacting the carboxylic acid with thionyl chloride (SOCl₂) to form the acid chloride, followed by the addition of methanol.[9]
-
Question 4: The reaction appeared complete by TLC, but after aqueous workup, my yield was low and I recovered a significant amount of the starting carboxylic acid. What went wrong?
Answer: This issue is almost certainly due to the hydrolysis of the methyl ester product back to the carboxylic acid during the workup phase.[10]
-
Causality: Ester hydrolysis is the reverse of esterification and can be catalyzed by either acid or base.[11][12][13] If your workup involves prolonged exposure to acidic or basic aqueous solutions, you can inadvertently cleave your product.
-
Troubleshooting Protocol:
-
Neutralize Carefully: After the reaction, carefully neutralize the acid catalyst with a mild base like sodium bicarbonate (NaHCO₃) solution. Avoid using strong bases like NaOH or KOH if possible, as they can rapidly saponify the ester.
-
Minimize Contact Time: Perform the aqueous extraction steps quickly and avoid letting the reaction mixture sit in contact with the aqueous phase for extended periods.
-
Temperature Control: Conduct the workup at room temperature or below to slow the rate of hydrolysis.
-
Stability Test: To confirm this is the issue, take a small, pure sample of your final product, dissolve it in your workup solvent system (e.g., ethyl acetate and a bicarbonate solution), stir for an hour, and re-analyze by TLC to see if any starting material has reappeared.[10]
-
Analytical Protocols for Impurity Profiling
Effective troubleshooting requires robust analytical methods to identify and quantify byproducts.
Protocol 1: Thin-Layer Chromatography (TLC) Monitoring
A rapid and effective way to monitor reaction progress and identify the presence of key impurities.
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of Hexane and Ethyl Acetate. A good starting ratio is 70:30 (v/v). Adjust polarity as needed for optimal separation.
-
Visualization: UV light (254 nm) and staining with potassium permanganate solution.
-
Expected Rf Values:
-
This compound (Product): Highest Rf.
-
3-chloro-4-ethoxybenzoic acid (Precursor): Intermediate Rf.
-
3-chloro-4-hydroxybenzoic acid (Starting Material): Lowest Rf.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Purity Analysis
Provides quantitative data on the purity of the final product and the relative amounts of impurities.[14]
-
Instrumentation: HPLC system with a UV detector (set to ~254 nm).
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution using Acetonitrile and Water (with 0.1% formic or phosphoric acid to ensure protonation of carboxylic acids). A typical starting condition is 60:40 Acetonitrile:Water.
-
Sample Preparation: Dissolve a precisely weighed sample in the mobile phase.
-
Expected Elution Order (Reversed-Phase):
-
3-chloro-4-hydroxybenzoic acid (most polar, shortest retention time).
-
3-chloro-4-ethoxybenzoic acid.
-
This compound (least polar, longest retention time).
-
| Compound | Structure | Expected Relative Polarity |
| Product: this compound | C₁₀H₁₁ClO₃ | Low |
| Precursor Impurity: 3-chloro-4-ethoxybenzoic acid | C₉H₉ClO₃ | Medium |
| Starting Material Impurity: 3-chloro-4-hydroxybenzoic acid | C₇H₅ClO₃ | High |
| Caption: Summary of key compounds and their expected chromatographic behavior. |
Troubleshooting Logic Flow
Use the following decision tree to diagnose issues based on analytical observations.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 3-Chloro-4-hydroxybenzoic acid | C7H5ClO3 | CID 19860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 10. How To [chem.rochester.edu]
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- 12. Methyl Esters [organic-chemistry.org]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Minimizing Dimer Formation in Benzoate Ester Synthesis
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a common challenge in organic synthesis: the formation of dimer byproducts during benzoate ester synthesis. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize your desired ester yield, and simplify product purification.
Introduction: The Challenge of Dimerization
Benzoate esters are crucial intermediates in the pharmaceutical and chemical industries. While numerous esterification methods exist, a persistent side reaction that can significantly lower yield and complicate purification is the formation of dimers, most commonly benzoic anhydride. This occurs when two molecules of benzoic acid (or its activated form) react with each other instead of with the intended alcohol.
This guide will walk you through the common causes of dimer formation in various esterification protocols and provide actionable solutions to mitigate this issue.
Part 1: Troubleshooting Guide - Pinpointing and Solving Dimer Formation
This section is designed to help you diagnose and resolve issues with dimer formation in your specific experimental setup.
Issue 1: Significant benzoic anhydride peak observed by LC-MS or TLC in my Steglich esterification.
Primary Symptom: Your reaction mixture shows a significant amount of a byproduct with a mass corresponding to benzoic anhydride, and your ester yield is correspondingly low.
Potential Causes & Solutions:
-
Causality: In a Steglich esterification, dicyclohexylcarbodiimide (DCC) or a similar carbodiimide activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[1][2] If the concentration of the nucleophilic alcohol is too low, or if the alcohol is sterically hindered, this activated intermediate can be attacked by another molecule of benzoic acid, leading to the formation of benzoic anhydride. The use of 4-dimethylaminopyridine (DMAP) as a catalyst is crucial to favor the esterification pathway.[1][3] DMAP acts as a more potent nucleophile, forming a reactive acylpyridinium intermediate that is more readily attacked by the alcohol.[1]
-
Troubleshooting Steps:
-
Optimize Reagent Stoichiometry: Ensure you are using a slight excess of the alcohol (1.1-1.5 equivalents) to favor its reaction with the activated benzoic acid.
-
Verify DMAP Concentration: For sluggish reactions, especially with hindered alcohols, ensure you are using a catalytic amount of DMAP (typically 5-10 mol%).[1] In its absence, the formation of N-acylurea byproducts can also occur.[1]
-
Order of Addition: Add the DCC to a solution of the benzoic acid, alcohol, and DMAP. This ensures the alcohol is present to react with the activated species as it is formed.
-
Consider an Alternative Carbodiimide: If dicyclohexylurea (DCU) byproduct removal is problematic, consider using a water-soluble carbodiimide like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).[4][5] The resulting urea byproduct is water-soluble and easily removed during aqueous workup.[4]
-
Issue 2: My Yamaguchi esterification is producing a significant amount of benzoic anhydride.
Primary Symptom: Similar to the Steglich reaction, you observe a major byproduct corresponding to benzoic anhydride, particularly when using aliphatic carboxylic acids.
Potential Causes & Solutions:
-
Causality: The Yamaguchi esterification proceeds through the formation of a mixed anhydride between the benzoic acid and 2,4,6-trichlorobenzoyl chloride (TCBC).[6][7] This mixed anhydride is then typically attacked by DMAP to form a highly reactive acylpyridinium intermediate, which is subsequently intercepted by the alcohol.[8][9] However, it has been proposed that with aliphatic carboxylic acids, the initial mixed anhydride can react with another molecule of the aliphatic carboxylate to form a symmetric aliphatic anhydride.[7][8] This symmetric anhydride is also a potent acylating agent but represents an off-cycle pathway that can be less efficient.
-
Troubleshooting Steps:
-
Two-Step Procedure: For particularly challenging substrates, a two-step procedure can be beneficial. First, react the benzoic acid with TCBC and a base like triethylamine to form the mixed anhydride. Then, in a separate step, add the alcohol and DMAP.[8] This can help to control the reaction pathways more effectively.
-
Solvent Choice: The reaction is typically run in aprotic solvents like toluene or THF.[6] Ensure your solvent is anhydrous, as water can hydrolyze the highly reactive intermediates.
-
Base Selection: A tertiary amine base, such as triethylamine or diisopropylethylamine, is essential to scavenge the HCl generated during the formation of the mixed anhydride.[10] Ensure the base is pure and used in stoichiometric amounts.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: I'm using a simple Fischer esterification. Can dimer formation still be an issue?
A1: Yes, although it's less common than in coupling agent-mediated reactions. In a Fischer esterification, the carboxylic acid is protonated by a strong acid catalyst (like H₂SO₄) to make the carbonyl carbon more electrophilic.[11][12] If the reaction is heated too strongly or for prolonged periods in the absence of sufficient alcohol, dehydration of two benzoic acid molecules can occur to form benzoic anhydride. To minimize this:
-
Use a large excess of the alcohol, which also serves to drive the equilibrium toward the ester product.[13][14]
-
Maintain an appropriate reaction temperature. For example, in the synthesis of butyl benzoate, yields were optimal around 120°C.[15]
-
If possible, remove water as it forms using a Dean-Stark apparatus to shift the equilibrium towards the products.[13][16]
Q2: How can I effectively remove benzoic anhydride from my final product?
A2: Benzoic anhydride can be hydrolyzed back to benzoic acid. After the reaction is complete, quenching the reaction mixture with an aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) will help.[17] The benzoic anhydride will be hydrolyzed to benzoic acid, which will then be deprotonated to the water-soluble sodium benzoate and can be removed in the aqueous layer during an extraction.[18] The desired ester, being less polar, will remain in the organic layer.
Q3: Can the choice of coupling agent influence the rate of dimer formation?
A3: Absolutely. Different coupling reagents generate activated species with varying reactivities. Uronium-based coupling agents like TBTU and HATU, often used in peptide synthesis, can also be employed for esterification.[19][20] These reagents can sometimes offer better selectivity and milder reaction conditions compared to carbodiimides, potentially reducing the likelihood of side reactions like dimer formation.[21] However, their effectiveness can be substrate-dependent.[20]
Q4: Are there any general strategies to suppress dimer formation across different esterification methods?
A4: Yes, several principles apply broadly:
-
Maintain a Low Concentration of the Activated Species: Slow addition of the coupling agent or the benzoic acid (if the other components are already present) can help to keep the concentration of the highly reactive intermediate low, giving it a better chance to react with the alcohol rather than another molecule of benzoic acid.[22]
-
Ensure Anhydrous Conditions: Water can react with activated intermediates, leading to hydrolysis and potentially altering the reaction pathway. Always use dry solvents and reagents.
-
Optimize Temperature: Higher temperatures can sometimes favor side reactions.[23] It's often best to start at room temperature and only heat if the reaction is sluggish.[2]
Part 3: Data & Protocols
Table 1: Comparison of Common Benzoate Esterification Methods
| Method | Activating Agent / Catalyst | Key Strengths | Common Causes of Dimer Formation | Mitigation Strategy |
| Fischer | Strong Acid (e.g., H₂SO₄) | Inexpensive, simple | High temperatures, insufficient alcohol | Use excess alcohol, remove water[13][14] |
| Steglich | Carbodiimide (e.g., DCC, EDC) + DMAP | Mild conditions, good for sensitive substrates[1][2] | Insufficient DMAP, slow reaction with alcohol | Ensure catalytic DMAP, optimize stoichiometry[1] |
| Yamaguchi | 2,4,6-Trichlorobenzoyl Chloride (TCBC) + DMAP | High yields, good for hindered substrates[6][7] | Self-reaction of mixed anhydride | Two-step procedure, control of stoichiometry[8] |
Protocol 1: Optimized Steglich Esterification to Minimize Dimer Formation
This protocol is designed for the esterification of a benzoic acid with a primary alcohol.
Materials:
-
Benzoic acid (1.0 equiv)
-
Alcohol (1.2 equiv)
-
DCC (1.1 equiv)
-
DMAP (0.1 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the benzoic acid, alcohol, and DMAP.
-
Dissolve the solids in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the DCC in a small amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture over 10-15 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1M HCl, followed by saturated aqueous NaHCO₃, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Part 4: Visualizing Reaction Pathways
Diagram 1: Key Decision Points in Troubleshooting Dimer Formation
This decision tree illustrates a logical workflow for addressing dimer formation issues.
Caption: A decision tree for troubleshooting dimer formation.
Diagram 2: Competing Reaction Pathways in Steglich Esterification
This diagram illustrates the desired esterification pathway versus the undesired anhydride formation.
Caption: Competing pathways in Steglich esterification.
References
- Benchchem.
- Alfa Chemistry.
- Organic Chemistry Portal.
- Benchchem.
- ResearchGate.
- Scribd.
- Wikipedia.
- escoffier.edu.
- IISTE.org. Studying the Optimum Reaction Conditions for Organic Esterification of Glycerol to Benzoic Acid and Some Devices by Using Ecofri.
- esterification of benzoic acid to methyl benzo
- Organic Chemistry Portal.
- Wikipedia.
- ResearchGate.
- J&K Scientific LLC.
- NIH. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review.
- Fiveable. Steglich Esterification Definition - Organic Chemistry Key Term.
- Science Ready.
- Benchchem.
- Google P
- Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
- Google Patents.
- Homework.Study.com.
- Luxembourg Bio Technologies. Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents.
- Organic Chemistry Portal.
- Organic Chemistry Portal.
- Morressier.
Sources
- 1. Steglich Esterification [organic-chemistry.org]
- 2. Steglich esterification - Wikipedia [en.wikipedia.org]
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- 5. fiveable.me [fiveable.me]
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- 7. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 8. Yamaguchi Esterification [organic-chemistry.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Fischer Esterification [organic-chemistry.org]
- 13. graduation.escoffier.edu [graduation.escoffier.edu]
- 14. personal.tcu.edu [personal.tcu.edu]
- 15. researchgate.net [researchgate.net]
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- 18. homework.study.com [homework.study.com]
- 19. luxembourg-bio.com [luxembourg-bio.com]
- 20. Investigation of coupling reagents for esterification reactions of carboxylic acid-containing cyclic carbonate monomers [morressier.com]
- 21. Ester synthesis by esterification [organic-chemistry.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. ES2380693T3 - Procedure for the preparation of esters of benzoic acid - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Quantitative Analysis of Methyl 3-chloro-4-ethoxybenzoate
Strategic Overview: Selecting the Appropriate Analytical Tool
Methyl 3-chloro-4-ethoxybenzoate is a substituted aromatic ester, a chemical structure commonly encountered in pharmaceutical development as a synthetic intermediate or a potential process-related impurity. The accurate and precise quantification of this compound is paramount for ensuring process control, batch-to-batch consistency, and the safety and efficacy of the final active pharmaceutical ingredient (API). The choice of analytical technique is a critical decision dictated by the specific requirements of the analysis, including the sample matrix, required sensitivity, throughput, and the need for structural confirmation.
This guide compares three principal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry. Each method is evaluated based on its performance characteristics, providing a clear rationale for its application in a drug development setting.
At-a-Glance Comparison of Analytical Techniques
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | UV-Vis Spectrophotometry |
| Primary Use | Quantification, Purity Assessment, Stability Testing | Identification, Quantification, Impurity Profiling | High-throughput screening, In-process checks |
| Selectivity | Excellent | Excellent to Superior (especially with MS) | Low to Moderate |
| Sensitivity | High (ng/mL range) | Very High (pg/mL to ng/mL range) | Moderate (µg/mL range) |
| Quantitative Accuracy | Excellent | Very Good | Good (matrix dependent) |
| Throughput | High | Medium to High | Very High |
| Sample Derivatization | Not required | Not typically required, but may enhance performance | Not required |
| Instrumentation Cost | Moderate to High | Moderate to High | Low |
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification
HPLC, particularly in its reversed-phase mode, stands as the most robust and widely adopted technique for the routine quantification of non-volatile and thermally stable compounds like this compound.[1] Its high precision, accuracy, and suitability for automation make it the cornerstone of quality control (QC) laboratories in the pharmaceutical industry.[2]
Causality Behind Experimental Choices: A reversed-phase method using a C18 column is the logical starting point. The nonpolar, octadecylsilyl stationary phase of the C18 column effectively retains the moderately polar analyte through hydrophobic interactions. Elution is achieved using a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. The aromatic ring and ester functional group in the analyte are strong chromophores, making UV detection a highly sensitive and straightforward choice.
Experimental Protocol: Reversed-Phase HPLC-UV
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Data acquisition and processing software.
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Methanol (HPLC grade, for sample preparation)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 65:35 (v/v) Acetonitrile:Water. Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Methanol to obtain a stock solution of 100 µg/mL. Prepare a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution with the mobile phase.
-
Sample Preparation: Dissolve the sample containing this compound in Methanol to achieve an expected concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 270 nm (This should be confirmed by running a UV scan of the analyte in the mobile phase to determine the wavelength of maximum absorbance, λmax).
-
-
Analysis: Inject the standard solutions to establish a calibration curve, followed by the sample solutions. A solvent blank should be injected to ensure no baseline interference.
HPLC Workflow Diagram
Caption: Workflow for the quantification of this compound by HPLC-UV.
Trustworthiness: A Self-Validating HPLC Protocol
Method validation is the process of providing documented evidence that a method is fit for its intended purpose.[3][4] For pharmaceutical analysis, validation is performed according to International Council for Harmonisation (ICH) guidelines.[5]
| Validation Parameter | Typical Acceptance Criteria | Rationale |
| Specificity/Selectivity | Peak is pure and resolved from matrix/impurities (Resolution > 2). | Ensures the signal measured is solely from the analyte of interest.[2] |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | Confirms a proportional relationship between concentration and detector response. |
| Range | 80% to 120% of the test concentration.[2] | The interval providing suitable accuracy, precision, and linearity.[5] |
| Accuracy (% Recovery) | 98.0% - 102.0% | Measures the closeness of the experimental value to the true value. |
| Precision (% RSD) | Repeatability (Intra-day) ≤ 2.0%; Intermediate Precision (Inter-day) ≤ 2.0% | Demonstrates the method's consistency over short and long-term use.[6] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | The lowest concentration that can be reliably detected. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | The lowest concentration that can be accurately quantified. |
| Robustness | % RSD ≤ 2.0% after minor changes (flow rate, temp, mobile phase ratio). | Shows the method's reliability with small, deliberate variations in parameters. |
Gas Chromatography (GC): A Powerful Alternative for Volatile Analytes
Gas Chromatography is a premier technique for separating and analyzing compounds that can be vaporized without decomposition. When coupled with a Mass Spectrometer (GC-MS), it provides unparalleled specificity, making it ideal for identifying unknown impurities and performing trace-level quantification.[7] For this compound, GC is a viable option given its thermal stability and volatility.
Causality Behind Experimental Choices: A low-to-mid polarity column, such as a DB-5ms or equivalent (5% phenyl-methylpolysiloxane), offers good selectivity for a wide range of semi-volatile organic compounds. Split injection is used for samples with relatively high concentrations to avoid overloading the column, while splitless injection is preferred for trace analysis. A Flame Ionization Detector (FID) provides excellent sensitivity for carbon-containing compounds, while a Mass Spectrometer (MS) detector offers definitive structural information based on the analyte's mass spectrum and fragmentation pattern.[8]
Experimental Protocol: GC-MS
Instrumentation:
-
Gas chromatograph with an autosampler and a split/splitless injector.
-
Mass Spectrometer detector (or Flame Ionization Detector).
-
Fused silica capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness, DB-5ms or equivalent).
-
Data acquisition and processing software.
Reagents:
-
Helium (carrier gas, 99.999% purity)
-
Ethyl Acetate or Dichloromethane (GC grade, for sample preparation)
-
This compound reference standard
Procedure:
-
Standard and Sample Preparation: Prepare stock and working standards in Ethyl Acetate, similar to the HPLC protocol. Prepare the sample by dissolving it in Ethyl Acetate to a concentration within the calibration range.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
-
MS Conditions (if applicable):
-
Ion Source Temperature: 230 °C
-
Transfer Line Temperature: 280 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-450
-
GC Workflow Diagram
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scielo.br [scielo.br]
- 3. particle.dk [particle.dk]
- 4. wjarr.com [wjarr.com]
- 5. ijrrjournal.com [ijrrjournal.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. an.shimadzu.com [an.shimadzu.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Analysis of Methyl 3-chloro-4-ethoxybenzoate using ¹H and ¹³C NMR Spectroscopy
A Technical Guide for Researchers in Synthetic Chemistry and Drug Development
In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural elucidation of novel and existing molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, stands as a cornerstone analytical technique for this purpose. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of Methyl 3-chloro-4-ethoxybenzoate, a substituted aromatic compound of interest in organic synthesis. To illuminate the influence of its substituents on the spectral features, a comparative analysis is drawn against two closely related analogues: Methyl 3-chlorobenzoate and Methyl 4-ethoxybenzoate.
Understanding Substituent Effects in NMR Spectroscopy
The chemical shifts observed in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. Electron-withdrawing groups, such as the chloro and carboxyl groups, tend to deshield nearby protons and carbons, causing their signals to appear at higher chemical shifts (downfield). Conversely, electron-donating groups, like the ethoxy group, shield adjacent nuclei, shifting their signals to lower chemical shifts (upfield). The interplay of these effects in this compound provides a valuable case study for understanding structure-spectra correlations.
Comparative ¹H NMR Analysis
The ¹H NMR spectrum of an aromatic compound is characterized by the chemical shifts, multiplicities (splitting patterns), and coupling constants (J-values) of the protons on the benzene ring. By comparing the spectra of our target molecule with its analogues, we can dissect the individual and combined effects of the chloro, ethoxy, and methyl ester groups.
Table 1: Comparison of ¹H NMR Spectral Data (Predicted for Target Compound)
| Compound | Aromatic Protons (ppm) | Multiplicity & Coupling Constants (Hz) | Methoxy Protons (ppm) | Ethoxy Protons (ppm) |
| This compound (Predicted) | H-2: ~7.9, H-5: ~7.0, H-6: ~7.8 | d, J ≈ 2; d, J ≈ 8.5; dd, J ≈ 8.5, 2 | ~3.9 (s) | ~1.4 (t, J ≈ 7), ~4.1 (q, J ≈ 7) |
| Methyl 3-chlorobenzoate [1] | H-2: 7.97, H-4: 7.48-7.45, H-5: 7.38-7.30, H-6: 7.90 | s; m; m; d, J = 7.6 | 3.89 (s) | - |
| Methyl 4-ethoxybenzoate | H-2, H-6: ~7.9, H-3, H-5: ~6.9 | d, J ≈ 8.8; d, J ≈ 8.8 | ~3.85 (s) | ~1.4 (t, J ≈ 7), ~4.1 (q, J ≈ 7) |
Note: Predicted values for this compound are based on established substituent effects and data from analogous compounds.
In Methyl 3-chlorobenzoate, the aromatic region shows a complex pattern due to the meta-substitution.[1] The proton ortho to the ester group (H-2) is the most downfield. For Methyl 4-ethoxybenzoate, the spectrum simplifies due to symmetry, with two distinct doublets for the aromatic protons.
For our target compound, this compound, we predict three distinct signals in the aromatic region. The proton at the 2-position (H-2), being ortho to the electron-withdrawing ester group and meta to the chloro group, is expected to be the most deshielded. The proton at the 6-position (H-6) will also be downfield due to its position ortho to the ester group. The proton at the 5-position (H-5), being ortho to the electron-donating ethoxy group, will be the most shielded and appear furthest upfield. The ethoxy and methoxy protons will exhibit their characteristic triplet and quartet, and a singlet, respectively.
Comparative ¹³C NMR Analysis
The ¹³C NMR spectrum provides information about the carbon framework of a molecule. The chemical shifts of the carbon atoms in the benzene ring are particularly informative regarding the electronic effects of the substituents.
Table 2: Comparison of ¹³C NMR Spectral Data (Predicted for Target Compound)
| Compound | Carbonyl Carbon (ppm) | Aromatic Carbons (ppm) | Methoxy Carbon (ppm) | Ethoxy Carbons (ppm) |
| This compound (Predicted) | ~166 | ~112, 122, 125, 130, 132, 158 | ~52 | ~15, 64 |
| Methyl 3-chlorobenzoate [1] | 165.7 | 127.6, 129.6, 131.8, 132.8, 134.3 | 52.3 | - |
| Methyl 4-ethoxybenzoate | ~167 | ~114, 123, 131, 163 | ~52 | ~15, 64 |
Note: Predicted values for this compound are based on established substituent effects and data from analogous compounds.
In Methyl 3-chlorobenzoate, the carbon bearing the chlorine atom (C-3) and the carbon attached to the ester group (C-1) are significantly downfield.[1] In Methyl 4-ethoxybenzoate, the carbon attached to the ethoxy group (C-4) is highly shielded due to the electron-donating nature of the oxygen.
For this compound, we anticipate six distinct signals for the aromatic carbons. The carbon bearing the ethoxy group (C-4) will be the most upfield among the substituted carbons. The carbon with the chlorine atom (C-3) will be deshielded. The carbon attached to the ester group (C-1) will also be downfield. The chemical shifts of the remaining aromatic carbons will be influenced by the combined inductive and resonance effects of all three substituents.
Experimental Protocols
Sample Preparation for NMR Analysis
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
-
Sample Weighing: Accurately weigh approximately 10-20 mg of the solid sample.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
-
Homogenization: Gently vortex or invert the NMR tube to ensure the solution is homogeneous.
-
Filtering (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool into a clean NMR tube.
NMR Data Acquisition
The following is a general workflow for acquiring ¹H and ¹³C NMR spectra.
Caption: General workflow for NMR data acquisition and analysis.
Visualizing Molecular Structure and Key NMR Correlations
The following diagram illustrates the molecular structure of this compound with numbering for NMR assignment.
Caption: Molecular structure of this compound.
Conclusion
The detailed analysis of the ¹H and ¹³C NMR spectra of this compound, in conjunction with a comparative study against its structural analogues, provides a clear and instructive example of how substituent effects govern NMR chemical shifts. While experimental data for the target compound was not directly available, the principles of NMR spectroscopy allow for a robust prediction of its spectral features. This guide serves as a valuable resource for researchers in the field, enabling a deeper understanding of NMR spectral interpretation and its application in the structural elucidation of complex organic molecules.
References
-
The Royal Society of Chemistry. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Retrieved from [Link]
Sources
Unveiling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 3-chloro-4-ethoxybenzoate
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel chemical entities is a cornerstone of robust research and development. Methyl 3-chloro-4-ethoxybenzoate, a substituted aromatic ester, represents a class of molecules whose detailed characterization is paramount. Mass spectrometry stands as a definitive analytical technique for this purpose, offering profound insights into molecular structure through the analysis of fragmentation patterns.
This guide provides an in-depth, comparative analysis of the expected mass spectrometry fragmentation patterns of this compound under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. As a Senior Application Scientist, the forthcoming discussion is grounded in established fragmentation mechanisms, supported by data from analogous structures, to provide a predictive and practical framework for researchers in the field.
The Rationale of Fragmentation: A Tale of Two Ionization Techniques
The fragmentation of an organic molecule in a mass spectrometer is not a random event; it is a predictable cascade of bond cleavages governed by the principles of ion stability. The choice of ionization technique fundamentally dictates the initial energy imparted to the molecule and, consequently, the extent and nature of its fragmentation.
-
Electron Ionization (EI): A "hard" ionization technique that bombards the molecule with high-energy electrons (typically 70 eV). This process induces significant fragmentation, providing a rich, fingerprint-like spectrum that is invaluable for structural confirmation and library matching. Aromatic compounds, due to their stable ring systems, often yield a discernible molecular ion peak.[1][2][3]
-
Electrospray Ionization (ESI): A "soft" ionization technique that generates ions from a solution. It imparts less energy to the analyte, typically resulting in a prominent pseudomolecular ion (e.g., [M+H]⁺ or [M+Na]⁺) with minimal fragmentation.[4][5] To induce fragmentation for structural analysis, tandem mass spectrometry (MS/MS) is employed, where the precursor ion is isolated and subjected to collision-induced dissociation (CID).
Electron Ionization (EI-MS): A Hard Fragmentation Approach
Under EI conditions, this compound (Molecular Weight: 214.65 g/mol for the most abundant isotopes) is expected to produce a complex mass spectrum. The aromatic nature of the compound suggests that the molecular ion peak ([M]⁺˙ at m/z 214/216 due to the chlorine isotopes) will be observable.[1][2]
Key Predicted Fragmentation Pathways under EI:
-
Alpha-Cleavage at the Ester Group: The most favorable initial fragmentation for aromatic esters is often the cleavage of the bond alpha to the carbonyl group.[1][6] This results in the loss of the methoxy radical (•OCH₃), leading to the formation of a highly stable acylium ion.
-
Cleavage of the Ethoxy Group: The ethoxy substituent on the aromatic ring can undergo fragmentation through the loss of an ethyl radical (•C₂H₅) or, more commonly, through a rearrangement reaction involving the loss of a neutral ethene molecule (C₂H₄). This latter process is a characteristic fragmentation for ethoxy-substituted aromatic compounds.[7][8]
-
Loss of the Ester Group: Subsequent fragmentation can involve the loss of the entire carbomethoxy group (•COOCH₃).
-
Chlorine Isotope Pattern: The presence of a chlorine atom will result in a characteristic M/M+2 isotopic pattern with an approximate ratio of 3:1 for all chlorine-containing fragments.
Tabulated Summary of Predicted EI-MS Fragments:
| m/z (for ³⁵Cl) | Proposed Fragment Structure | Fragmentation Pathway | Significance |
| 214 | [C₁₀H₁₁³⁵ClO₂]⁺˙ | Molecular Ion | Confirms molecular weight. |
| 183 | [C₈H₆³⁵ClO₂]⁺ | Loss of •OCH₃ | Highly probable, potentially the base peak due to acylium ion stability. |
| 186 | [C₈H₇³⁵ClO]⁺˙ | Loss of C₂H₄ from the ethoxy group | Characteristic of ethoxy aromatic compounds. |
| 171 | [C₇H₄³⁵ClO]⁺ | Loss of •OCH₃ and C₂H₄ | Combination of primary fragmentations. |
| 155 | [C₉H₁₀³⁵ClO]⁺ | Loss of •CH₃ from the ester | A less common but possible fragmentation. |
| 139 | [C₇H₄³⁵ClO]⁺ | Loss of CO from the m/z 183 ion | Further fragmentation of the acylium ion. |
Visualizing EI Fragmentation:
Caption: Predicted ESI-MS/MS fragmentation pathway of protonated this compound.
Comparative Analysis: EI-MS vs. ESI-MS/MS
| Feature | Electron Ionization (EI-MS) | Electrospray Ionization (ESI-MS/MS) |
| Ionization Energy | High (Hard Ionization) | Low (Soft Ionization) |
| Molecular Ion | [M]⁺˙, often of moderate to low intensity | [M+H]⁺ or [M+Na]⁺, typically the base peak |
| Fragmentation | Extensive, radical-driven | Controlled, neutral losses |
| Primary Use Case | Structural confirmation, library searching | Analysis of complex mixtures, quantification, targeted fragmentation |
| Key Fragments | Acylium ions, radical cations | Even-electron product ions from neutral losses |
The choice between EI and ESI-MS is dictated by the analytical objective. For unambiguous identification and comparison with spectral libraries, GC-EI-MS is the gold standard. For the analysis of complex mixtures, such as in drug metabolism studies or environmental screening, the selectivity and sensitivity of LC-ESI-MS/MS are unparalleled.
Experimental Protocols
Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Injector: Split/splitless, 250 °C.
-
Column: A non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or equivalent).
-
Oven Program: 50 °C for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)
-
Sample Preparation: Prepare a 1 µg/mL solution of this compound in a mixture of water and acetonitrile (50:50 v/v) with 0.1% formic acid.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
MS/MS Conditions:
-
Ion Source: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Precursor Ion Selection: Isolate m/z 215.
-
Collision Gas: Argon.
-
Collision Energy: Optimize between 10-30 eV to observe the desired product ions.
-
Conclusion
The mass spectrometric fragmentation of this compound provides a rich tapestry of structural information. Electron Ionization is predicted to yield a detailed fingerprint through characteristic alpha-cleavages and rearrangements, while Electrospray Ionization followed by tandem MS will offer targeted structural insights through specific neutral losses. By understanding these distinct fragmentation pathways, researchers can confidently identify and characterize this molecule and its analogs, a critical step in the rigorous progression of scientific discovery and development.
References
-
Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters. Retrieved from [Link]
-
McLafferty, F. W., & Gohlke, R. S. (1959). Mass Spectrometric Analysis. Aromatic Acids and Esters. Analytical Chemistry, 31(12), 2076-2082. [Link]
-
CHEM 203. (2021, January 10). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. [Link]
-
Sheng, H., et al. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 29(5), 955-964. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Clark, C. R., & Abiedalla, Y. (2025). Comparison of Electron Ionization Fragmentation Pathways for Regioisomeric Ethoxy and Methoxymethyl Substituted Benzoate Esters. Rapid Communications in Mass Spectrometry. [Link]
-
NIST. (n.d.). Methyl 4-ethoxybenzoate. NIST WebBook. [Link]
-
ResearchGate. (n.d.). EI mass spectra for the regioisomeric methyl ethoxybenzoates. [Link]
-
Gu, M., et al. (2017). Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na]+ ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 31(3), 245-252. [Link]
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A Comparative Guide to the Infrared Spectroscopy of Methyl 3-chloro-4-ethoxybenzoate and its Analogs
For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's structural characteristics is paramount. Infrared (IR) spectroscopy serves as a cornerstone technique for elucidating the functional groups within a compound, thereby offering critical insights into its chemical identity and purity. This guide provides an in-depth analysis of the infrared spectrum of Methyl 3-chloro-4-ethoxybenzoate, a substituted aromatic ester of significant interest in medicinal chemistry and materials science.
In the absence of a publicly available experimental spectrum for this compound, this guide will leverage a comparative approach. We will dissect the expected infrared absorption patterns of the target molecule by meticulously examining the experimentally obtained spectra of two closely related analogs: Methyl 3-chlorobenzoate and Ethyl 4-ethoxybenzoate . This comparative analysis will not only allow for a robust prediction of the key spectral features of this compound but will also highlight the distinct influence of each substituent on the overall infrared spectrum.
Deciphering the Molecular Architecture: Key Functional Groups
This compound possesses a unique combination of functional groups, each contributing characteristic absorption bands to its infrared spectrum. A thorough analysis of these groups is essential for a comprehensive spectral interpretation.
The primary functional groups are:
-
Aromatic Ester: This group is characterized by a strong carbonyl (C=O) stretching vibration and two distinct C-O stretching bands. The position of the carbonyl absorption is sensitive to the electronic effects of the substituents on the aromatic ring.
-
Aryl Ether: The ethoxy group (-OCH2CH3) attached to the benzene ring will exhibit characteristic C-O-C stretching vibrations.
-
Chloroarene: The carbon-chlorine (C-Cl) bond will have a characteristic stretching vibration in the fingerprint region of the spectrum.
-
Substituted Benzene Ring: The aromatic ring itself gives rise to several characteristic absorptions, including C-H stretching and out-of-plane bending vibrations, the latter of which are indicative of the substitution pattern.
Comparative Spectral Analysis: Unveiling Substituent Effects
To predict the infrared spectrum of this compound, we will analyze the spectra of our chosen analogs.
Methyl 3-chlorobenzoate allows for the isolated examination of the effects of the chloro and methyl ester groups on the aromatic ring. Key absorptions for this molecule will guide our understanding of the C=O stretch in a chlorinated environment and the C-Cl stretch.
Ethyl 4-ethoxybenzoate provides insight into the influence of the ethoxy group and the ester functionality in the absence of the chlorine atom. The characteristic absorptions of the aryl ether and the ester group in this less electronically withdrawn system will serve as a valuable baseline.
The following table summarizes the expected and observed infrared absorption frequencies for the key functional groups in this compound and its analogs.
| Functional Group | Vibration Type | Methyl 3-chlorobenzoate (Observed, cm⁻¹) | Ethyl 4-ethoxybenzoate (Observed, cm⁻¹) | This compound (Predicted, cm⁻¹) | Expected Intensity |
| Aromatic C-H | Stretch | ~3100-3000 | ~3100-3000 | ~3100-3000 | Medium to Weak |
| Aliphatic C-H | Stretch | - | ~2980-2850 | ~2980-2850 | Medium |
| Ester C=O | Stretch | ~1725 | ~1715 | ~1720-1725 | Strong |
| Aromatic C=C | Stretch | ~1600, ~1580, ~1470 | ~1610, ~1580, ~1510 | ~1600, ~1570, ~1480 | Medium to Weak |
| Aryl Ether C-O-C | Asymmetric Stretch | - | ~1250 | ~1255 | Strong |
| Ester C-O | Stretch | ~1290, ~1120 | ~1270, ~1100 | ~1280, ~1110 | Strong |
| Aryl Ether C-O-C | Symmetric Stretch | - | ~1040 | ~1045 | Medium |
| C-Cl | Stretch | ~800-600 | - | ~800-600 | Medium to Strong |
| Aromatic C-H | Out-of-plane Bend | ~900-690 | ~845 | ~850-800 | Strong |
Causality Behind Spectral Shifts:
The conjugation of the ester's carbonyl group with the aromatic ring lowers its stretching frequency from that of a typical saturated ester (around 1735 cm⁻¹).[1][2] In Methyl 3-chlorobenzoate, the electron-withdrawing nature of the chlorine atom at the meta position is expected to slightly increase the C=O stretching frequency compared to an unsubstituted aromatic ester. Conversely, the electron-donating ethoxy group at the para position in Ethyl 4-ethoxybenzoate will slightly decrease the C=O frequency.[3] For this compound, the opposing electronic effects of the chloro and ethoxy groups are predicted to result in a C=O stretch that is intermediate between the two analogs.
The aryl ether C-O-C asymmetric stretch is typically a strong band found around 1250 cm⁻¹.[4][5] The two C-O stretching bands of the aromatic ester are also prominent, with the higher frequency band attributed to the C-O stretch adjacent to the carbonyl group and the lower frequency band to the O-CH3 stretch.[6] The C-Cl stretching vibration of a chloroarene is typically found in the 800-600 cm⁻¹ region.[7]
Experimental Protocol: Acquiring High-Quality ATR-FTIR Spectra
Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy is the recommended technique for obtaining the infrared spectrum of solid samples like this compound and its analogs due to its minimal sample preparation and high reproducibility.[8]
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
Background Spectrum Acquisition:
-
Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
-
Record a background spectrum. This will be automatically subtracted from the sample spectrum to remove any contributions from the crystal and the atmosphere.
-
-
Sample Preparation and Loading:
-
Place a small amount of the solid sample (a few milligrams is sufficient) directly onto the center of the ATR crystal.
-
Apply consistent pressure using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal surface. Inconsistent pressure can lead to variations in peak intensities.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.
-
-
Data Processing and Analysis:
-
The resulting spectrum will be displayed in terms of transmittance or absorbance.
-
Use the spectrometer's software to identify and label the key absorption bands.
-
Compare the obtained spectrum with the reference spectra of the analogs and the predicted absorptions for this compound.
-
Workflow for Spectral Interpretation and Comparison
The following diagram illustrates the logical workflow for interpreting the infrared spectrum of this compound through comparison with its analogs.
Caption: Workflow for the comparative analysis of the infrared spectrum.
Conclusion
This guide provides a comprehensive framework for understanding and interpreting the infrared spectrum of this compound. By employing a comparative analysis with the spectra of Methyl 3-chlorobenzoate and Ethyl 4-ethoxybenzoate, researchers can confidently predict and identify the key absorption bands corresponding to the ester, aryl ether, and chloroarene functional groups. The provided experimental protocol for ATR-FTIR spectroscopy ensures the acquisition of high-quality, reproducible data. This detailed approach to spectral interpretation is an invaluable tool for the structural elucidation and quality control of this and other similarly substituted aromatic compounds in a research and development setting.
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A Comparative Guide to the Reactivity of Methyl 3-chloro-4-ethoxybenzoate and its Bromo Analog for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the selection of starting materials is a critical decision that profoundly influences the efficiency, cost, and environmental impact of a synthetic route. Aryl halides, in particular, are foundational building blocks, and the choice between a chloro or bromo substituent can have significant downstream consequences. This guide provides an in-depth comparison of the reactivity of Methyl 3-chloro-4-ethoxybenzoate and its bromo analog, Methyl 3-bromo-4-ethoxybenzoate. By synthesizing established chemical principles with experimental insights from analogous systems, we aim to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.
Executive Summary: Key Reactivity Differences
| Feature | This compound | Methyl 3-bromo-4-ethoxybenzoate |
| General Reactivity | Generally less reactive | Generally more reactive |
| Cost | Typically lower | Typically higher |
| C-X Bond Strength | Stronger C-Cl bond | Weaker C-Br bond |
| Cross-Coupling Reactions | Requires more forcing conditions | Reacts under milder conditions |
| Nucleophilic Aromatic Substitution | Reactivity is mechanism-dependent | Reactivity is mechanism-dependent |
| Reductive Dehalogenation | More challenging to reduce | More readily reduced |
Theoretical Underpinnings of Reactivity
The divergent reactivity of these two analogs stems primarily from the inherent differences between the carbon-chlorine (C-Cl) and carbon-bromine (C-Br) bonds. The C-Cl bond is stronger and less polarizable than the C-Br bond. This fundamental disparity dictates the energy barrier for key mechanistic steps in many reactions, most notably the oxidative addition step in palladium-catalyzed cross-coupling reactions.
Comparative Reactivity in Key Synthetic Transformations
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are cornerstones of modern organic synthesis for C-C and C-N bond formation, respectively. In these reactions, the general reactivity trend for aryl halides is I > Br > OTf > Cl.[1]
The Suzuki-Miyaura reaction is a versatile method for creating biaryl structures. The catalytic cycle typically begins with the oxidative addition of the aryl halide to a Pd(0) complex. This step is often rate-limiting, and its facility is directly related to the C-X bond strength.
For Methyl 3-bromo-4-ethoxybenzoate, the weaker C-Br bond allows for oxidative addition to occur under relatively mild conditions. In contrast, the stronger C-Cl bond of this compound necessitates more forcing conditions, such as higher temperatures, more electron-rich and sterically demanding phosphine ligands, and potentially higher catalyst loadings to achieve comparable reaction rates and yields.[2][3] While aryl chlorides are often more cost-effective and readily available, the development of catalyst systems capable of activating them has been a significant area of research.[3]
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination relies on the oxidative addition of the aryl halide to a palladium catalyst. Consequently, aryl bromides are generally more reactive than aryl chlorides in these reactions.[4][5] Achieving efficient coupling of aryl chlorides often requires specialized ligands that promote the challenging oxidative addition step.[6] For the synthesis of arylamines from our subject compounds, one would expect Methyl 3-bromo-4-ethoxybenzoate to react under milder conditions with a broader range of amines compared to its chloro counterpart.
Nucleophilic Aromatic Substitution (SNAAr)
Nucleophilic aromatic substitution (SNAr) is a powerful tool for the synthesis of substituted aromatics, particularly when the ring is activated by electron-withdrawing groups.[7][8] The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[9][10]
The reactivity order of halogens in SNAr reactions is often F > Cl > Br > I. This counterintuitive trend is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen that can stabilize the developing negative charge through its inductive effect.[10] However, the presence and position of electron-withdrawing groups are paramount for activating the aromatic ring towards nucleophilic attack.[9] For both this compound and its bromo analog, the ester group provides some electron-withdrawing character, but it is not as strongly activating as a nitro group, for example. Therefore, forcing conditions would likely be required for SNAr reactions with either substrate. The chloro analog may exhibit slightly higher reactivity than the bromo analog in this specific reaction type, provided the reaction proceeds via the addition-elimination pathway.
Reductive Dehalogenation
Reductive dehalogenation, the removal of a halogen atom and its replacement with hydrogen, is a useful transformation in organic synthesis. This can be achieved through various methods, including catalytic hydrogenation. In this context, the reactivity of aryl halides mirrors that seen in cross-coupling reactions, with the ease of reduction following the order I > Br > Cl.[11][12] The weaker C-Br bond is more susceptible to cleavage under reductive conditions than the C-Cl bond. Consequently, Methyl 3-bromo-4-ethoxybenzoate can be dehalogenated under milder conditions, often with lower catalyst loadings and shorter reaction times, compared to its chloro analog.[13][14] This differential reactivity can be exploited for selective dehalogenation in polyhalogenated systems.
Experimental Protocols: Representative Procedures
The following protocols are generalized procedures adapted from the literature for analogous substrates. Researchers should optimize these conditions for this compound and its bromo analog.
Protocol 1: Suzuki-Miyaura Coupling
-
To a reaction vessel, add the aryl halide (1.0 equiv.), boronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Add a suitable solvent system (e.g., toluene/ethanol/water).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS. Note: For this compound, a more active catalyst system (e.g., Pd(OAc)₂ with a specialized phosphine ligand like SPhos or XPhos) and higher temperatures may be necessary.[15]
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 equiv.), amine (1.2 equiv.), palladium precatalyst (e.g., [Pd(allyl)Cl]₂, 1-2 mol%), phosphine ligand (e.g., t-BuXPhos, 2-4 mol%), and a strong base (e.g., NaOt-Bu, 1.4 equiv.) in a reaction vessel.
-
Add a dry, deoxygenated solvent (e.g., toluene or dioxane).
-
Seal the vessel and heat to the required temperature (typically 80-120 °C). Note: The reaction with this compound will likely require higher temperatures and a more robust catalyst system compared to the bromo analog.[16]
-
Monitor the reaction progress.
-
After completion, cool the mixture, dilute with a suitable organic solvent, and quench with water.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
Conclusion
The choice between this compound and its bromo analog is a nuanced decision that depends on the specific chemical transformation being considered. For palladium-catalyzed cross-coupling and reductive dehalogenation reactions, the bromo analog offers the advantage of higher reactivity, allowing for milder reaction conditions. Conversely, the chloro analog is typically more cost-effective, and with the advent of highly active catalyst systems, its utility has expanded significantly. In the case of nucleophilic aromatic substitution, the chloro analog may exhibit slightly enhanced reactivity. By understanding these fundamental differences, researchers can strategically select the optimal starting material to streamline their synthetic routes, improve efficiency, and achieve their target molecules with greater success.
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Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, (2), 217-220. [Link]
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Ramanathan, A., & Jimenez, L. S. (2010). Reductive dehalogenation of aryl bromides and chlorides and their use as aryl blocking groups. Research With Rutgers. [Link]
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Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr. wenxuecity.com. [Link]
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Leadbeater, N. E., & Marco, M. (2002). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters, 4(17), 2973–2976. [Link]
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NUCLEOPHILIC AROMATIC SUBSTITUTION. NCRD's Sterling Institute of Pharmacy. [Link]
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Everson, D. A., & Weix, D. J. (2012). Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides. Journal of the American Chemical Society, 134(13), 5900–5905. [Link]
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Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. [Link]
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Dreher, S. D., et al. (2008). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 73(8), 3205–3212. [Link]
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Scope and Limitations of Pd 2 (dba) 3 /P( i -BuNCH 2 CH 2 ) 3 N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. ResearchGate. [Link]
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A Senior Application Scientist's Guide to the Purity Validation of Methyl 3-chloro-4-ethoxybenzoate by High-Performance Liquid Chromatography (HPLC)
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the purity of an intermediate compound like Methyl 3-chloro-4-ethoxybenzoate is not merely a quality metric; it is the foundation upon which the safety, efficacy, and reproducibility of the final product are built. Ensuring the precise and accurate quantification of this compound, free from process impurities and degradation products, is paramount.
This guide provides an in-depth, experience-driven comparison of analytical methodologies and presents a comprehensive, self-validating framework for the purity determination of this compound using High-Performance Liquid Chromatography (HPLC). The protocols and principles outlined herein are grounded in the authoritative standards of the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline on the Validation of Analytical Procedures.[1][2][3][4]
Chapter 1: Selecting the Optimal Analytical Technique
The choice of an analytical technique for purity assessment is a critical decision dictated by the physicochemical properties of the analyte and the specific requirements of the analysis. For a small organic molecule like this compound, several high-caliber techniques are available.
High-Performance Liquid Chromatography (HPLC) emerges as the preeminent choice for this application.[1] Its suitability stems from the compound's aromatic structure, which contains a chromophore, making it readily detectable by UV-Vis spectrophotometry. Reversed-phase HPLC, in particular, is exceptionally well-suited for separating non-polar to moderately polar compounds from their impurities.[5][6][7]
Comparative Analysis of Purity Assessment Techniques:
| Technique | Principle | Advantages for this compound | Limitations |
| HPLC-UV | Differential partitioning between a liquid mobile phase and a solid stationary phase. | High resolution and sensitivity; quantitative accuracy; non-destructive; suitable for non-volatile and thermally labile compounds.[8] | Requires reference standards; can be more time-consuming than other methods. |
| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Excellent for volatile and thermally stable compounds; high separation efficiency.[8][9] | Requires derivatization for non-volatile impurities; risk of thermal degradation of the analyte. |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei. | A primary ratio method that does not require an identical reference standard; provides structural information; highly accurate.[10][11] | Lower sensitivity compared to HPLC; requires highly pure internal standards; higher equipment cost.[10] |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material. | Rapid, simple, and low-cost screening tool. | Primarily qualitative or semi-quantitative; lower resolution and sensitivity. |
Rationale for Selecting HPLC:
HPLC is selected for its superior balance of specificity, sensitivity, and quantitative accuracy for a compound of this nature. It provides the robustness required for routine quality control and the specificity needed to resolve the parent compound from closely related impurities and potential degradants, a critical requirement for stability-indicating methods.[12][13]
Chapter 2: A Validated HPLC Method for Purity Determination
This section details a proposed, robust reversed-phase HPLC (RP-HPLC) method and the subsequent validation protocol. The causality behind each parameter selection is explained to provide a clear, logical framework.
Proposed Chromatographic Conditions
The goal is to achieve a sharp, symmetrical peak for this compound, well-resolved from any other components.
| Parameter | Condition | Justification |
| Column | C18, 150 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic interaction for retaining and separating aromatic esters.[6][7] |
| Mobile Phase | Acetonitrile:Water (65:35 v/v) | Acetonitrile is a common organic modifier providing good peak shape and elution strength for this type of analyte. The ratio is optimized for an ideal retention time.[14] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring efficient separation without excessive pressure. |
| Detection | UV at 258 nm | Aromatic esters typically exhibit strong absorbance in this region. The specific wavelength should be determined by analyzing the UV spectrum of a pure standard. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times and peak shapes. |
| Injection Volume | 10 µL | A small injection volume minimizes potential peak broadening. |
| Diluent | Mobile Phase | Using the mobile phase as the diluent ensures peak shape integrity and compatibility with the system. |
The Validation Protocol: A Self-Validating System
Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[2] The following steps, based on ICH Q2(R1) guidelines, create a self-validating system where each test confirms the reliability of the others.[1][3][4]
Before any sample analysis, the chromatographic system's readiness must be verified.[15][16][17] This is not a validation parameter itself, but a prerequisite for valid results.[18][19]
Protocol:
-
Prepare a system suitability solution containing this compound and a known, closely eluting impurity.
-
Perform five replicate injections.
-
Calculate the parameters against the established acceptance criteria.
Acceptance Criteria:
| Parameter | Acceptance Criteria |
|---|---|
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| Resolution (Rs) | ≥ 2.0 (between analyte and impurity) |
Chapter 3: Core Validation Parameters & Experimental Workflows
Specificity & Forced Degradation
Expertise & Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13] To prove this, we intentionally stress the sample under various conditions to generate potential degradation products. This forced degradation study is crucial for developing a "stability-indicating" method.[1][12][13][20]
Experimental Protocol (Forced Degradation):
-
Acid Hydrolysis: Dissolve the sample in diluent, add 0.1 M HCl, and heat at 60°C for 4 hours. Neutralize before injection.[20]
-
Base Hydrolysis: Dissolve the sample in diluent, add 0.1 M NaOH, and heat at 60°C for 2 hours. Neutralize before injection.[20]
-
Oxidative Degradation: Dissolve the sample in diluent and add 3% H₂O₂. Keep at room temperature for 24 hours.[20]
-
Thermal Degradation: Expose the solid sample to 80°C for 48 hours.[20]
-
Photolytic Degradation: Expose the sample (solid and in solution) to light providing illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[20]
-
Analyze all stressed samples, along with an unstressed control, by HPLC.
Data Interpretation & Acceptance Criteria:
-
The method is specific if the main peak is spectrally pure (confirmed by a photodiode array detector) and well-resolved from all degradation peaks.
-
A target degradation of 5-20% is ideal to ensure that significant degradants are formed without destroying the sample.[20]
Caption: Workflow for the forced degradation study to establish method specificity.
Linearity
Expertise & Causality: Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector's response. This is fundamental for accurate quantification. A minimum of five concentration levels are required by ICH guidelines to prove this relationship statistically.
Experimental Protocol:
-
Prepare a stock solution of the reference standard.
-
Perform serial dilutions to prepare at least five calibration standards covering the expected working range (e.g., 50% to 150% of the target concentration).
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration.
Data Presentation & Acceptance Criteria:
| Parameter | Acceptance Criteria | Example Result |
|---|---|---|
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9998 |
| Y-intercept | Close to zero | 150.3 |
| Residuals | Randomly scattered around zero | Pass |
Accuracy (Trueness)
Expertise & Causality: Accuracy measures the closeness of the test results to the true value. It is typically determined by a recovery study, where a known amount of pure analyte is "spiked" into a blank matrix. This confirms that the method can accurately quantify the analyte without interference.
Experimental Protocol:
-
Prepare samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each level in triplicate (total of 9 determinations).
-
Analyze the samples and calculate the percent recovery.
Data Presentation & Acceptance Criteria:
| Spike Level | Mean Recovery (%) | % RSD |
|---|---|---|
| 80% | 99.8% | 0.45% |
| 100% | 100.5% | 0.31% |
| 120% | 101.1% | 0.52% |
| Acceptance Criteria | 98.0% - 102.0% Recovery | %RSD ≤ 2.0% |
Precision
Expertise & Causality: Precision expresses the random error of the method. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): The agreement between results from the same method, in the same lab, by the same analyst, over a short interval.
-
Intermediate Precision: The agreement between results from the same method within the same lab but on different days, with different analysts, or on different equipment.
Experimental Protocol:
-
Repeatability: Analyze six independent samples of the same homogenous batch at 100% of the target concentration on the same day.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
Calculate the % Relative Standard Deviation (%RSD) for both sets of measurements and an overall %RSD.
Data Presentation & Acceptance Criteria:
| Precision Level | Analyst 1 / Day 1 (% Purity) | Analyst 2 / Day 2 (% Purity) |
|---|---|---|
| Sample 1 | 99.5 | 99.8 |
| Sample 2 | 99.7 | 99.6 |
| Sample 3 | 99.4 | 99.9 |
| Sample 4 | 99.6 | 99.5 |
| Sample 5 | 99.8 | 99.7 |
| Sample 6 | 99.5 | 99.8 |
| Mean | 99.58 | 99.72 |
| % RSD | 0.16% | 0.15% |
| Acceptance Criteria | %RSD ≤ 2.0% | %RSD ≤ 2.0% |
LOD & LOQ
Expertise & Causality:
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantified.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. This is critical for quantifying impurities.
Experimental Protocol (Based on Signal-to-Noise Ratio):
-
Determine the signal-to-noise (S/N) ratio by comparing the analyte signal from samples with known low concentrations to the baseline noise.
-
LOD is typically established at an S/N ratio of 3:1.
-
LOQ is typically established at an S/N ratio of 10:1.
Data Presentation & Acceptance Criteria:
| Parameter | Method | Result |
|---|---|---|
| LOD | S/N Ratio ≈ 3:1 | 0.05 µg/mL |
| LOQ | S/N Ratio ≈ 10:1 | 0.15 µg/mL |
| Precision at LOQ | %RSD of 6 injections | ≤ 10.0% |
Robustness
Expertise & Causality: Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Vary the following parameters one at a time:
-
Mobile Phase Composition (±2% organic)
-
Column Temperature (±5 °C)
-
Flow Rate (±0.1 mL/min)
-
-
Analyze the system suitability solution under each condition.
-
Evaluate the impact on system suitability parameters (e.g., retention time, resolution, tailing factor).
Acceptance Criteria: All system suitability parameters must still pass under the varied conditions.
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A Comprehensive Guide to the Development of Analytical Standards for Methyl 3-chloro-4-ethoxybenzoate
This guide provides an in-depth, technical comparison and procedural walkthrough for the development of analytical standards for Methyl 3-chloro-4-ethoxybenzoate. Designed for researchers, scientists, and professionals in drug development, this document outlines the synthesis, purification, and comprehensive characterization of an in-house primary reference standard. The methodologies are presented with a focus on scientific integrity, explaining the rationale behind experimental choices and ensuring self-validating protocols.
The imperative for a well-characterized analytical standard for a compound like this compound stems from its potential role as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). The purity and identity of such intermediates are critical, as they directly impact the quality, safety, and efficacy of the final drug product. This guide will compare the performance of a rigorously developed in-house standard against theoretical expectations and provide the experimental data to support its qualification.
Synthesis and Purification of this compound
The establishment of a primary reference standard begins with the synthesis of the material with the highest possible purity. A common and efficient route to synthesize this compound is through the esterification of 3-chloro-4-ethoxybenzoic acid.
Synthesis Workflow
The synthesis is a two-step process starting from the commercially available 4-hydroxybenzoic acid. The workflow is designed to introduce the ethoxy and chloro groups, followed by esterification.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis
Step 1: Esterification of 3-chloro-4-ethoxybenzoic acid
-
To a solution of 3-chloro-4-ethoxybenzoic acid (1 equivalent) in methanol (10 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise at 0°C.
-
The reaction mixture is then heated to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the methanol is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield crude this compound.
Purification: Recrystallization
Purification of the crude product is paramount to achieving the high purity required for a reference standard. Recrystallization is an effective method for this purpose. The choice of solvent is critical; an ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures, allowing for the crystallization of the pure compound upon cooling, while impurities remain in the mother liquor[1].
Experimental Protocol: Recrystallization
-
The crude this compound is dissolved in a minimal amount of hot ethanol.
-
The hot solution is filtered to remove any insoluble impurities.
-
The filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to maximize crystal formation.
-
The resulting crystals are collected by vacuum filtration and washed with a small amount of cold ethanol.
-
The purified crystals are dried in a vacuum oven at a temperature below their melting point.
Characterization and Purity Assessment of the In-House Standard
A comprehensive characterization is necessary to confirm the identity and establish the purity of the developed standard. This involves a battery of analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
A stability-indicating HPLC method is essential for determining the purity of the standard and for its analysis in the presence of potential degradation products[2]. A reversed-phase method is generally suitable for this type of aromatic compound[3].
Experimental Protocol: HPLC Method
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 30% B, 5-25 min: 30-80% B, 25-30 min: 80% B, 30-31 min: 80-30% B, 31-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Rationale for Method Development:
-
A C18 column is chosen for its hydrophobicity, which is suitable for retaining the moderately polar analyte.
-
A gradient elution is employed to ensure good resolution of the main peak from any potential impurities with different polarities.
-
Formic acid is added to the mobile phase to improve peak shape by suppressing the ionization of any acidic or basic functional groups.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Identity Confirmation
GC-MS is a powerful technique for identifying and quantifying volatile organic impurities and confirming the molecular weight and fragmentation pattern of the analyte.
Experimental Protocol: GC-MS Method
| Parameter | Condition |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250°C |
| Oven Program | 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 amu |
Expected Fragmentation Pattern: The mass spectrum is expected to show a molecular ion peak at m/z 214/216 (due to the chlorine isotope). Key fragments would likely include the loss of the methoxy group (-OCH3, m/z 183/185) and the ethoxy group (-OC2H5, m/z 169/171), and the cleavage of the ester bond[4][5].
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR are indispensable for the unambiguous structural confirmation of the synthesized compound[6].
Expected NMR Data (in CDCl₃):
-
¹H NMR:
-
Triplet at ~1.4 ppm (3H, -OCH₂CH ₃)
-
Quartet at ~4.1 ppm (2H, -OCH ₂CH₃)
-
Singlet at ~3.9 ppm (3H, -COOCH ₃)
-
Aromatic protons in the range of 6.9-7.9 ppm, showing a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring.
-
-
¹³C NMR:
-
Aliphatic carbons for the ethoxy and methoxy groups (~15, 64, and 52 ppm respectively).
-
Aromatic carbons in the range of 110-160 ppm.
-
Carbonyl carbon of the ester at ~165 ppm.
-
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy provides confirmation of the presence of key functional groups.
Expected IR Absorption Bands:
-
~2980 cm⁻¹ (C-H stretch, aliphatic)
-
~1720 cm⁻¹ (C=O stretch, ester)
-
~1600, 1500 cm⁻¹ (C=C stretch, aromatic)
-
~1250 cm⁻¹ (C-O stretch, ether and ester)
-
~800 cm⁻¹ (C-Cl stretch)
Comparison with Alternative Standards
As of the time of this writing, a commercially available certified reference material for this compound is not readily found. Therefore, the comparison will be made against the theoretical values and the performance of the in-house standard in stability studies.
Purity Comparison
| Analytical Technique | In-House Standard Purity | Theoretical Purity |
| HPLC (Area %) | > 99.8% | 100% |
| GC-MS (Area %) | > 99.8% | 100% |
| Residual Solvents (GC) | < 0.1% | 0% |
| Water Content (Karl Fischer) | < 0.1% | 0% |
The in-house standard demonstrates high purity, meeting the typical requirements for a primary reference standard.
Forced Degradation Studies
To establish the stability-indicating nature of the analytical methods and to understand the degradation pathways, forced degradation studies are crucial[7].
Forced Degradation Workflow:
Caption: Workflow for forced degradation studies.
Expected Degradation Products:
-
Acidic and Alkaline Hydrolysis: The primary degradation product is expected to be 3-chloro-4-ethoxybenzoic acid due to the hydrolysis of the methyl ester[8].
-
Oxidative Degradation: Oxidation may lead to the formation of phenolic impurities or degradation of the ethoxy group.
-
Thermal and Photolytic Degradation: The stability under these conditions will be evaluated, with any significant degradants being characterized.
The developed HPLC method should be able to resolve the parent peak from all major degradation product peaks, thus confirming its stability-indicating capability.
Conclusion
The development of a well-characterized in-house analytical standard for this compound is a critical step in ensuring the quality and consistency of pharmaceutical development processes where this compound is used as an intermediate. The synthesis, purification, and rigorous analytical characterization outlined in this guide provide a robust framework for establishing a primary reference standard. The data presented demonstrates a high degree of purity and a well-elucidated structure. The stability-indicating HPLC method developed is suitable for routine analysis and stability testing. In the absence of a commercially available standard, a thoroughly qualified in-house standard, as described herein, provides the necessary benchmark for quality control.
References
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
-
National Center for Biotechnology Information. (2022). Stability Indicating RP-HPLC and Spectrophotometric Methods for Simultaneous Estimation of Sodium Benzoate and Cefdinir in the Presence of its Degradation Products-Application to Blank Subtraction Method. PubMed. [Link]
-
National Center for Biotechnology Information. (2022). Stability Indicating RP-HPLC and Spectrophotometric Methods for Simultaneous Estimation of Sodium Benzoate and Cefdinir in the Presence of its Degradation Products-Application to Blank Subtraction Method. PubMed. [Link]
-
ResearchGate. (n.d.). Stability Indicating RP-HPLC and Spectrophotometric Methods for Simultaneous Estimation of Sodium Benzoate and Cefdinir in the Presence of its Degradation Products-Application to Blank Subtraction Method. [Link]
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Organic Syntheses. (n.d.). Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. [Link]
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Amerigo Scientific. (n.d.). Methyl 3-[2-(4-Chloro-2-iodophenoxy)ethyl]benzoate. [Link]
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RSC Publishing. (n.d.). Supporting Information. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Chromatography Today. (n.d.). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]
-
Semantic Scholar. (n.d.). Stability Indicating RP-HPLC and Spectrophotometric Methods for Simultaneous Estimation of Sodium Benzoate and Cefdinir in the Presence of its Degradation Products-Application to Blank Subtraction Method. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
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ResearchGate. (n.d.). CI‐MS spectra of the four 4‐alkoxybenzoate esters (GC–MS system 2). [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). CN105384620A - 3-chloro methyl benzoic acid synthetic method.
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U.S. Patent. (n.d.). LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with. [Link]
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ResearchGate. (n.d.). GC–MS separation of the regioisomeric methyl ethoxybenzoates (A) and.... [Link]
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AOBChem USA. (n.d.). Methyl 3-chloro-2-methoxy-4-methylbenzoate. [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). [Link]
- Google Patents. (n.d.). CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.
-
National Center for Biotechnology Information. (n.d.). Methyl 4-ethoxybenzoate. [Link]
-
ResearchGate. (n.d.). (PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
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MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes. [Link]
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University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. [Link]
-
Universidade de Lisboa. (2012). Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. [Link]
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"comparative study of different synthetic methods for Methyl 3-chloro-4-ethoxybenzoate"
A Comparative Guide to the Synthetic Methods for Methyl 3-chloro-4-ethoxybenzoate
Introduction
This compound is a key substituted benzoate ester that serves as a valuable building block in the synthesis of complex organic molecules. Its specific substitution pattern—a chloro group at position 3 and an ethoxy group at position 4—makes it an important intermediate in the development of pharmaceuticals and agrochemicals. For researchers and process chemists, selecting the optimal synthetic route is critical for achieving high yields, purity, and cost-effectiveness. This guide provides an in-depth comparative analysis of the two most direct and practical synthetic strategies for preparing this compound, supported by mechanistic insights and detailed experimental protocols.
Overview of Primary Synthetic Strategies
The synthesis of this compound can be approached from two primary convergent pathways, differing in the sequence of the final key transformations: esterification and etherification.
-
Route A: Fischer Esterification. This classic approach involves the acid-catalyzed esterification of the parent carboxylic acid, 3-chloro-4-ethoxybenzoic acid, with methanol.
-
Route B: Williamson Ether Synthesis. This alternative strategy involves the etherification of the phenolic hydroxyl group of Methyl 3-chloro-4-hydroxybenzoate with an appropriate ethylating agent.
Each route presents distinct advantages and challenges related to starting material availability, reaction conditions, and scalability. The choice between them depends heavily on the specific objectives of the synthesis, such as laboratory-scale expediency versus industrial-scale efficiency.
Route A: Fischer Esterification of 3-chloro-4-ethoxybenzoic acid
This method follows one of the most fundamental reactions in organic chemistry, the Fischer-Speier esterification.[1] It is a direct, one-step conversion of a carboxylic acid to its corresponding methyl ester.
Reaction Scheme & Mechanism
The reaction involves heating 3-chloro-4-ethoxybenzoic acid with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[1]
Caption: Route A - Fischer Esterification Workflow.
Causality Behind Experimental Choices:
-
Acid Catalyst: The carboxylic acid is not electrophilic enough to be attacked by the weakly nucleophilic alcohol. The acid catalyst protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon and activating it for nucleophilic attack by methanol.[2]
-
Excess Methanol: Fischer esterification is an equilibrium-limited process.[1] Using methanol as the solvent (a large excess) shifts the equilibrium toward the product side, in accordance with Le Châtelier's principle, thereby maximizing the yield.
-
Heating: The reaction is typically performed under reflux to increase the reaction rate.
Route B: Williamson Ether Synthesis from Methyl 3-chloro-4-hydroxybenzoate
This route builds the target molecule by forming the ether linkage in the final step. It relies on the Williamson ether synthesis, a robust and widely used method for preparing ethers.
Reaction Scheme & Mechanism
The synthesis begins with the deprotonation of the phenolic hydroxyl group of Methyl 3-chloro-4-hydroxybenzoate using a suitable base to form a potent nucleophile, the phenoxide ion. This is followed by an Sₙ2 reaction with an ethyl halide (e.g., ethyl iodide or ethyl bromide) to yield the final product.
Caption: Route B - Williamson Ether Synthesis Workflow.
Causality Behind Experimental Choices:
-
Base Selection: A moderately weak base like potassium carbonate (K₂CO₃) is often sufficient and practical. It is strong enough to deprotonate the acidic phenol (pKa ≈ 10) but not strong enough to promote side reactions like ester hydrolysis.[3] Stronger bases like sodium hydride (NaH) can be used but require anhydrous conditions.
-
Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetone is ideal. These solvents effectively solvate the cation of the base (e.g., K⁺) while leaving the phenoxide anion relatively free and highly nucleophilic, thus accelerating the Sₙ2 reaction.[3]
-
Ethylating Agent: Ethyl iodide is more reactive than ethyl bromide due to iodide being a better leaving group, leading to faster reaction times or lower required temperatures. However, ethyl bromide is less expensive and often suitable with a slight adjustment in reaction conditions.
Comparative Analysis
The selection of a synthetic route is a multi-faceted decision. The following table provides a side-by-side comparison of the two methods.
| Feature | Route A: Fischer Esterification | Route B: Williamson Ether Synthesis |
| Starting Material | 3-chloro-4-ethoxybenzoic acid | Methyl 3-chloro-4-hydroxybenzoate[4][5] |
| Key Transformation | Carboxylic Acid → Ester | Phenol → Ether |
| Reversibility | Reversible, equilibrium-driven | Essentially irreversible |
| Typical Yields | Moderate to high (60-90%), dependent on water removal/excess alcohol. | Generally high to excellent (>90%).[3] |
| Reaction Conditions | Acidic (H₂SO₄), reflux temperature.[1] | Basic (K₂CO₃), mild to moderate heat (e.g., 70°C).[3] |
| Byproducts | Water | Halide salt (e.g., KI, KBr) and potentially unreacted starting materials. |
| Purification | Neutralization, extraction, followed by distillation or recrystallization. | Simple aqueous workup/extraction to remove salt, followed by recrystallization. |
| Safety & Handling | Requires handling of concentrated strong acids. | Requires handling of flammable organic solvents and alkylating agents. |
| Scalability & Cost | Very high scalability, uses inexpensive bulk reagents (methanol, H₂SO₄). | Highly scalable; cost may be influenced by the choice of ethylating agent and solvent. |
Experimental Protocols
Protocol for Route A: Synthesis via Fischer Esterification
This protocol is a representative procedure for the acid-catalyzed esterification of a benzoic acid derivative.
1. Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloro-4-ethoxybenzoic acid (20.0 g, 0.1 mol).
-
Add methanol (150 mL) to the flask. Stir the mixture to dissolve the solid.
-
Carefully and slowly add concentrated sulfuric acid (2.0 mL) to the stirring solution.
2. Reaction Execution:
-
Heat the reaction mixture to reflux using a heating mantle.
-
Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
3. Work-up and Isolation:
-
Allow the mixture to cool to room temperature.
-
Reduce the volume of methanol by approximately half using a rotary evaporator.
-
Pour the concentrated mixture slowly into 300 mL of ice-cold water with stirring.
-
Neutralize the solution by slowly adding a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
4. Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by vacuum distillation.
Protocol for Route B: Synthesis via Williamson Ether Synthesis
This protocol is adapted from similar etherification procedures for substituted hydroxybenzoates.[3]
1. Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 3-chloro-4-hydroxybenzoate (18.6 g, 0.1 mol).
-
Add anhydrous potassium carbonate (20.7 g, 0.15 mol) and dimethylformamide (DMF, 100 mL).
2. Reaction Execution:
-
Stir the suspension at room temperature for 15 minutes.
-
Add ethyl iodide (17.1 g, 0.11 mol) dropwise to the mixture.
-
Heat the reaction mixture to 70°C and maintain this temperature for 3-5 hours, monitoring by TLC until the starting material is consumed.
3. Work-up and Isolation:
-
After cooling to room temperature, pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. A solid product should precipitate.
-
Stir for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove DMF and inorganic salts.
4. Purification:
-
Dry the crude product in a vacuum oven.
-
Further purify the solid by recrystallization from ethanol to afford pure this compound.
Conclusion and Recommendations
Both Route A (Fischer Esterification) and Route B (Williamson Ether Synthesis) are viable and effective methods for the synthesis of this compound.
-
Route A is ideal for large-scale production where cost is a primary driver. Its use of inexpensive, readily available bulk chemicals makes it economically attractive, despite the equilibrium limitations that may require process optimization to maximize yield.
-
Route B is often preferred for laboratory-scale synthesis. It is generally higher-yielding, proceeds under milder conditions, and involves a simpler work-up procedure.[3] The irreversible nature of the Sₙ2 reaction ensures a more complete conversion, making it a reliable choice for achieving high purity with less optimization.
The final decision rests on the specific needs of the project. For rapid synthesis of high-purity material in a research setting, Route B is highly recommended. For cost-sensitive, industrial-scale manufacturing, Route A presents a more favorable economic profile.
References
-
Wikipedia. Sandmeyer reaction. [Online] Available at: [Link][6]
-
Wikipedia. Gattermann reaction. [Online] Available at: [Link][7]
-
Collegedunia. Gattermann Reaction: Mechanism, Examples & Application. [Online] Available at: [Link][8]
-
GeeksforGeeks. Sandmeyer Reaction. [Online] (2025-07-23). Available at: [Link][9]
-
Unacademy. Gattermann Reaction. [Online] Available at: [Link][10]
-
BYJU'S. Gattermann reaction examples. [Online] Available at: [Link][11]
-
BYJU'S. Sandmeyer Reaction Mechanism. [Online] Available at: [Link][12]
-
L.S.College, Muzaffarpur. Gattermann reaction. [Online] (2020-05-11). Available at: [Link][13]
-
Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Online] (2018-12-03). Available at: [Link][14]
-
Organic Chemistry Portal. Sandmeyer Reaction. [Online] Available at: [Link][15]
-
Google Patents. CN101434545A - Method for preparing methyl p-chloromethyl benzoate. [Online] Available at: [16]
-
MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Online] Available at: [Link][3]
- Google Patents. US5260475A - Esterification of hydroxybenzoic acids.
-
YouTube. Esterification in acidic conditions-Carboxylic Acid to Ester mechanism. [Online] (2021-04-08). Available at: [Link][2]
- Google Patents. CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.
- Google Patents. CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
-
Chemguide. esterification - alcohols and carboxylic acids. [Online] Available at: [Link][1]
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A Comparative Guide to the Biological Activity of Methyl 3-chloro-4-ethoxybenzoate Derivatives: A Predictive Analysis Based on Structurally Related Compounds
Introduction: Rationale and Predictive Approach
In the landscape of drug discovery and medicinal chemistry, the benzoate scaffold represents a privileged structure, serving as the foundation for a diverse array of therapeutic agents. The targeted functionalization of this scaffold, through the introduction of various substituents, allows for the fine-tuning of its physicochemical properties and biological activities. This guide focuses on the potential biological activities of a specific, yet underexplored, class of compounds: Methyl 3-chloro-4-ethoxybenzoate derivatives.
A thorough review of the current scientific literature reveals a notable absence of direct experimental studies on the biological activities of this compound and its immediate derivatives. However, the principles of medicinal chemistry and structure-activity relationship (SAR) studies allow for a robust predictive analysis based on the known biological profiles of structurally analogous compounds. This guide will, therefore, provide a comparative analysis of the potential antimicrobial, anticancer, and anti-inflammatory activities of this compound derivatives by examining the experimental data of closely related chemical entities.
The core structure of this compound combines several key features that are known to influence biological activity: a chlorinated benzene ring, an ethoxy group, and a methyl ester. The presence and position of the chlorine atom can significantly impact lipophilicity and electronic properties, often enhancing membrane permeability and interaction with biological targets. The ethoxy group can influence solubility and metabolic stability, while the ester functionality provides a site for potential hydrolysis by cellular esterases, which can be a strategy for prodrug design.
This guide is intended for researchers, scientists, and drug development professionals. It aims to provide a comprehensive overview of the predicted biological potential of this compound derivatives, supported by experimental data from related compounds, to stimulate and guide future research in this promising area of medicinal chemistry.
Anticipated Biological Activities: A Comparative Overview
Based on the biological activities reported for structurally similar benzoate derivatives, we can anticipate that derivatives of this compound may exhibit a range of therapeutic properties. This section will explore the potential for antimicrobial, anticancer, and anti-inflammatory activities, drawing comparisons with relevant compounds from the scientific literature.
Antimicrobial Potential: Targeting Bacterial and Fungal Pathogens
The search for novel antimicrobial agents is a critical endeavor in the face of rising antibiotic resistance. Benzoic acid and its derivatives have long been recognized for their antimicrobial properties.[1] The introduction of a chlorine atom and an ethoxy group to the benzoate scaffold can modulate this activity.
A study on 2-chlorobenzoic acid derivatives revealed that Schiff's bases of this compound were potent antimicrobial agents, with some exhibiting greater antibacterial potential against Gram-negative bacteria like Escherichia coli than against Gram-positive bacteria.[2] This suggests that derivatization of the carboxyl group of 3-chloro-4-ethoxybenzoic acid could yield compounds with significant antibacterial activity.
Furthermore, a study on esters of 3-ethoxy-4-hydroxybenzaldehyde oxime, a compound sharing the 3-ethoxy substitution pattern, demonstrated notable in vitro antifungal activity against pathogenic fungi such as Rhizoctonia bataticola, Fusarium udum, and Alternaria porii, as well as antibacterial activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Klebsiella pneumoniae.[3] The study highlighted that compounds with medium-length alkyl chains showed greater activity.[3]
Moreover, 4-ethoxybenzoic acid has been shown to inhibit biofilm formation in Staphylococcus aureus and enhance its sensitivity to vancomycin, indicating a potential role in combating chronic and resistant infections.[4]
Table 1: Comparative Antimicrobial Activity of Related Benzoate Derivatives
| Compound/Derivative Class | Target Organism(s) | Key Findings | Reference |
| Schiff's bases of 2-chlorobenzoic acid | E. coli, S. aureus, B. subtilis, C. albicans, A. niger | More potent against Gram-negative bacteria; comparable to norfloxacin against E. coli. | [2] |
| Esters of 3-ethoxy-4-hydroxybenzaldehyde oxime | R. bataticola, F. udum, A. porii, S. aureus, P. aeruginosa, K. pneumoneae | Significant antifungal and antibacterial activity; activity influenced by alkyl chain length. | [3] |
| 4-Ethoxybenzoic acid | Staphylococcus aureus | Inhibits biofilm formation and potentiates the effect of vancomycin. | [4] |
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines a standard method for determining the MIC of a compound against bacterial strains, as would be applicable for testing new this compound derivatives.
-
Preparation of Bacterial Inoculum:
-
Aseptically pick a few colonies of the test bacterium from a fresh agar plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.
-
Workflow for Antimicrobial Screening
Caption: Workflow for the synthesis and antimicrobial evaluation of novel compounds.
Anticancer Potential: Targeting Uncontrolled Cell Proliferation
The benzoate scaffold is a common feature in many anticancer agents. The substitution pattern on the benzene ring plays a crucial role in defining the anticancer activity and mechanism of action.
A recent study on new 4-amino-3-chloro benzoate ester derivatives, which are structurally related to the target compounds, demonstrated their potential as EGFR inhibitors.[5] Specifically, hydrazine-1-carbothioamide derivatives of 4-amino-3-chloro benzoate ester induced cytotoxicity in A549 (lung cancer), HepG2 (liver cancer), and HCT-116 (colon cancer) cell lines by targeting EGFR and activating the extrinsic apoptotic pathway.[5][6] This suggests that modifications at the ester group of this compound could lead to potent and selective anticancer agents.
Furthermore, a review of benzoic acid and its synthetic derivatives highlighted their role in attenuating cancer.[7] For instance, certain derivatives have shown significant in vitro anticancer activity against various cancer cell lines, including colon and breast cancer, by inducing apoptosis.[7] The presence of a chloro group has been noted in several active compounds.[7]
Table 2: Comparative Anticancer Activity of Related Benzoate Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | Mechanism of Action | Key Findings | Reference |
| Hydrazine-1-carbothioamide derivatives of 4-amino-3-chloro benzoate ester | A549, HepG2, HCT-116 | EGFR tyrosine kinase inhibition, induction of extrinsic apoptosis | Promising cytotoxic compounds. | [5][6] |
| Various synthetic benzoic acid derivatives | HT-29 (colon), HeLa (cervical), MCF-7 (breast) | Varies (e.g., apoptosis induction, tyrosine kinase inhibition) | Chloro-substituted derivatives showed high anticancer response. | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Signaling Pathway: EGFR Inhibition Leading to Apoptosis
Caption: Simplified EGFR signaling pathway and its inhibition by bioactive compounds.
Anti-inflammatory Potential: Modulating Inflammatory Responses
Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents remains a priority. Salicylic acid and its derivatives are well-known non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory potential of other substituted benzoic acids has also been explored.
A study on a salicylic acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, demonstrated its ability to significantly reduce inflammatory parameters in an LPS-induced rat model.[8] The compound is hypothesized to inhibit COX-2 and presumably the NF-κβ signaling pathways.[8] This highlights the potential of chlorinated benzoic acid derivatives in modulating inflammatory responses.
Another study on 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid showed that it inhibited the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) in activated microglial cells by downregulating MAPKs and NF-κB activation.[9]
Table 3: Comparative Anti-inflammatory Activity of Related Benzoic Acid Derivatives
| Compound/Derivative | Model | Mechanism of Action | Key Findings | Reference |
| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid | LPS-induced inflammation in rats | COX-2 inhibition (hypothesized), NF-κβ pathway inhibition (presumed) | Significant reduction of TNF-α and IL-1β. | [8] |
| 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid | LPS-activated primary microglial cells | Downregulation of MAPKs and NF-κB activation | Inhibition of NO and PGE2 production. | [9] |
Experimental Protocol: Griess Assay for Nitric Oxide Production
The Griess assay is a common method for measuring nitrite concentration, an indicator of nitric oxide production by cells.
-
Cell Culture and Treatment:
-
Culture macrophages (e.g., RAW 264.7) or microglial cells in a 96-well plate.
-
Stimulate the cells with lipopolysaccharide (LPS) in the presence or absence of various concentrations of the test compound.
-
Incubate for 24 hours.
-
-
Collection of Supernatant:
-
Collect the cell culture supernatant from each well.
-
-
Griess Reaction:
-
Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to the supernatant.
-
Incubate at room temperature for 10-15 minutes in the dark.
-
-
Absorbance Measurement:
-
Measure the absorbance at 540 nm. The intensity of the color is proportional to the nitrite concentration.
-
-
Quantification:
-
Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve of sodium nitrite.
-
Logical Relationship: From Inflammation to Resolution
Caption: The role of bioactive compounds in modulating inflammatory pathways.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound derivatives is currently lacking, a comparative analysis of structurally related compounds provides a strong foundation for predicting their therapeutic potential. The presence of the chloro and ethoxy substituents on the benzoate core suggests that these derivatives are promising candidates for investigation as antimicrobial, anticancer, and anti-inflammatory agents.
The data from analogous compounds indicate that derivatization of the methyl ester group could lead to compounds with enhanced biological activity. For instance, the synthesis of hydrazones, amides, or other ester analogs could significantly impact their interaction with biological targets.
Future research should focus on the synthesis of a library of this compound derivatives and their systematic evaluation in a battery of in vitro and in vivo biological assays. Such studies will be crucial to validate the predictions made in this guide and to unlock the full therapeutic potential of this underexplored class of compounds. The experimental protocols and workflows provided herein offer a roadmap for initiating such investigations. The insights from these future studies will undoubtedly contribute to the development of novel and effective therapeutic agents.
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A Comparative Guide to the Synthesis of Methyl 3-chloro-4-ethoxybenzoate: A Cost-Benefit Analysis for Researchers
For Researchers, Scientists, and Drug Development Professionals
Methyl 3-chloro-4-ethoxybenzoate is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its structural motif, featuring a chlorinated and ethoxylated benzene ring, is prevalent in a range of bioactive molecules. The efficient and cost-effective synthesis of this intermediate is therefore of significant interest to the chemical and pharmaceutical industries. This guide provides an in-depth technical comparison of two primary synthetic routes to this compound, offering a cost-benefit analysis to aid researchers in selecting the most suitable pathway for their specific needs.
At a Glance: Comparison of Synthetic Routes
| Metric | Route 1: Sandmeyer & Williamson Synthesis | Route 2: Direct Chlorination |
| Starting Material | 4-Aminobenzoic Acid | 4-Ethoxybenzoic Acid |
| Overall Yield (Estimated) | 40-60% | 60-75% |
| Raw Material Cost | Lower | Higher |
| Process Complexity | High (3 steps) | Moderate (2 steps) |
| Safety Concerns | Diazonium salt intermediates (potentially explosive), use of copper salts. | Use of strong chlorinating agents (e.g., SOCl₂, SO₂Cl₂), corrosive byproducts. |
| Environmental Impact | Generation of copper-containing waste, significant aqueous waste. | Generation of acidic waste, use of chlorinated solvents. |
| Scalability | Challenging due to the handling of diazonium salts. | More readily scalable. |
Route 1: A Multi-Step Approach via Sandmeyer and Williamson Synthesis
This classical route begins with the readily available and inexpensive 4-aminobenzoic acid. The synthesis involves three key transformations: a Sandmeyer reaction to introduce the chlorine atom, a Williamson ether synthesis to install the ethoxy group, and a final esterification to yield the desired product.
The Synthetic Pathway
Caption: Synthetic pathway for Route 1, starting from 4-aminobenzoic acid.
In-Depth Analysis
Expertise & Experience: The Sandmeyer reaction is a powerful tool for the introduction of various functional groups onto an aromatic ring via a diazonium salt intermediate.[1][2] The initial diazotization of 4-aminobenzoic acid must be performed at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. Subsequent decomposition of the diazonium salt in the presence of a copper(I) chloride catalyst introduces the chlorine atom. However, this reaction can be accompanied by the formation of a significant amount of the corresponding phenol (4-hydroxybenzoic acid) as a byproduct, which can complicate purification and lower the yield.[3][4]
The subsequent Williamson ether synthesis is a classic and generally reliable method for forming ethers.[5][6] The phenolic hydroxyl group of 3-chloro-4-hydroxybenzoic acid is deprotonated with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an ethylating agent like ethyl iodide or diethyl sulfate. Careful control of reaction conditions is necessary to avoid side reactions.
Finally, the esterification of the resulting carboxylic acid is typically a straightforward acid-catalyzed reaction with methanol.[7][8]
Trustworthiness & Validation: While each step in this route is a well-established organic transformation, the overall yield can be moderate due to the multi-step nature and potential for side reactions, particularly in the Sandmeyer step. The formation of byproducts necessitates careful purification at each stage to ensure the purity of the final product.
Experimental Protocol: Route 1
Step 1: Synthesis of 3-Chloro-4-hydroxybenzoic Acid (via Sandmeyer Reaction)
-
Dissolve 4-aminobenzoic acid in aqueous hydrochloric acid and cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete diazotization.
-
In a separate flask, prepare a solution of copper(I) chloride in water.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Nitrogen gas will evolve.
-
After the addition is complete, warm the reaction mixture to room temperature and then heat to 50-60 °C for 1 hour.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization.
Step 2: Synthesis of 3-Chloro-4-ethoxybenzoic Acid (via Williamson Ether Synthesis)
-
Dissolve 3-chloro-4-hydroxybenzoic acid in a suitable solvent such as ethanol or DMF.
-
Add a base (e.g., sodium hydroxide or potassium carbonate) and stir to form the phenoxide.
-
Add an ethylating agent (e.g., ethyl iodide or diethyl sulfate) and heat the mixture to reflux for several hours.[5]
-
Monitor the reaction by TLC. Upon completion, cool the mixture and acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash with water, and dry. Recrystallize if necessary.
Step 3: Synthesis of this compound (Esterification)
-
Suspend 3-chloro-4-ethoxybenzoic acid in an excess of methanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product.
-
Purify by distillation or recrystallization.
-
Expected Yield: 90-95%[7]
-
Route 2: A More Direct Approach via Electrophilic Chlorination
This route starts from 4-ethoxybenzoic acid, a more expensive starting material than 4-aminobenzoic acid. The key step is the direct regioselective chlorination of the aromatic ring, followed by esterification.
The Synthetic Pathway
Caption: Synthetic pathway for Route 2, starting from 4-ethoxybenzoic acid.
In-Depth Analysis
Expertise & Experience: The success of this route hinges on the regioselective chlorination of 4-ethoxybenzoic acid at the 3-position. The ethoxy group is an ortho-, para-director. Since the para position is blocked, chlorination is directed to the ortho positions (2 and 6). However, the carboxylic acid group is a meta-director and deactivating. The interplay of these electronic effects can lead to a mixture of products. The use of specific chlorinating agents and reaction conditions is crucial to achieve the desired regioselectivity. Sulfuryl chloride (SO₂Cl₂) or thionyl chloride (SOCl₂) in the presence of a Lewis acid catalyst are potential reagents for this transformation.[9] An alternative is to first synthesize methyl 4-ethoxybenzoate and then perform the chlorination, as the ester group is also a meta-director but may offer different selectivity.
Trustworthiness & Validation: This route is more atom-economical and involves fewer steps than Route 1. If high regioselectivity can be achieved in the chlorination step, the overall yield is likely to be higher. However, the potential for the formation of isomeric byproducts is a significant drawback that requires careful optimization and analytical monitoring.
Experimental Protocol: Route 2
Step 1: Synthesis of 3-Chloro-4-ethoxybenzoic Acid (Direct Chlorination)
-
Dissolve 4-ethoxybenzoic acid in a suitable solvent (e.g., a chlorinated solvent or neat).
-
Add a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) dropwise at a controlled temperature. A catalyst (e.g., a Lewis acid) may be required.
-
Stir the reaction mixture for several hours, monitoring the progress by GC or TLC.
-
Upon completion, quench the reaction carefully (e.g., with water or a basic solution).
-
Extract the product into an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product to separate it from any isomeric byproducts, likely through recrystallization or chromatography.
-
Expected Yield: 65-85% (highly dependent on regioselectivity)
-
Step 2: Synthesis of this compound (Esterification)
This step is identical to Step 3 in Route 1.
- Expected Yield: 90-95%[7]
Cost-Benefit Analysis
| Factor | Route 1: Sandmeyer & Williamson | Route 2: Direct Chlorination |
| Raw Material Cost | Advantage: Starts from the inexpensive 4-aminobenzoic acid. | Disadvantage: 4-Ethoxybenzoic acid is significantly more expensive.[10][11][12][13] |
| Reagent Cost | Moderate. Requires sodium nitrite, copper(I) chloride, and an ethylating agent. | Moderate to High. Requires a chlorinating agent like SO₂Cl₂ or SOCl₂ which can be costly.[14][15][16] |
| Process Complexity & Labor | Disadvantage: A three-step process requiring more unit operations and longer overall reaction time. | Advantage: A more streamlined two-step process. |
| Yield & Throughput | Lower overall yield due to the multi-step nature and potential for side reactions in the Sandmeyer step. | Potentially higher overall yield if the chlorination is highly regioselective. |
| Safety | Significant Concern: Diazonium salts are known to be unstable and potentially explosive, requiring careful temperature control.[3] Copper salts are toxic. | Significant Concern: Thionyl chloride and sulfuryl chloride are highly corrosive, toxic, and react violently with water.[17] The reactions generate corrosive HCl gas. |
| Environmental Impact | Disadvantage: Generates significant amounts of aqueous waste containing copper salts, which require specialized disposal.[18] | Advantage: Potentially more atom-economical. However, it may require the use of chlorinated solvents and generates acidic waste streams. |
| Scalability | Challenging: The handling of unstable diazonium intermediates poses significant challenges for large-scale production. | More Favorable: The process is generally more amenable to scale-up, provided the chlorination reaction is well-controlled. |
Conclusion and Recommendation
The choice between these two synthetic routes for this compound depends heavily on the specific priorities of the researcher or organization.
Route 1 (Sandmeyer & Williamson Synthesis) is a viable option when the primary driver is the low cost of the initial starting material, 4-aminobenzoic acid. However, this advantage is offset by the multi-step nature of the process, lower overall yields, and significant safety and environmental concerns associated with the use of diazonium salts and copper waste. This route may be suitable for smaller-scale laboratory synthesis where cost of starting materials is a major constraint and the necessary expertise for handling hazardous intermediates is available.
Route 2 (Direct Chlorination) presents a more attractive option for larger-scale production and for those prioritizing process efficiency and scalability. Although the starting material, 4-ethoxybenzoic acid, is more expensive, the shorter reaction sequence and potentially higher overall yield can lead to a more cost-effective process at scale. The key challenge lies in optimizing the regioselectivity of the chlorination step to minimize the formation of unwanted isomers. For industrial applications, the development of a robust and selective chlorination protocol would make this the superior route.
Recommendation for Researchers: For laboratory-scale synthesis, if both starting materials are readily available, Route 2 is recommended due to its simplicity, provided that the chlorination step can be optimized for good regioselectivity. If cost is the primary limiting factor and the necessary safety precautions can be strictly adhered to, Route 1 remains a feasible, albeit more laborious, alternative.
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Safety Operating Guide
Navigating the Disposal of Methyl 3-chloro-4-ethoxybenzoate: A Guide for the Modern Laboratory
Hazard Assessment: Understanding the "Why" Behind the Procedure
Methyl 3-chloro-4-ethoxybenzoate, as a chlorinated aromatic ester, is predicted to share hazard characteristics with similar molecules. Safety data for related compounds indicate that it should be handled as a substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] Therefore, all handling and disposal procedures must be designed to minimize direct contact and aerosol generation.
Core Principle: The foundation of safe disposal is a thorough understanding of the potential hazards. The presence of a halogenated aromatic ring structure necessitates a cautious approach, as these compounds can be persistent in the environment and may have toxicological effects.[3][4]
Personal Protective Equipment (PPE): Your First Line of Defense
Before beginning any waste consolidation or disposal procedures, it is imperative to be outfitted with the appropriate personal protective equipment. This is a non-negotiable aspect of laboratory safety.
Step-by-Step PPE Protocol:
-
Eye Protection: Wear chemical safety goggles or a face shield to protect against potential splashes.[1][2]
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A standard laboratory coat should be worn and fully fastened.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, or if working outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary.
Waste Segregation and Containerization: Preventing Unwanted Reactions
Proper segregation of chemical waste is a critical step in preventing dangerous reactions and ensuring that waste streams are managed correctly by disposal facilities.[5][6]
Key Segregation Guidelines:
-
Halogenated Organic Waste: this compound waste must be collected in a designated, properly labeled container for halogenated organic compounds.[5]
-
Avoid Mixing: Do not mix this waste with non-halogenated organic solvents, aqueous waste, or strong oxidizing or reducing agents.[7]
-
Container Selection: Use a container that is compatible with the chemical waste. A high-density polyethylene (HDPE) or glass container is typically suitable. The container must have a secure, leak-proof lid.[7]
Table 1: Key Information for Waste Labeling
| Information Required on Label | Example |
| Waste Description | "Hazardous Waste: this compound" |
| Primary Hazard(s) | "Irritant" |
| Accumulation Start Date | [Date when first waste is added] |
| Constituents & Percentages | "this compound (>95%), trace impurities" |
| Responsible Person | [Name of researcher or lab manager] |
The Disposal Workflow: A Step-by-Step Guide
The following workflow provides a systematic approach to the collection and disposal of this compound waste, from the point of generation to final pickup by environmental health and safety (EHS) personnel.
Step 1: Point-of-Generation Collection
-
Collect all waste containing this compound directly into a designated satellite accumulation container at the location where the waste is generated.[7] This minimizes the need to transport open waste containers through the laboratory.
Step 2: Container Management
-
Keep the waste container securely closed at all times, except when adding waste.[7]
-
Ensure the waste container is stored in a well-ventilated area, such as a chemical fume hood or a designated waste storage cabinet.[1]
-
Utilize secondary containment, such as a tray or bin, to capture any potential leaks or spills.[6]
Step 3: Handling Empty Containers
-
Empty containers that held pure this compound must also be treated as hazardous waste unless properly decontaminated.[8]
-
The first rinse of the container with a suitable solvent (e.g., acetone or ethanol) should be collected and disposed of as hazardous waste.[8] For highly toxic materials, the first three rinses must be collected.[8]
Step 4: Arranging for Disposal
-
Once the waste container is nearly full (do not overfill), or if it has been accumulating for a period approaching your institution's limit (often 12 months), contact your institution's EHS department to arrange for a waste pickup.[7]
-
Ensure that the waste label is complete and accurate before the scheduled pickup.
Spill Management: Preparedness is Key
In the event of a spill, a prompt and appropriate response is crucial to mitigate exposure and environmental contamination.
Immediate Actions for a Small Spill:
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Isolate the Area: Restrict access to the spill area.
-
Don Appropriate PPE: If not already wearing it, put on the necessary protective equipment.
-
Contain and Absorb: Use a chemical spill kit with an absorbent material suitable for organic compounds to contain and absorb the spill.
-
Collect and Dispose: Carefully collect the absorbent material and contaminated debris and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
For large spills, evacuate the area and contact your institution's emergency response team immediately.
Visualizing the Disposal Pathway
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Conclusion: A Commitment to Safety and Sustainability
The responsible disposal of chemical waste is a cornerstone of professional laboratory practice. By adhering to these procedural guidelines, researchers can ensure the safe management of this compound waste, protecting themselves, their colleagues, and the environment. This commitment to safety and regulatory compliance is integral to the integrity of scientific research.
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A Researcher's Guide to Personal Protective Equipment for Handling Methyl 3-chloro-4-ethoxybenzoate
In the landscape of pharmaceutical research and drug development, the meticulous handling of chemical intermediates is paramount to both scientific integrity and personal safety. Methyl 3-chloro-4-ethoxybenzoate, a substituted benzoate derivative, presents a specific set of handling challenges that necessitate a comprehensive personal protective equipment (PPE) strategy. This guide moves beyond mere checklists to provide a deep, procedural understanding of PPE selection, use, and disposal, grounded in the chemical's unique properties and established safety protocols. Our aim is to empower researchers with the knowledge to create a self-validating system of safety, ensuring that every interaction with this compound is managed with the highest degree of care.
Understanding the Hazard Profile of this compound
A thorough risk assessment is the foundation of any effective PPE plan. For this compound, the primary hazards identified in its Safety Data Sheet (SDS) include:
-
Skin Irritation: Causes skin irritation upon contact.
-
Serious Eye Irritation: Poses a significant risk of serious eye irritation.[1][2]
-
Combustibility: It is a combustible liquid, requiring precautions against ignition sources.[3]
-
Aquatic Toxicity: The compound is toxic to aquatic life, mandating responsible disposal to prevent environmental release.[3]
These hazards dictate a multi-faceted PPE approach to shield against dermal and ocular exposure, while handling procedures must mitigate fire risks.
Core Principles of PPE Selection
The selection of appropriate PPE is not a one-size-fits-all determination. It is a dynamic process that depends on the specific laboratory operation being performed. The following workflow illustrates the decision-making process for selecting the correct level of PPE.
Caption: Figure 1: A workflow diagram for selecting appropriate PPE based on the hazards of this compound and the specific laboratory task.
Detailed PPE Protocols
Body Protection: The First Line of Defense
A clean, buttoned, long-sleeved laboratory coat is the minimum requirement for any work with this compound.[4][5]
-
Causality: The lab coat provides a removable barrier against incidental splashes and contact with contaminated surfaces. In the event of a significant spill, it can be quickly removed to minimize skin contact.
-
Material Selection: For general use, a cotton/polyester blend is acceptable. However, when handling larger quantities or when there is a risk of fire (due to the compound's combustibility), a flame-retardant lab coat should be worn.[6]
Eye and Face Protection: Shielding Against Irritation
Given that this compound causes serious eye irritation, robust eye protection is non-negotiable.[1][2]
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum and are suitable only for tasks with a very low risk of splashing.[4][5]
-
Recommended for Most Operations: Chemical splash goggles that form a seal around the eyes are strongly recommended for most procedures, including solution preparation and transfers.[7][8]
-
High-Risk Procedures: When there is a significant splash hazard, such as when transferring large volumes or working with reactions under pressure, a full-face shield should be worn in addition to chemical splash goggles.[4][5]
Hand Protection: A Critical Barrier
Choosing the correct gloves is critical, as no single glove material protects against all chemicals.[8] this compound is a chlorinated aromatic compound, a class of chemicals that can degrade some common glove materials.
-
For Incidental Contact: For tasks with minimal risk of direct contact, such as handling sealed containers, disposable nitrile gloves are acceptable. However, it is crucial to understand that nitrile offers poor resistance to aromatic hydrocarbons and halogenated hydrocarbons.[9][10] Therefore, any contact should be considered a breach, and the gloves must be changed immediately.
-
For Intentional or Prolonged Contact: For tasks involving direct handling, such as weighing the compound or preparing solutions, more robust hand protection is necessary. The following options are recommended:
-
Double Gloving: Wearing two pairs of nitrile gloves can increase the time to breakthrough.
-
Neoprene or Butyl Rubber Gloves: These materials generally offer better resistance to aromatic and chlorinated compounds. For extended use, wearing a heavier-duty reusable glove made of these materials is advisable.
-
-
Glove Inspection: Always inspect gloves for tears, pinholes, or signs of degradation before and during use. Change gloves frequently and immediately if contamination is suspected.
| Task | Glove Recommendation | Rationale |
| Handling sealed containers | Single pair of nitrile gloves (min. 5 mil) | Low risk of exposure. Nitrile provides adequate short-term splash protection.[9] |
| Weighing solid compound | Double-gloved nitrile or Neoprene gloves | Higher potential for contact with solid particles. |
| Preparing solutions | Neoprene or Butyl rubber gloves | Increased risk of prolonged contact and splashes with the liquid form. |
| Reaction monitoring/workup | Neoprene or Butyl rubber gloves | Potential for extended exposure and contact with other solvents. |
Respiratory Protection
Under normal laboratory conditions with adequate engineering controls (i.e., working in a certified chemical fume hood), respiratory protection is not typically required. However, if there is a potential for generating aerosols or dusts outside of a fume hood, or in the event of a large spill, respiratory protection may be necessary. A risk assessment should be conducted, and if required, a NIOSH-approved respirator with an organic vapor cartridge should be used as part of a comprehensive respiratory protection program.[11]
Operational Plans: Donning, Doffing, and Disposal
The effectiveness of PPE is contingent on its proper use. Cross-contamination during the removal of PPE is a common and avoidable error.
Step-by-Step Donning Procedure
-
Hand Hygiene: Start with clean hands. Wash with soap and water for at least 20 seconds or use an alcohol-based hand sanitizer.
-
Lab Coat: Put on the lab coat, ensuring it is fully buttoned.
-
Eye Protection: Put on safety glasses or chemical splash goggles.
-
Gloves: Don the appropriate gloves, pulling the cuffs over the sleeves of the lab coat.
Step-by-Step Doffing Procedure
The principle of doffing is to touch contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).
-
Gloves: Remove the first glove by grasping the outside of the cuff and peeling it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off, enclosing the first glove. Dispose of the gloves immediately in the designated chemical waste container.[12]
-
Lab Coat: Unbutton the lab coat. Remove it by touching only the inside surfaces, folding the contaminated outside inwards. Hang it in its designated storage area or, if disposable, place it in the appropriate waste container.
-
Eye Protection: Remove eye protection by handling the earpieces or strap from behind.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Disposal Plan
Chemically contaminated PPE must be disposed of as hazardous waste.[11][13]
-
Gloves and other disposable items: Place all used disposable PPE, such as gloves and wipes, into a designated, sealed, and clearly labeled hazardous waste container.
-
Contaminated Lab Coats: Non-disposable lab coats that become contaminated should be professionally decontaminated by a specialized laundry service. Heavily contaminated coats should be disposed of as hazardous waste.[13]
-
Waste Segregation: Never dispose of chemically contaminated PPE in the regular trash.[14] Follow your institution's specific guidelines for hazardous waste disposal.
By integrating these detailed protocols into your daily laboratory practice, you can build a robust safety culture that protects you, your colleagues, and your research from the risks associated with handling this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
